Dibenzo-24-crown-8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h1-8H,9-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTITLLXXOKDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161817 | |
| Record name | Dibenzo-24-crown-8 | |
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Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Dibenzo-24-crown-8 | |
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CAS No. |
14174-09-5 | |
| Record name | Dibenzo-24-crown-8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-09-5 | |
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| Record name | Dibenzo-24-crown-8 | |
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| Record name | Dibenzo-24-crown-8 | |
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| Record name | Dibenzo-24-crown-8 | |
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| Record name | 6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |
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Foundational & Exploratory
An In-depth Technical Guide to Dibenzo-24-crown-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzo-24-crown-8, a significant macrocyclic polyether. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its relevance to scientific research and development.
Chemical Identity and Nomenclature
This compound is a crown ether distinguished by its large 24-membered ring containing eight oxygen atoms, fused to two benzene rings. Its structure allows it to selectively bind specific cations, a property that underpins many of its applications.
The formal IUPAC name for this compound is 2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.0¹²,¹⁷]dotriaconta-1(32),12,14,16,28,30-hexaene [1]. It is also commonly identified by its CAS Registry Number: 14174-09-5 [1][2][3][4].
Other synonyms include:
-
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][5][6][7][8][9][10][11][12]octaoxacyclotetracosin[1][4][13]
-
2,3,14,15-Dibenzo-1,4,7,10,13,16,19,22-octaoxacyclotetracosa-2,14-diene[4][13]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and application.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | [1][4][14] |
| Molecular Weight | 448.51 g/mol | [1][4][14] |
| Melting Point | 103-105 °C | [2] |
| Appearance | White solid | [5] |
| Storage Temperature | Below +30°C | [2][3] |
| EC Number | 238-027-7 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound and its derivatives are crucial for researchers. Below are summaries of common experimental protocols found in the literature.
This protocol outlines the steps to create a functionalized this compound monomer that can be used for radical copolymerization, for instance, with N-isopropylacrylamide (NIPAM)[5][6][7].
-
Activation of Carboxylic Acid Derivative: A solution of 2-carboxythis compound (1 equivalent) and N-hydroxysuccinimide (approx. 1 equivalent) in dimethylformamide (DMF) is stirred. Dicyclohexylcarbodiimide (DCC) (approx. 1.3 equivalents) is added, and the reaction mixture is stirred at room temperature for 48 hours[5].
-
Purification of Activated Ester: The resulting white precipitate (dicyclohexylurea) is removed by suction filtration. The filtrate is evaporated in vacuo. The crude product is purified by silica gel column chromatography using a methanol:dichloromethane (1:19) mobile phase. The purified product is then recrystallized from isopropanol to yield the N-hydroxysuccinimide ester derivative as a white solid[5].
-
Amination and Acryloylation: The activated ester is reacted with excess ethylenediamine in acetonitrile at room temperature for 2 hours. This is followed by a reaction with acryloyl chloride in the presence of triethylamine in dichloromethane, with the temperature maintained between 0 °C and room temperature for 20 hours, to yield the final acrylamide monomer[6].
A general purification method for commercially available this compound involves recrystallization.
-
Recrystallization: The compound is recrystallized from ethanol[2].
-
Drying: The recrystallized product is dried in a vacuum oven at 60°C over phosphorus pentoxide (P₂O₅) for 16 hours to remove residual solvent[2].
Core Applications and Logical Relationships
This compound's primary utility stems from its ability to form stable complexes with specific cations, which is dictated by the fit between the ion's diameter and the crown ether's cavity size. This host-guest interaction is the foundation for its use in various scientific fields.
The cavity diameter of this compound is estimated to be between 4.5 and 5.0 Å, making it particularly suitable for binding large cations like cesium (Cs⁺), which has an ionic diameter of 3.34 Å[5]. This selective binding is exploited in:
-
Extraction of Cesium: It can be used to extract cesium ions from aqueous solutions, which is relevant for managing radioactive isotopes like ¹³⁷Cs[5].
-
Ion-Selective Polymers: When incorporated into polymers, such as those based on Poly(N-isopropylacrylamide) (PNIPAM), it can create materials that respond to the presence of specific ions. For example, the cloud point of a DB24C8-PNIPAM copolymer changes significantly in the presence of Cs⁺ ions[5].
This compound acts as a phase-transfer catalyst by encapsulating a cation and transporting it from an aqueous phase into an organic phase. This solubilizes the accompanying anion in the organic medium, enhancing its reactivity[10]. A notable application is its use as a co-solvent and catalyst for cesium fluoride, creating a more efficient anhydrous fluorinating system for organic synthesis[2].
The host-guest chemistry of this compound is fundamental to its role in supramolecular assembly.
-
Rotaxane Formation: It serves as a molecular transporter or macrocyclic component in the synthesis of[5]rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machinery and drug delivery[2][15].
-
Drug Delivery Systems: Its incorporation into copolymers and hydrogels is being explored for applications in drug delivery, where the ion-responsive nature of the material could be used to trigger drug release[5].
A study on acyl-substituted this compound derivatives found no antimicrobial activity against the studied microorganisms, suggesting that its direct biological activity may be limited, and its utility in drug development is more likely as a component of a delivery system rather than as an active agent itself.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Workflow for monomer synthesis and key application pathways.
Caption: Conceptual diagram of this compound binding a cesium ion.
References
- 1. This compound | C24H32O8 | CID 84238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14174-09-5 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing this compound Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound (CAS 14174-09-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. This compound [webbook.nist.gov]
- 14. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis and Characterization of Dibenzo-24-crown-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether with significant applications in host-guest chemistry, phase-transfer catalysis, and as a component in the design of molecular machines and ion-selective sensors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the condensation of two molecules of catechol with two molecules of a suitable dihalo-polyethylene glycol derivative in the presence of a base. The base deprotonates the hydroxyl groups of catechol, forming a nucleophilic phenoxide that subsequently displaces the halide from the polyethylene glycol chain via an SN2 reaction to form the macrocyclic ether.
A detailed experimental protocol, adapted from a well-established procedure for a similar crown ether, is provided below.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from the Organic Syntheses preparation of Dibenzo-18-crown-6 and is modified for the synthesis of this compound.[1]
Materials:
-
Catechol
-
1,8-dichloro-3,6-dioxaoctane
-
Sodium hydroxide (pellets)
-
n-Butanol
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
A dry 5-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
The flask is charged with catechol (2.0 equivalents) and n-butanol.
-
With stirring, sodium hydroxide pellets (2.05 equivalents) are added. The mixture is heated to reflux under a nitrogen atmosphere.
-
A solution of 1,8-dichloro-3,6-dioxaoctane (1.0 equivalent) in n-butanol is added dropwise to the refluxing mixture over a period of 2 hours.
-
The reaction mixture is refluxed with vigorous stirring for an additional 16-18 hours.
-
After cooling, the mixture is acidified with concentrated hydrochloric acid.
-
The n-butanol is removed by steam distillation or under reduced pressure.
-
The remaining aqueous residue is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield a white crystalline solid.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods.
Physicochemical and Spectroscopic Data
The following tables summarize the key characterization data for this compound.
| Physicochemical Property | Value |
| Molecular Formula | C₂₄H₃₂O₈ |
| Molecular Weight | 448.51 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 100-103 °C[2] |
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.90 | m | 8H |
| -O-CH₂-CH₂-O- | 4.15 | m | 8H |
| -O-CH₂-CH₂-O- | 3.95 | m | 8H |
| -O-CH₂-CH₂-O- | 3.80 | s | 8H |
Note: The assignments for the aliphatic protons are approximate due to the complex, overlapping multiplets observed in the spectrum.
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-O | 149.0 | |
| Aromatic C-H | 121.5 | |
| Aromatic C-H | 114.0 | |
| Aliphatic -O-CH₂- | 71.0 | |
| Aliphatic -O-CH₂- | 69.5 |
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment |
| C-H (aromatic) | ~3050 | Stretch |
| C-H (aliphatic) | 2920, 2870 | Stretch |
| C=C (aromatic) | ~1590, 1500 | Stretch |
| C-O-C (aryl-alkyl ether) | ~1250, 1220 | Asymmetric Stretch |
| C-O-C (aliphatic ether) | ~1130 | Asymmetric Stretch |
| Mass Spectrometry (Electron Ionization) | m/z | Assignment |
| 448.2 | [M]⁺ (Molecular Ion) | |
| 137 | Fragment | |
| 121 | Fragment | |
| 109 | Fragment |
Visualizing the Synthesis and Characterization Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the characterization workflow for this compound.
Caption: Synthesis of this compound.
Caption: Characterization workflow for this compound.
References
A Comprehensive Technical Guide to Dibenzo-24-crown-8: Properties, Synthesis, and Complexation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether with significant applications in supramolecular chemistry, materials science, and analytical chemistry. This document details its core characteristics, experimental protocols for its synthesis and for studying its complexation behavior, and visual representations of key processes.
Core Physical and Chemical Properties
This compound is a white, crystalline solid at room temperature.[1] Its structure, characterized by a 24-membered ring containing eight oxygen atoms interspersed with ethylene bridges and two benzene rings, imparts a unique ability to form stable complexes with various cations.[2] This property is central to its utility as a phase-transfer catalyst and in the construction of molecular machines like rotaxanes.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | |
| Molecular Weight | 448.51 g/mol | |
| CAS Number | 14174-09-5 | |
| Melting Point | 103-105 °C | |
| Boiling Point | ~517 °C (estimate) | |
| Density | ~1.16 g/cm³ (estimate) | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in hot methanol. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the crown ether structure. | [3] |
| ¹³C NMR | Resonances for the carbon atoms in the benzene rings and the ethylene oxide units. | [3] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | |
| Infrared (IR) | Characteristic peaks for C-O-C (ether) and aromatic C-H bonds. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound derivative and for the investigation of its cation complexation via solvent extraction.
Synthesis of a this compound-functionalized Monomer
While the direct synthesis of the parent this compound involves the reaction of catechol with the appropriate ω,ω'-dichloropolyether, this section details the synthesis of a derivative, 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)this compound, which is useful for creating functional polymers.[1][4]
Step 1: Synthesis of N-(2-Carboxythis compound)-succinimide [4]
-
To a stirred solution of 2-carboxythis compound (0.970 mmol) and N-hydroxysuccinimide (0.980 mmol) in 20 mL of DMF, add dicyclohexylcarbodiimide (1.27 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the solution by suction filtration to remove the white precipitate (dicyclohexylurea).
-
Evaporate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a methanol:dichloromethane (1:19) eluent.
-
Recrystallize the product from isopropanol to afford the succinimide derivative as a white solid.
Step 2: Synthesis of 2-[(2-Aminoethyl) carbamoyl]this compound [4]
-
Add a solution of N-(2-Carboxythis compound) succinimide (0.990 mmol) in 12 mL of acetonitrile to a solution of ethylenediamine (20.0 mmol) in 8 mL of acetonitrile.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the solution to remove any precipitate and wash with acetonitrile.
-
Evaporate the filtrate in vacuo to obtain the crude amine product as a pale yellow solid. This product is typically used in the next step without further purification.
Step 3: Synthesis of 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)this compound [4]
-
To a mixture of the crude amine from Step 2 and triethylamine (1.94 mmol) in 6 mL of dichloromethane at 0 °C, add acryloyl chloride (1.84 mmol).
-
Stir the resulting mixture at 0 °C for 1 hour, and then at room temperature for 19 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution (6 mL) and dilute with dichloromethane.
-
Perform an extraction and re-extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated NaCl aqueous solution, dry over MgSO₄, filter, and evaporate in vacuo to yield the final monomer.
Solvent Extraction of Barium(II) with this compound
This protocol describes a method for the extractive separation of trace levels of barium using this compound.[5]
Materials:
-
Standard solution of Barium(II)
-
Picric acid solution (0.008-0.05 M)
-
This compound solution in nitrobenzene (0.0008-0.01 M)
-
Stripping agents: Nitric acid (1-10 M), Hydrochloric acid (0.1-2.0 M), Perchloric acid (1-10 M), or Hydrobromic acid (1-8 M)
-
Separatory funnels
-
pH meter
-
Spectrophotometer or other suitable analytical instrument for barium determination
Procedure:
-
Take an aqueous solution containing a known amount of Barium(II) (e.g., 2.5-25 ppm) and adjust the picric acid concentration to be within the range of 0.008-0.05 M.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of the this compound solution in nitrobenzene.
-
Shake the funnel vigorously for a sufficient time to ensure complete extraction equilibrium.
-
Allow the two phases to separate completely.
-
Separate the organic phase containing the barium-crown ether complex.
-
To strip the barium from the organic phase, add an equal volume of the chosen stripping agent (e.g., 1 M HNO₃) to the separatory funnel containing the organic phase.
-
Shake vigorously to transfer the barium back to the aqueous phase.
-
Allow the phases to separate and collect the aqueous phase.
-
Analyze the barium concentration in the stripped aqueous phase using a suitable analytical technique.
Visualizations of Key Processes
The following diagrams, created using the DOT language, illustrate the synthesis of a this compound derivative and the experimental workflow for cation extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing this compound Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(14174-09-5) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Dibenzo-24-crown-8 molecular structure and conformation.
An In-depth Technical Guide on the Molecular Structure and Conformation of Dibenzo-24-crown-8 (DB24C8)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms, fused to two benzene rings. Its large, flexible cavity and the electronic influence of the aromatic groups make it a subject of significant interest in supramolecular chemistry, particularly for its ability to form stable and selective complexes with various guest ions and molecules. Understanding the intricate relationship between its molecular structure and conformational dynamics is critical for its application in areas such as ion sensing, phase-transfer catalysis, and the design of molecular machines. This guide provides a detailed overview of the structural and conformational properties of DB24C8, supported by quantitative data, experimental protocols, and logical workflow diagrams.
Molecular Structure of this compound
The fundamental structure of DB24C8 consists of a 24-atom macrocycle composed of eight oxygen atoms and sixteen carbon atoms. This polyether ring is symmetrically substituted with two catechol (1,2-dihydroxybenzene) units, giving the molecule its 'dibenzo' prefix. The presence of the benzo groups imparts rigidity to parts of the macrocycle and influences its electronic properties and solubility. The flexible ethyleneoxy (-OCH₂CH₂O-) linkages, however, allow the molecule to adopt a variety of conformations in both solid and solution states.
Conformational Analysis
The conformational landscape of DB24C8 is complex, characterized by a dynamic equilibrium between multiple conformers. This flexibility is central to its function as a host molecule, allowing it to adapt its shape to encapsulate guest species of different sizes and shapes. The most significant conformational isomers are often described as "open" and "closed" forms.
-
Open Conformation: In the absence of a suitable guest or in specific solvent environments, DB24C8 can exist in an extended, or "open," conformation. In this form, the two benzo groups are relatively far apart.
-
Closed (or Wraparound) Conformation: Upon complexation with a guest cation like potassium (K⁺) or sodium (Na⁺), the flexible polyether chain wraps around the ion. This interaction often forces the two benzo groups closer together, resulting in a "closed" or folded conformation.[1][2] This conformational change is driven by the optimization of host-guest interactions, primarily ion-dipole forces between the cation and the ether oxygen atoms.
Cryogenic ion mobility-mass spectrometry (IM-MS) has been a powerful tool for distinguishing these conformers in the gas phase. At low temperatures (e.g., 86 K), the interconversion between open and closed forms can be slowed, allowing for their separation and characterization.[1][2] For instance, studies on K⁺(DB24C8) complexes have shown a clear separation of two conformer sets, attributed to these open and closed forms, where the distance between the benzene rings is greater or less than 6 Å, respectively.[1]
Quantitative Structural Data
X-ray crystallography provides precise data on the solid-state structure of DB24C8 and its complexes. The following tables summarize key crystallographic and structural parameters from published studies.
Table 1: Crystallographic Data for this compound and its Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (I₂)@(db24c8) | C₂₄H₃₂I₂O₈ | Triclinic | P-1 | 4.850 | 12.037 | 12.804 | 64.56 | 86.82 | 83.89 | [3] |
| [Na(DB24C8)]PF₆ | C₂₄H₃₂F₆NaO₈P | Monoclinic | C2/c | 19.629 | 10.755 | 17.425 | 90 | 90.21 | 90 | [4] |
| bis-(KSCN)-DB24C8 | C₂₆H₃₂K₂N₂O₈S₂ | - | - | - | - | - | - | - | - | [5] |
Data for the bis-(KSCN)-DB24C8 complex was noted in the literature, but specific unit cell parameters were not provided in the snippet.
Table 2: Selected Bond Distances and Torsion Angles for Uncomplexed and Complexed DB24C8
| Parameter | Uncomplexed DB24C8 (in (I₂)@(db24c8)) | [Na(DB24C8)]⁺ Complex | Description |
| Avg. Na-O Distance (Å) | N/A | 2.72 | Average distance between the sodium ion and the eight ether oxygen atoms.[4] |
| C-O Bond Lengths (Å) | ~1.37 - 1.44 | ~1.36 - 1.45 | Typical range for C-O ether bonds. |
| C-C Bond Lengths (Å) | ~1.49 - 1.52 | ~1.48 - 1.53 | Typical range for C-C single bonds in the ethyleneoxy units. |
| Torsion Angles (C-O-C-C) | Variable | Variable | The conformation of the polyether chain is defined by the sequence of torsion angles. |
| Torsion Angles (O-C-C-O) | Variable | Variable | These angles determine the gauche/anti arrangement of the ethylene units. |
Note: Extracting precise, comprehensive torsion angle data requires analysis of full crystallographic information files (CIFs), which are not fully provided in the search results. The variability of these angles is a key indicator of the molecule's flexibility.
Key Experimental Protocols
Single-Crystal X-ray Crystallography
This technique is essential for determining the precise three-dimensional structure of DB24C8 in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation or vapor diffusion.
-
Protocol Example (Slow Evaporation): Dissolve DB24C8 (and the guest salt, if forming a complex) in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, chloroform) to create a saturated or near-saturated solution. The vessel is covered in a way that allows for very slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Protocol Example (Vapor Diffusion): Place the saturated solution of the sample in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the sample's solution, reducing its solubility and promoting gradual crystallization.
-
-
Data Collection:
-
A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head, often cryo-cooled with liquid nitrogen (e.g., at 100-173 K) to minimize thermal motion and radiation damage.[6]
-
The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]
-
A modern diffractometer (e.g., equipped with a CCD or Image Plate detector) is used to collect a series of diffraction patterns as the crystal is rotated.[6]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group.
-
The structure is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and atomic model.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to probe the structure and dynamics of DB24C8 in solution, especially to monitor conformational changes upon guest complexation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of DB24C8 in a deuterated solvent (e.g., CD₃CN, CDCl₃, DMSO-d₆) at a typical concentration for ¹H NMR (e.g., 1-10 mM).
-
-
Titration Experiment for Complexation Study:
-
Acquire a spectrum of the free DB24C8 host.
-
Prepare a stock solution of the guest salt (e.g., KPF₆, NH₄PF₆) in the same deuterated solvent.
-
Add incremental amounts (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 equivalents) of the guest salt solution to the NMR tube containing the host.
-
Acquire a spectrum after each addition, ensuring temperature equilibrium (e.g., 298 K).
-
-
Data Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Key nuclei to observe are ¹H and ¹³C.
-
-
Data Analysis:
-
Monitor the chemical shifts of the protons in the DB24C8 molecule, particularly the aromatic protons and the methylene (-OCH₂-) protons.
-
Significant shifts in proton signals upon addition of the guest indicate complex formation and a change in the chemical environment, reflecting the conformational rearrangement of the host.
-
Cryogenic Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS separates ions in the gas phase based on their size and shape (collision cross-section), making it ideal for studying different conformers.
Methodology:
-
Ion Generation:
-
Prepare a dilute solution (e.g., in methanol or acetonitrile) of DB24C8 and the guest salt.
-
Generate ions of the host-guest complex using electrospray ionization (ESI).
-
-
Ion Trapping and Thermalization:
-
The generated ions are guided into an ion trap where they are cooled to a specific low temperature (e.g., 86 K) by collisions with a cold buffer gas (e.g., helium).[2] This cryogenic cooling "freezes" the ions into their stable conformations.
-
-
Mobility Separation:
-
A pulse of ions is injected into a drift tube filled with a buffer gas under a weak electric field.
-
Ions with a smaller, more compact structure (like a "closed" conformer) will experience fewer collisions and travel through the drift tube faster than ions with a larger, more open structure.
-
-
Mass Analysis:
-
The mobility-separated ions are then analyzed by a mass spectrometer to confirm their mass-to-charge ratio.
-
-
Data Analysis:
-
The arrival time distribution shows different peaks corresponding to different conformers. By calibrating the instrument, these arrival times can be converted to collision cross-sections (CCS), which can be compared with theoretical values calculated for computationally-optimized structures (e.g., from DFT).
-
Visualized Workflows and Conformations
The following diagrams illustrate key processes and concepts related to the conformational analysis of DB24C8.
Caption: Workflow for Conformational Analysis of DB24C8.
Caption: Conformational Change of DB24C8 upon Guest Binding.
Conclusion
The molecular architecture of this compound, characterized by a large, flexible polyether ring flanked by two rigid benzo groups, gives rise to a rich conformational landscape. Its ability to transition from an "open" to a "closed," wraparound conformation is the cornerstone of its function in host-guest chemistry. The precise characterization of these structures and their dynamics, achieved through a combination of X-ray crystallography, NMR spectroscopy, and ion mobility-mass spectrometry, is crucial for the rational design of new supramolecular systems. The quantitative data and experimental frameworks presented in this guide offer a comprehensive resource for researchers leveraging the unique properties of DB24C8 in chemical and pharmaceutical sciences.
References
- 1. Conformation of K+(Crown Ether) Complexes Revealed by Ion Mobility-Mass Spectrometry and Ultraviolet Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of Dibenzo-24-crown-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Dibenzo-24-crown-8, a significant macrocyclic polyether. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
While specific peak assignments and coupling constants require access to raw spectral data, typical proton NMR spectra of this compound would exhibit characteristic signals for the aromatic and ether protons. The aromatic protons would appear in the downfield region (typically δ 6.8-7.0 ppm), while the numerous chemically similar protons of the ethylene oxide units would give rise to complex multiplets in the upfield region (typically δ 3.5-4.2 ppm). The integration of these signals would correspond to the number of protons in each environment.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | ~ 6.8 - 7.0 | Multiplet |
| Ether (-O-CH₂-CH₂-O-) | ~ 3.7 - 4.2 | Multiplet |
| Ether (Ar-O-CH₂-) | ~ 4.1 - 4.3 | Multiplet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the crown ether.
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule.
| Carbon Type | Reported Chemical Shift (δ, ppm) |
| Aromatic (Ar-C-O) | ~148-149 |
| Aromatic (Ar-C-H) | ~114-122 |
| Ether (-O-CH₂-CH₂-O-) | ~69-71 |
Data sourced from publicly available spectral databases.[1]
Table 3: IR Spectroscopic Data
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the C-O-C stretching of the ether linkages and vibrations of the aromatic rings.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-O-C (Ether) Stretch | ~1100 - 1150 | Strong |
| C-H (Aromatic) Stretch | ~3050 - 3100 | Medium |
| C=C (Aromatic) Stretch | ~1500 - 1600 | Medium-Strong |
| C-H (Aliphatic) Stretch | ~2850 - 2950 | Medium |
Note: The spectrum is typically acquired using a KBr pellet or as a thin film.
Table 4: Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound reveals the molecular ion peak and characteristic fragmentation patterns.
| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |
| 448.2 | [M]⁺ (Molecular Ion) | Present |
| 136 | Fragment | Top Peak |
| 121 | Fragment | 2nd Highest |
| 137 | Fragment | 3rd Highest |
The molecular formula of this compound is C₂₄H₃₂O₈, with a molecular weight of approximately 448.51 g/mol .[2][3]
Experimental Protocols
The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. ¹H and ¹³C NMR Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Before data acquisition, the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
2. FT-IR Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
For electron ionization (EI), the sample is vaporized in the ion source and bombarded with a beam of high-energy electrons (typically 70 eV).[4] This process causes the molecule to ionize and fragment.
2. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a macrocyclic compound such as this compound.
References
Crystal Structure of Dibenzo-24-crown-8 Complexes: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the crystal structures of dibenzo-24-crown-8 (DB24C8) complexes, targeting researchers, scientists, and professionals in drug development. It delves into the synthesis, structural characterization, and key crystallographic parameters of these complexes, with a focus on host-guest interactions.
Introduction
This compound (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms and two benzene rings. This large and flexible cavity allows DB24C8 to form stable complexes with a variety of guest species, including metal cations, organic molecules, and neutral compounds.[1][2] The study of the crystal structure of these complexes through single-crystal X-ray diffraction provides invaluable insights into the nature of the host-guest interactions, coordination geometries, and conformational changes in the crown ether upon complexation.[3] This understanding is crucial for the rational design of new host-guest systems with applications in areas such as ion sensing, phase-transfer catalysis, and drug delivery.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of DB24C8 complexes, based on established methodologies for crown ether chemistry.
Synthesis of this compound Complexes
The synthesis of DB24C8 complexes is typically achieved through the direct reaction of the crown ether with the desired guest species in a suitable solvent.
General Procedure for Metal Cation Complexation:
-
Dissolution: this compound is dissolved in a minimal amount of a suitable organic solvent, such as methanol, ethanol, or acetonitrile.
-
Guest Addition: A solution of the metal salt (e.g., potassium thiocyanate, sodium hexafluorophosphate) in the same or a compatible solvent is added dropwise to the DB24C8 solution at room temperature with constant stirring. The molar ratio of crown ether to metal salt is typically 1:1 or 1:2, depending on the expected stoichiometry of the complex.[1]
-
Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete complex formation.
-
Isolation: The resulting complex may precipitate out of the solution upon standing or can be isolated by slow evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
General Procedure for Organic Cation Complexation:
-
Molar Equivalence: Equimolar amounts of this compound and the organic salt (e.g., tropylium tetrafluoroborate) are dissolved separately in a suitable solvent like acetonitrile.
-
Mixing: The two solutions are mixed and stirred at room temperature.
-
Crystallization: The complex is typically crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for determining the precise three-dimensional structure of the DB24C8 complexes.
Crystallization Techniques:
-
Slow Evaporation: The synthesized complex is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetonitrile, or chloroform/hexane) in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.
-
Vapor Diffusion: A solution of the complex in a relatively polar solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less polar solvent in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the complex, promoting crystallization.
-
Layering: A concentrated solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
-
All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Data Presentation: Crystallographic Data of Selected DB24C8 Complexes
The following tables summarize the available crystallographic data for selected this compound complexes. While extensive searches of publicly available literature were conducted, detailed bond lengths and angles are often found within the full text of peer-reviewed articles, which may not be openly accessible. The provided data is based on information from abstracts and available crystallographic information files. For complete datasets, researchers are encouraged to consult the original publications.
Table 1: Crystal Data and Structure Refinement for DB24C8 Complexes
| Parameter | [DB24C8]·[Tropylium]BF₄ | [DB24C8]·2[KSCN] | [DB24C8]·[NaPF₆] |
| Formula | C₃₁H₃₇BF₄O₈ | C₂₆H₃₂K₂N₂O₈S₂ | C₂₄H₃₂F₆NaO₈P |
| Crystal System | Monoclinic | Orthorhombic | Data not available |
| Space Group | P2₁/n | Pbcn | Data not available |
| a (Å) | 14.158(2) | 19.629(11) | Data not available |
| b (Å) | 14.791(2) | 10.755(6) | Data not available |
| c (Å) | 16.384(2) | 17.425(31) | Data not available |
| α (°) | 90 | 90 | Data not available |
| β (°) | 93.90(1) | 90 | Data not available |
| γ (°) | 90 | 90 | Data not available |
| Volume (ų) | 3418.9(8) | 3681(2) | Data not available |
| Z | 4 | 4 | Data not available |
| Reference | [4] | [1] | [5] |
Table 2: Selected Bond Lengths and Angles for DB24C8 Complexes
| Complex | Bond/Angle | Length (Å) / Angle (°) | Reference |
| [DB24C8]·[Tropylium]BF₄ | C-C (avg. in Tropylium) | 1.35 | |
| C-C-C (avg. in Tropylium) | 129 | ||
| [DB24C8]·2[KSCN] | K-O | Data not available in abstract | [1] |
| K-N | Data not available in abstract | [1] | |
| [DB24C8]·[NaPF₆] | Na-O | Data not available in abstract | [5] |
Note: Detailed bond lengths and angles for the KSCN and NaPF₆ complexes are expected to be present in the full-text publications of the cited references.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the study of DB24C8 complexes.
Conclusion
The crystal structures of this compound complexes reveal a rich and diverse coordination chemistry. The large, flexible macrocycle can adapt its conformation to encapsulate a wide range of guest species, from small alkali metal cations to larger organic cations. The primary interactions governing complex formation are ion-dipole interactions between the oxygen atoms of the crown ether and the guest cation, as well as π-π stacking interactions when aromatic guests are involved.[4] The detailed structural information obtained from X-ray crystallography is fundamental to understanding the principles of molecular recognition and provides a solid foundation for the future design of supramolecular systems with tailored properties for various scientific and industrial applications. Further research, particularly in obtaining and analyzing the full crystallographic data for a wider range of DB24C8 complexes, will continue to advance this exciting field.
References
- 1. unifr.ch [unifr.ch]
- 2. US3020123A - Preparation of metal thiocyanates and werner complexes thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crowning Proteins: Modulating the Protein Surface Properties using Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Enduring Legacy of Dibenzo Crown Ethers: A Technical Guide
The accidental synthesis of the first crown ether, dibenzo-18-crown-6, by Charles J. Pedersen in 1961 marked a pivotal moment in chemistry, opening the door to the vast field of supramolecular chemistry and host-guest interactions. This technical guide delves into the history of this discovery, provides detailed experimental protocols for the synthesis of these macrocycles, presents their cation binding properties in a structured format, and explores their applications, particularly in the realm of biological systems and drug development.
A Fortuitous Discovery: The Birth of Crown Ethers
Working as a chemist at DuPont, Charles J. Pedersen was not initially seeking to create macrocyclic polyethers.[1] His research was focused on synthesizing multidentate ligands for the complexation of vanadium and copper to control their catalytic activity.[2] During an attempt to prepare a phenolic ligand from catechol and bis(2-chloroethyl)ether, Pedersen isolated a small quantity of a white, crystalline byproduct in a mere 0.4% yield.[2] Intrigued by its unusual properties, including its ability to render sodium salts soluble in organic solvents, he embarked on a thorough investigation. This unexpected "goo" was identified as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, which he later named dibenzo-18-crown-6.[2] This serendipitous discovery was the first neutral synthetic compound capable of complexing alkali metal cations, a finding that would earn Pedersen a share of the 1987 Nobel Prize in Chemistry.[1][3]
Synthesis of Dibenzo-18-Crown-6: A Detailed Experimental Protocol
The synthesis of dibenzo-18-crown-6 is a classic example of a Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide. The procedure has been refined over the years to improve yields. Below is a detailed protocol adapted from established methods.
Experimental Protocol: Synthesis of Dibenzo-18-Crown-6
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide (pellets)
-
n-Butanol
-
Concentrated hydrochloric acid
-
Methanol
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add catechol (2.0 equivalents) and n-butanol.
-
Base Addition: While stirring, add sodium hydroxide pellets (2.0 equivalents) to the flask.
-
First Alkylation: Heat the mixture to reflux (approximately 115 °C). A solution of bis(2-chloroethyl) ether (1.0 equivalent) in n-butanol is then added dropwise from the dropping funnel over a period of 1-2 hours. The reaction mixture is refluxed for an additional hour.
-
Second Base and Alkylation Step: After cooling the mixture slightly, add another portion of sodium hydroxide pellets (2.0 equivalents). The mixture is brought back to reflux, and a second equivalent of bis(2-chloroethyl) ether in n-butanol is added dropwise over 1-2 hours.
-
Cyclization: The reaction mixture is then refluxed with vigorous stirring for at least 16 hours to ensure complete cyclization.
-
Workup: After the reflux period, the mixture is cooled and acidified with concentrated hydrochloric acid. A significant portion of the n-butanol is removed by distillation.
-
Isolation and Purification: The resulting slurry is cooled, and the crude product is collected by vacuum filtration. The solid is washed with water and then methanol to remove unreacted starting materials and inorganic salts. The crude dibenzo-18-crown-6 can be further purified by recrystallization from a suitable solvent such as acetone to yield a white crystalline solid.
Characterization of Dibenzo-18-Crown-6
The identity and purity of the synthesized dibenzo-18-crown-6 can be confirmed using various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the crown ether.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Quantitative Data on Cation Binding
A hallmark of dibenzo crown ethers is their ability to selectively bind cations, with the selectivity being influenced by the relative sizes of the cation and the crown ether's cavity. The stability of these complexes is quantified by the stability constant (log K).
| Cation | Ionic Radius (Å) | Solvent System | Log K |
| Li⁺ | 0.76 | Aqueous | 1.25 |
| Na⁺ | 1.02 | Aqueous | 1.68 |
| K⁺ | 1.38 | Aqueous | 2.08 |
| Rb⁺ | 1.52 | Aqueous | 1.57 |
| Cs⁺ | 1.67 | Aqueous | 0.99 |
| Ce³⁺ | 1.01 | Acetonitrile-Dimethylformamide | Varies with solvent composition |
| Y³⁺ | 0.90 | Acetonitrile-Dimethylformamide | Varies with solvent composition |
| UO₂²⁺ | - | Acetonitrile-Dimethylformamide | Varies with solvent composition |
| Sr²⁺ | 1.18 | Acetonitrile-Dimethylformamide | Varies with solvent composition |
Note: The stability constants can vary significantly with the solvent system due to differences in solvation energies of the cation and the crown ether-cation complex.[4][5]
Visualizing the Function: Dibenzo Crown Ethers in Action
The unique ability of dibenzo crown ethers to encapsulate cations makes them valuable tools in various applications, including as phase-transfer catalysts, in ion-selective electrodes, and in biological systems as ionophores. Their potential in drug delivery is an active area of research.
Dibenzo Crown Ether as an Ionophore: A Simplified Signaling Pathway
Dibenzo crown ethers can act as synthetic ion channels, facilitating the transport of ions across biological membranes. This process can be visualized as a simplified signaling pathway.
Caption: Simplified workflow of ion transport across a cell membrane mediated by Dibenzo-18-Crown-6.
A Conceptual Workflow for Dibenzo Crown Ether in Drug Delivery
The ability of crown ethers to form host-guest complexes can be exploited for targeted drug delivery. A functionalized dibenzo crown ether could act as a carrier for a cationic drug, releasing it under specific physiological conditions.
Caption: Conceptual workflow for a dibenzo crown ether-based drug delivery system.
Conclusion
From a serendipitous laboratory observation to a cornerstone of supramolecular chemistry, the journey of dibenzo crown ethers is a testament to the power of scientific curiosity. Their unique structural and functional properties have not only enriched our fundamental understanding of molecular recognition but have also paved the way for innovative applications in diverse fields, from materials science to medicine. The ongoing research into functionalized dibenzo crown ethers promises to unlock even more of their potential, particularly in the development of sophisticated drug delivery systems and novel therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6 | NSF Public Access Repository [par.nsf.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzo-24-crown-8 CAS number and MDL number.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether with the chemical formula C₂₄H₃₂O₈. It belongs to the class of crown ethers, which are known for their ability to selectively bind specific cations within their central cavity. The presence of two benzo groups fused to the polyether ring imparts a degree of rigidity to the molecule and influences its complexation behavior. This technical guide provides an in-depth overview of the key identifiers, physicochemical properties, and significant applications of this compound, with a focus on its utility in research and development.
Core Identifiers and Physicochemical Properties
The fundamental identification numbers and key physical properties of this compound are summarized below.
| Identifier/Property | Value |
| CAS Number | 14174-09-5[1][2][3][4] |
| MDL Number | MFCD00005101[1][2][5][6] |
| Molecular Formula | C₂₄H₃₂O₈[1][3][4][5] |
| Molecular Weight | 448.51 g/mol [1][2][4][5] |
| Melting Point | 103-105 °C[2][4] |
| Appearance | White to light yellow powder or crystals |
Key Applications and Experimental Protocols
This compound is a versatile molecule with applications spanning various fields of chemistry and materials science. Its ability to form stable complexes with metal ions and organic cations is central to its utility.
Phase-Transfer Catalysis
This compound functions as an effective phase-transfer catalyst (PTC). In biphasic reaction systems, where reactants are present in immiscible liquid or solid-liquid phases, DB24C8 can transport one of the reactants (typically an inorganic salt) into the organic phase, thereby accelerating the reaction rate.
Experimental Protocol: Synthesis of Monodispersed Iron-Platinum (FePt) Alloy Nanoparticles
This protocol describes the use of this compound as a phase-transfer catalyst in the synthesis of FePt nanoparticles.[2]
-
Reactant Preparation : Prepare separate solutions of H₂PtCl₆·6H₂O and FeCl₂·4H₂O.
-
Reaction Mixture : In a suitable reaction vessel, combine the platinum and iron precursor solutions.
-
Catalyst Addition : Introduce this compound to the reaction mixture. The crown ether will facilitate the transfer and reduction of the metal salts.
-
Thermal Decomposition : Heat the mixture under controlled temperature conditions to induce the co-reduction of the metal precursors and the formation of FePt alloy nanoparticles.
-
Nanoparticle Isolation : After the reaction is complete, the synthesized monodispersed FePt nanoparticles can be isolated from the reaction medium through standard procedures such as centrifugation and washing.
Complexation with Metal Ions
The cavity size of this compound is well-suited for complexing with larger alkali metal cations, such as potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺), as well as with some other metal ions. The stability of these complexes is influenced by the solvent system.
Experimental Protocol: Conductometric Titration for Determining Complex Formation Constants
This method is used to study the thermodynamics of complexation between this compound and various metal ions in solution.
-
Solution Preparation : Prepare a solution of this compound of known concentration in a specific solvent or solvent mixture (e.g., acetonitrile-nitromethane).
-
Titration Setup : Place the crown ether solution in a conductivity cell equipped with a magnetic stirrer and a microburette.
-
Titration : While continuously monitoring the molar conductance of the solution, titrate it with a solution of the metal salt (e.g., KCl, RbCl, CsCl) of known concentration.
-
Data Analysis : Plot the molar conductance as a function of the molar ratio of the metal ion to the crown ether. The change in the slope of the curve indicates the stoichiometry of the complex formed. The formation constant (K_f) of the 1:1 complex can be calculated by fitting the conductance-mole ratio data to a suitable theoretical model.
-
Thermodynamic Parameters : By performing the conductometric titration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes of the complexation reaction can be determined from the temperature dependence of the formation constants.
Synthesis of Functional Polymers
This compound can be chemically modified and incorporated into polymer chains to create materials with specific ion-binding properties. These functionalized polymers have potential applications in areas such as ion-selective sensors and separation media.
Experimental Protocol: Synthesis of a this compound-bearing Acrylamide Monomer
This protocol outlines the synthesis of a monomer that can be used for the radical copolymerization to produce DB24C8-functionalized polymers.
-
Activation of Carboxy-DB24C8 : Start with 2-carboxythis compound. React it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., DMF) to form the succinimide ester derivative.
-
Amination : React the activated ester of DB24C8 with an excess of ethylenediamine. This step introduces a primary amine group.
-
Acryloylation : React the amino-functionalized DB24C8 with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final acrylamide monomer bearing the this compound moiety.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Phase-transfer catalysis workflow of this compound.
References
Health and safety information for Dibenzo-24-crown-8.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for Dibenzo-24-crown-8. The information herein is compiled from safety data sheets, chemical databases, and general laboratory safety guidelines to ensure a high standard of safety for professionals handling this compound.
Chemical and Physical Properties
This compound is a macrocyclic polyether. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 14174-09-5 | [1][2][3] |
| Molecular Formula | C₂₄H₃₂O₈ | [1][3] |
| Molecular Weight | 448.51 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 103-105 °C | [2][4] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | |
| Solubility | Soluble in hot methanol |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
GHS Classification
The GHS classification for this compound is summarized in Table 2.
| Hazard Class | Category |
| Skin irritation | 2 |
| Eye irritation | 2A |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |
Source:[1]
Hazard and Precautionary Statements
The hazard (H) and precautionary (P) statements associated with this compound are crucial for safe handling and are outlined in Table 3.
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P264 | Wash skin thoroughly after handling | |
| P271 | Use only outdoors or in a well-ventilated area | |
| P280 | Wear protective gloves/eye protection/face protection | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P312 | Call a POISON CENTER/doctor if you feel unwell | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention | |
| P337+P313 | If eye irritation persists: Get medical advice/attention | |
| P362+P364 | Take off contaminated clothing and wash it before reuse | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |
| P405 | Store locked up | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
Toxicological Information
Experimental Protocols for Safe Handling
Due to the absence of specific safety assessment protocols for this compound, a general protocol for handling potentially hazardous chemical powders in a laboratory setting is provided below. This protocol is based on the precautionary statements and standard laboratory safety practices.
Objective: To safely handle this compound, minimizing exposure to personnel and the environment.
Materials:
-
This compound solid
-
Appropriate solvent
-
Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes
-
Chemical fume hood
-
Spatula, weighing paper, and glassware
-
Sealed waste container
Procedure:
-
Preparation:
-
Before handling, ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare the work area within the fume hood by laying down absorbent bench paper.
-
Have a designated and clearly labeled waste container ready for disposal of contaminated materials.
-
-
Handling and Weighing:
-
Perform all manipulations of this compound powder inside the chemical fume hood to prevent inhalation of dust.
-
Carefully open the container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper.
-
Transfer the weighed solid to the appropriate glassware for the experiment.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in the designated sealed waste container.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visualized Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C24H32O8 | CID 84238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 14174-09-5 [chemicalbook.com]
- 5. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Dibenzo-24-crown-8 for Research Applications
This guide provides an in-depth overview of Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether of significant interest in chemical research. It is intended for researchers, scientists, and professionals in drug development who are considering the use of this compound in their work. This document outlines its chemical and physical properties, identifies commercial suppliers, and details experimental protocols for its primary applications.
Introduction to this compound
This compound is a macrocyclic compound characterized by a 24-membered ring containing eight oxygen atoms, with two benzene rings fused to the polyether framework. This structure imparts a unique ability to form stable complexes with specific cations, a property that underpins its utility in various chemical applications. The oxygen atoms create a hydrophilic cavity that can selectively bind cations based on their size, while the dibenzo groups contribute to the molecule's rigidity and solubility in organic solvents.
Its primary applications in a research setting are as a phase-transfer catalyst and as a key component in the synthesis of mechanically interlocked molecules, such as rotaxanes.
Commercial Availability and Supplier Specifications
This compound is readily available from several chemical suppliers. The purity and pricing can vary, so a comparative analysis is crucial for sourcing the appropriate grade for a given research need. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD/g) |
| Sigma-Aldrich (Merck) | 253197 | ≥98% | 1g, 5g | ~$94.35/g |
| TCI America | D1830 | >98.0% (GC) | 1g, 5g, 25g | ~$82.00/g |
| Strem Chemicals | 08-0510 | 98% | 1g, 5g | ~$115.00/g |
| Aladdin Scientific | ALA-D154617-1g | min 98% | 1g | ~$81.73/g |
| GM Chemical Co., Ltd. | GM-0402A | ≥98.0% (HPLC) | Bulk quantities available | Inquire for pricing |
| Merck Millipore | 813755 | ≥99% (GC) | 1g, 5g | Inquire for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| CAS Number | 14174-09-5 | [1][2] |
| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |
| Molecular Weight | 448.51 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 103-105 °C | [1] |
| Purity | Typically ≥98% | [1][2] |
Experimental Protocols
Synthesis of[3]Rotaxane via Stoppering Reaction
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of[3]rotaxanes where this compound acts as the wheel threaded onto a molecular axle.
Materials:
-
This compound (DB24C8)
-
A suitable axle precursor with terminal reactive groups (e.g., a secondary ammonium salt with terminal hydroxyl or amino groups)
-
A bulky "stoppering" agent (e.g., 3,5-dimethylphenyl isocyanate)
-
An appropriate solvent (e.g., dry chloroform or dichloromethane)
-
A catalyst, if required (e.g., dibutyltin dilaurate for urethane formation)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Pseudorotaxane Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the axle precursor and a molar excess (typically 1.5 to 2 equivalents) of this compound in the chosen solvent. Stir the solution at room temperature to allow for the formation of the pseudorotaxane intermediate, where the crown ether is threaded onto the axle.
-
Stoppering: To the solution containing the pseudorotaxane, add the stoppering agent. If a catalyst is required for the stoppering reaction, it should be added at this stage.
-
Reaction: The reaction mixture is then typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the desired[3]rotaxane from unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized[3]rotaxane should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Phase-Transfer Catalysis
This compound can be employed as a phase-transfer catalyst to facilitate reactions between reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase).
General Procedure:
-
Reaction Setup: In a reaction vessel, combine the organic reactant dissolved in a suitable organic solvent and the aqueous reactant dissolved in water.
-
Catalyst Addition: Add a catalytic amount of this compound to the biphasic mixture. The amount of catalyst is typically in the range of 1-10 mol% relative to the limiting reactant.
-
Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases and to maximize the interfacial area. The reaction can be carried out at room temperature or with heating, depending on the specific reaction requirements.
-
Work-up and Purification: After the reaction is complete, the two phases are separated. The organic phase is typically washed with water and/or brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by standard methods such as recrystallization or column chromatography.
Mechanism of Action and Logical Relationships
Role in Rotaxane Synthesis
In the synthesis of rotaxanes, this compound serves as the "wheel" that encircles the "axle." The formation of the initial pseudorotaxane is a non-covalent self-assembly process driven by intermolecular forces such as hydrogen bonding and π-π stacking between the crown ether and a recognition site on the axle precursor. The subsequent "stoppering" reaction covalently attaches bulky groups to the ends of the axle, mechanically trapping the crown ether and forming the stable rotaxane structure.
Mechanism of Phase-Transfer Catalysis
As a phase-transfer catalyst, this compound facilitates the transfer of an ionic reactant from an aqueous phase to an organic phase. The crown ether encapsulates the cation of the ionic reactant within its hydrophilic cavity, forming a lipophilic complex. This complex is soluble in the organic phase, allowing the accompanying anion to be transported into the organic medium where it can react with the organic substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.
Role in Biological Systems and Signaling Pathways
A thorough review of the scientific literature indicates that while some crown ethers are being investigated for biological applications, there is currently no established role for this compound in modulating biological signaling pathways. Its primary applications remain in the fields of synthetic and materials chemistry. Some studies have explored the use of this compound in the development of electrochemical sensors for the detection of neurotransmitters such as dopamine and adrenaline; however, this represents an analytical application rather than a direct interaction with or modulation of a signaling cascade. Research into the biological activities of some this compound derivatives has shown a lack of activity against certain microorganisms.
Safety Information
This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols: Dibenzo-24-crown-8 in Selective Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms. The unique size of its central cavity, estimated to be between 4.5 and 5.0 Å, allows it to selectively form stable complexes with specific cations, most notably cesium (Cs⁺) and potassium (K⁺).[1] This property of selective ion recognition makes DB24C8 a valuable tool in various scientific and industrial applications, including the separation and transport of ions, development of ion-selective electrodes, and as a component in stimuli-responsive materials. These application notes provide an overview of the use of DB24C8 in selective ion transport, including quantitative data on its ion-binding capabilities and detailed protocols for relevant experiments.
Applications in Selective Ion Transport
The ability of this compound to selectively bind certain cations has led to its use in several key areas:
-
Selective Ion Separation: DB24C8 is highly effective in separating specific ions from a mixture. For instance, it has been incorporated into copolymers for the removal of radioactive cesium from aqueous environments, a critical application in the context of nuclear waste treatment.[1]
-
Ion-Selective Electrodes: When incorporated into a membrane, DB24C8 can serve as the active component in ion-selective electrodes. Such electrodes have been developed for the potentiometric determination of cerium(III) ions, demonstrating good selectivity over other alkali, alkaline earth, and transition metal ions.
-
Stimuli-Responsive Materials: Copolymers containing DB24C8 moieties can exhibit changes in their physical properties, such as their cloud point, in response to the presence of specific ions like cesium. This enables the development of "smart" materials that can respond to changes in their ionic environment.[1]
-
Drug Delivery Systems: While less common, DB24C8 has been explored in the construction of rotaxanes, which are mechanically interlocked molecular architectures. These structures have shown potential in drug delivery applications, for example, by facilitating the intracellular delivery of anticancer drugs.
Data Presentation
The selectivity of this compound for various cations is quantified by its complex formation constants (log K). The following tables summarize these values in different solvent systems.
Table 1: Complex Formation Constants (log K) of this compound with Alkali Metal Ions
| Cation | Ionic Diameter (Å) | log K in Acetonitrile | log K in Nitromethane |
| Na⁺ | 2.04 | 2.83 | 4.63 |
| K⁺ | 2.76 | 2.4 | 4.14 |
| Rb⁺ | 2.96 | 2.4 | 3.84 |
| Cs⁺ | 3.34 | 2.6 | 3.59 |
Data sourced from multiple studies and compiled for comparison.
Table 2: Properties of a Cerium(III)-Selective Membrane Electrode Based on DB24C8
| Parameter | Value |
| Composition | DB24C8 (4.5%), NPOE (62.5%), PVC (33%) |
| Concentration Range | 1x10⁻⁵ M to 1x10⁻¹ M |
| Nernstian Slope | 19.0 mV/decade |
| Detection Limit | 3x10⁻⁵ M |
| Response Time | 20 seconds |
| pH Range | 3.5 - 8.0 |
Experimental Protocols
Protocol 1: Supported Liquid Membrane (SLM) for Selective Ion Transport
This protocol describes a general procedure for a supported liquid membrane experiment to measure the selective transport of cations by this compound.
Materials:
-
U-shaped transport cell (e.g., a Schulman bridge)
-
Microporous membrane support (e.g., PVDF, polypropylene)
-
This compound (carrier)
-
Organic solvent for the membrane phase (e.g., 1,2-dichloroethane, chloroform)
-
Source phase: Aqueous solution of the metal salt(s) of interest (e.g., CsCl, KCl)
-
Receiving phase: Deionized water or a stripping agent solution
-
Stirring apparatus
-
Ion analysis equipment (e.g., Atomic Absorption Spectrometer, Ion-Selective Electrode)
Procedure:
-
Membrane Preparation:
-
Dissolve this compound in the chosen organic solvent to create the liquid membrane solution.
-
Immerse the microporous membrane support in this solution for at least 24 hours to ensure complete impregnation.
-
Carefully remove the membrane and wipe off any excess liquid from the surface.
-
-
Transport Cell Assembly:
-
Clamp the impregnated membrane between the two halves of the U-shaped transport cell, separating the source and receiving phase compartments.
-
Add the source phase solution to one compartment and the receiving phase solution to the other, ensuring equal volumes.
-
-
Transport Experiment:
-
Simultaneously stir both the source and receiving phases at a constant rate to ensure proper mixing at the membrane interfaces.
-
At regular time intervals, take small aliquots from both the source and receiving phases for ion concentration analysis.
-
-
Analysis:
-
Determine the concentration of the target ion(s) in the collected aliquots using an appropriate analytical technique.
-
Plot the concentration of the ion in the receiving phase as a function of time to determine the transport rate.
-
Calculate the permeability coefficient (P) using the following equation: P = - (V / A) * (d[C]s / dt) / [C]s where V is the volume of the source phase, A is the effective area of the membrane, and d[C]s/dt is the rate of change of the solute concentration in the source phase.
-
Protocol 2: Preparation of a Cerium(III)-Selective PVC Membrane Electrode
This protocol details the fabrication of a PVC membrane electrode for the potentiometric detection of Ce(III) ions.
Materials:
-
This compound (ionophore)
-
Poly(vinyl chloride) (PVC)
-
o-Nitrophenyloctyl ether (NPOE) (plasticizer)
-
Tetrahydrofuran (THF)
-
Glass tube
-
Ag/AgCl reference electrode
-
Internal filling solution (e.g., 0.1 M CeCl₃)
-
pH meter or potentiometer
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 33 mg of PVC, 62.5 mg of NPOE, and 4.5 mg of this compound in approximately 2-3 mL of THF.
-
Stir the mixture until all components are fully dissolved and a homogeneous, viscous solution is obtained.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring placed on a smooth glass plate.
-
Allow the THF to evaporate slowly over 24 hours at room temperature to form a transparent membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the cast membrane and attach it to the end of a glass tube.
-
Fill the tube with the internal filling solution (0.1 M CeCl₃).
-
Insert an Ag/AgCl electrode into the internal filling solution to serve as the internal reference electrode.
-
-
Conditioning:
-
Condition the electrode by soaking it in a 1x10⁻² M solution of CeCl₃ for at least 24 hours before use.
-
-
Measurement:
-
Place the prepared Ce(III)-selective electrode and an external reference electrode into the sample solution.
-
Measure the potential difference using a high-impedance potentiometer or pH meter.
-
Create a calibration curve by plotting the measured potential against the logarithm of the Ce(III) concentration in a series of standard solutions.
-
Visualizations
References
Dibenzo-24-Crown-8 as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether that functions as a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. Its large 24-membered ring with eight oxygen donor atoms allows it to selectively complex with large cations, such as potassium and cesium. This complexation enhances the solubility of inorganic salts in nonpolar organic solvents, thereby facilitating reactions between reagents that exist in different phases (e.g., a solid inorganic salt and an organic substrate in a nonpolar solvent). This "phase transfer" of the anionic reagent into the organic phase, complexed with the cation held by the crown ether, leads to a "naked" and highly reactive anion, often resulting in significantly increased reaction rates, milder reaction conditions, and improved yields compared to uncatalyzed heterogeneous reactions.
This document provides detailed application notes and experimental protocols for the use of this compound as a phase transfer catalyst in key organic transformations, including oxidation reactions and nucleophilic substitutions.
Mechanism of Action
The catalytic cycle of this compound in a solid-liquid phase transfer system initiates with the complexation of a metal cation (M⁺) from an inorganic salt (M⁺X⁻) at the solid-liquid interface. The lipophilic exterior of the DB24C8 macrocycle then transports the [DB24C8-M]⁺X⁻ ion pair into the bulk organic phase. In the organic phase, the anion X⁻ is weakly associated with the large, shielded cation, rendering it highly nucleophilic. This "activated" anion then reacts with the organic substrate (R-Y) to form the desired product (R-X) and a byproduct (M⁺Y⁻), which is often insoluble in the organic phase. The free DB24C8 is then released to shuttle another molecule of the inorganic salt into the organic phase, thus continuing the catalytic cycle.
Caption: General mechanism of this compound in phase transfer catalysis.
Applications in Organic Synthesis
Oxidation with Potassium Permanganate ("Purple Benzene")
One of the classic applications of crown ethers as phase transfer catalysts is the solubilization of potassium permanganate (KMnO₄) in nonpolar organic solvents like benzene, creating a powerful and versatile oxidizing solution often referred to as "purple benzene." this compound, by complexing the K⁺ ion, allows the permanganate anion (MnO₄⁻) to be transferred into the organic phase, where it can efficiently oxidize a wide range of organic substrates that are otherwise immiscible with aqueous permanganate solutions.[1][2]
Summary of Oxidation Reactions with KMnO₄/DB24C8 in Benzene
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Toluene | Benzoic Acid | 2 | 100 |
| Cyclohexene | Adipic Acid | 2 | 90 |
| 1-Octene | Heptanoic Acid | 2 | 90 |
| trans-Stilbene | Benzoic Acid | 2 | 100 |
| Benzyl Alcohol | Benzoic Acid | 2 | 100 |
Experimental Protocol: Oxidation of trans-Stilbene to Benzoic Acid
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-stilbene (1.80 g, 10 mmol).
-
Addition of Reagents: To the flask, add benzene (50 mL), this compound (0.45 g, 1.0 mmol, 10 mol%), and finely powdered potassium permanganate (3.16 g, 20 mmol).
-
Reaction Conditions: The heterogeneous mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂).
-
Work-up: After stirring for 2 hours, the reaction mixture is filtered to remove the MnO₂ precipitate. The precipitate is washed with a small amount of benzene.
-
Product Isolation: The combined benzene filtrates are extracted with a 10% aqueous sodium hydroxide solution. The aqueous layer is separated, cooled in an ice bath, and acidified with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Purification: The precipitated benzoic acid is collected by vacuum filtration, washed with cold water, and dried to afford the pure product. The typical yield is approximately 100%.
Caption: Experimental workflow for the oxidation of trans-stilbene.
Nucleophilic Substitution Reactions
This compound is an effective catalyst for solid-liquid phase transfer nucleophilic substitution reactions. By complexing with the cation of a solid nucleophilic salt, it facilitates the transport of the anion into the organic phase, where it can react with an electrophilic substrate. This is particularly useful for reactions involving poorly soluble salts.
a) Williamson Ether Synthesis
The Williamson ether synthesis, a widely used method for the preparation of ethers, can be significantly accelerated by using DB24C8 as a phase transfer catalyst. This is especially true when using solid potassium salts of phenols or alcohols.
Summary of a Representative Williamson Ether Synthesis
| Electrophile | Nucleophile | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | Potassium Phenoxide | Benzyl Phenyl Ether | 5 | Toluene | 80 | >95 (qualitative) |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
Preparation of Nucleophile: In a flask, phenol (9.41 g, 100 mmol) is carefully reacted with a stoichiometric amount of potassium tert-butoxide (11.22 g, 100 mmol) in 100 mL of anhydrous toluene to form potassium phenoxide. The solvent is then removed under reduced pressure.
-
Reaction Setup: The flask containing the dry potassium phenoxide is fitted with a reflux condenser and a nitrogen inlet. Anhydrous toluene (150 mL) and this compound (2.24 g, 5 mmol, 5 mol%) are added.
-
Addition of Electrophile: Benzyl bromide (17.1 g, 100 mmol) is added dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the precipitated potassium bromide.
-
Product Isolation: The toluene is removed from the filtrate by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure benzyl phenyl ether.
b) Synthesis of Organic Carbonates
This compound can catalyze the synthesis of dialkyl and diaryl carbonates from the corresponding alkyl or aryl halides and an alkali metal carbonate.
Summary of a Representative Carbonate Synthesis
| Electrophile | Nucleophile | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Dibenzyl Carbonate | DB24C8 | Acetonitrile | Reflux | High (qualitative) |
Experimental Protocol: Synthesis of Dibenzyl Carbonate
-
Reaction Setup: To a stirred suspension of finely powdered anhydrous potassium carbonate (13.8 g, 100 mmol) in 100 mL of acetonitrile, add this compound (2.24 g, 5 mmol, 5 mol%).
-
Addition of Electrophile: Benzyl bromide (17.1 g, 100 mmol) is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring for 12-18 hours.
-
Work-up: The reaction mixture is cooled and filtered to remove inorganic salts.
-
Product Isolation: The acetonitrile is removed from the filtrate under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Saponification of Esters
Phase transfer catalysis with DB24C8 can be employed to facilitate the saponification of sterically hindered or poorly soluble esters under milder conditions than typically required. The crown ether transports the hydroxide ion (from NaOH or KOH) into the organic phase, increasing its effective concentration and reactivity.
Summary of a Representative Saponification Reaction
| Ester | Base | Product | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Rate |
| Glyceryl Tristearate | KOH | Potassium Stearate | 2-5 | Toluene/Water | 90 | Significantly accelerated |
Experimental Protocol: Saponification of Glyceryl Tristearate
-
Reaction Setup: In a round-bottom flask, a mixture of glyceryl tristearate (8.9 g, 10 mmol) and toluene (100 mL) is prepared.
-
Addition of Reagents: this compound (0.45 g, 1 mmol, ~3 mol% based on KOH) and a solution of potassium hydroxide (5.6 g, 100 mmol) in 10 mL of water are added.
-
Reaction Conditions: The biphasic mixture is heated to 90 °C and stirred vigorously to ensure efficient mixing of the phases. The reaction is continued for 2-4 hours.
-
Work-up: After cooling, the solid soap (potassium stearate) is filtered off.
-
Product Isolation: The soap can be washed with cold toluene to remove any unreacted starting material and the catalyst. To obtain the free fatty acid (stearic acid), the soap is dissolved in hot water and acidified with hydrochloric acid. The precipitated stearic acid is then filtered, washed with water, and dried.
Conclusion
This compound is a versatile and powerful phase transfer catalyst for a range of organic transformations. Its ability to encapsulate large cations like potassium makes it particularly suitable for reactions involving potassium salts, such as potassium permanganate oxidations and reactions with potassium alkoxides or phenoxides. The use of DB24C8 often leads to higher yields, shorter reaction times, and milder conditions, making it a valuable tool for organic synthesis in both academic and industrial settings. The protocols provided herein serve as a guide for researchers to effectively utilize this catalyst in their synthetic endeavors.
References
Application of Dibenzo-24-crown-8 in Solvent Extraction of Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether that has demonstrated significant utility in the selective solvent extraction of various metal ions. Its large cavity size and the presence of aromatic rings make it a versatile receptor for the complexation of metal cations, particularly those with larger ionic radii. This document provides detailed application notes and protocols for the use of DB24C8 in the solvent extraction of metal ions, with a focus on lanthanides, alkali metals, and alkaline earth metals. The information is intended to guide researchers in designing and executing experiments for metal ion separation and purification. Crown ethers, including DB24C8, are known for their ability to selectively bind specific metal ions based on the compatibility of the ion's diameter with the crown ether's cavity size.[1]
Principle of Solvent Extraction with this compound
Solvent extraction, also known as liquid-liquid extraction, is a method to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic phase. In the context of metal ion extraction with DB24C8, the crown ether acts as a selective extractant in the organic phase. The process involves the formation of a stable complex between the metal ion in the aqueous phase and the DB24C8 in the organic phase. This complex is then partitioned into the organic phase, effectively removing the metal ion from the aqueous solution. The efficiency of this process is influenced by several factors, including the pH of the aqueous phase, the concentration of the crown ether, the nature of the organic solvent, and the presence of counter-anions.
Applications in Metal Ion Extraction
This compound has been successfully employed for the selective extraction of a range of metal ions.
Lanthanide Series
DB24C8 has shown a notable preference for certain lanthanide ions. For instance, it has been effectively used for the selective extraction of Lanthanum(III) (La³⁺) from a picrate medium.[2] In a comparative study, DB24C8 was found to be a more selective extractant for La³⁺ over other lanthanides when compared to dicyclohexano-24-crown-8 (DCH24C8) and dibenzo-30-crown-10 (DB30C10).[2] The extracted species was determined to have a 1:1:3 stoichiometry of La³⁺:DB24C8:picrate.[2]
Alkali Metals
The large cavity of DB24C8 makes it suitable for complexing with larger alkali metal ions. It has been particularly noted for its ability to recognize and bind with cesium ions (Cs⁺).[1] This property is significant for applications such as the removal of radioactive cesium from aqueous environments.[1] The interaction between DB24C8 and alkali metal ions like sodium (Na⁺), potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) has been studied, with DB24C8 showing no remarkable selectivity for these ions in acetonitrile.[3]
Alkaline Earth Metals
DB24C8 has also been utilized for the extraction of alkaline earth metals. A notable application is the quantitative extraction of Barium(II) (Ba²⁺) from a picric acid medium using a solution of DB24C8 in nitrobenzene.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the solvent extraction of metal ions using this compound.
Table 1: Optimal Conditions for Lanthanum(III) Extraction
| Parameter | Optimal Value | Reference |
| Metal Ion | La³⁺ | [2] |
| DB24C8 Concentration | 0.02 mol L⁻¹ in dichloromethane | [2] |
| Aqueous Phase | 0.0002 mol L⁻¹ picric acid | [2] |
| pH | 9 | [2] |
| Stripping Agent | 0.5 mol L⁻¹ perchloric acid | [2] |
Table 2: Conditions for Barium(II) Extraction
| Parameter | Condition Range | Reference |
| Metal Ion | Ba²⁺ | [4] |
| DB24C8 Concentration | 0.0008 - 0.01 M in nitrobenzene | [4] |
| Aqueous Phase | 0.008 - 0.05 M picric acid | [4] |
| Stripping Agents | 1-10 M HNO₃, 1-10 M HClO₄, 1-8 M HBr, 0.1-2.0 M HCl | [4] |
Experimental Protocols
This section provides a general, step-by-step protocol for the solvent extraction of a metal ion from an aqueous solution using this compound. This protocol can be adapted based on the specific metal ion and the experimental goals.
Materials and Reagents
-
This compound (DB24C8)
-
Organic solvent (e.g., dichloromethane, nitrobenzene, chloroform)
-
Aqueous solution containing the target metal ion salt
-
Counter-anion source (e.g., picric acid)
-
Buffer solutions for pH adjustment
-
Stripping agent (e.g., a suitable acid)
-
Separatory funnels
-
Mechanical shaker (optional)
-
pH meter
-
Analytical instrument for metal ion quantification (e.g., AAS, ICP-MS, UV-Vis spectrophotometer)
Protocol for Solvent Extraction
-
Preparation of the Organic Phase: Dissolve a known concentration of this compound in the chosen organic solvent. The concentration will depend on the specific application and should be optimized.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Add the counter-anion source (e.g., picric acid) to the aqueous phase. Adjust the pH of the aqueous solution to the desired value using appropriate buffer solutions.
-
Extraction Step:
-
In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases.
-
Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to ensure thorough mixing and to allow the extraction equilibrium to be reached. A mechanical shaker can be used for consistent results.
-
Allow the two phases to separate completely.
-
-
Phase Separation: Carefully separate the aqueous and organic phases.
-
Analysis of the Aqueous Phase: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique. The extraction efficiency can be calculated from the initial and final concentrations of the metal ion in the aqueous phase.
-
Stripping Step (Back-Extraction):
-
To recover the extracted metal ion from the organic phase, mix the organic phase with a suitable stripping solution (e.g., a strong acid).
-
Shake the mixture to transfer the metal ion from the organic phase back into the new aqueous phase.
-
Separate the two phases.
-
-
Analysis of the Stripped Aqueous Phase: Determine the concentration of the metal ion in the stripping solution to quantify the recovery.
Visualizations
The following diagrams illustrate the key processes and relationships in the solvent extraction of metal ions using this compound.
References
- 1. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing this compound Ether Moieties [mdpi.com]
- 2. Determination of lanthanum in monazite sand after selective solvent extraction separation of the picrate with dibenzo-[24]-crown-8 - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Dibenzo-24-crown-8 for Selective Binding of Cesium and Other Alkali Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether with a large cavity size (4.5–5.0 Å) that demonstrates a notable selectivity for larger alkali metal ions, particularly cesium (Cs⁺, ionic diameter 3.34 Å).[1][2] This property makes it a valuable tool in various applications, including the separation of radioactive cesium from nuclear waste, the development of ion-selective sensors, and as a component in drug delivery systems.[1] The binding affinity of DB24C8 towards alkali metals is influenced by the solvent system and the presence of other ions.[3] In some solvent extraction systems, the selectivity order has been observed as Cs⁺ > Rb⁺ > K⁺ > Na⁺.[3] This document provides detailed application notes and experimental protocols for the use of DB24C8 in the selective binding of cesium.
Data Presentation: Alkali Metal Binding by this compound
The following table summarizes the quantitative data on the binding and extraction of alkali metal ions by this compound from various studies.
| Parameter | Na⁺ | K⁺ | Rb⁺ | Cs⁺ | Solvent System | Method | Reference |
| Complex Formation Constant (log KML+) | > Cs⁺ | = Rb⁺ | = K⁺ | < Na⁺ | Acetonitrile | Conductometry | [3] |
| Extraction Selectivity Order | 4 | 3 | 2 | 1 | Not Specified | Extraction | [3] |
| Theoretical Adsorption Capacity | - | - | - | 87 mg/g | Aqueous | Copolymerization | [1] |
Note: The complex formation constants in acetonitrile show a preference for Na⁺, highlighting the critical role of the solvent in determining selectivity.
Experimental Protocols
Protocol 1: Solvent Extraction for Selective Cesium Removal
This protocol describes a liquid-liquid extraction method to selectively remove Cs⁺ ions from an aqueous solution using DB24C8.
Materials:
-
This compound (DB24C8)
-
Organic Solvent (e.g., Nitrobenzene, 1,2-Dichloroethane)
-
Aqueous solution containing a mixture of alkali metal chlorides (e.g., LiCl, NaCl, KCl, RbCl, CsCl) of known concentration.
-
Picric acid (for ion-pairing)
-
Deionized water
-
Separatory funnels
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal ion quantification.
Procedure:
-
Organic Phase Preparation: Prepare a solution of DB24C8 in the chosen organic solvent (e.g., 0.01 M DB24C8 in nitrobenzene).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the alkali metal chlorides and picric acid. The picrate anion facilitates the transfer of the cation-crown ether complex into the organic phase.
-
Extraction:
-
In a separatory funnel, combine equal volumes of the organic and aqueous phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium.
-
Allow the phases to separate completely.
-
-
Sample Collection:
-
Carefully separate the aqueous phase from the organic phase.
-
Collect a sample from the aqueous phase for analysis.
-
-
Quantification:
-
Determine the concentration of each alkali metal ion remaining in the aqueous phase using ICP-MS or AAS.
-
Calculate the percentage of each metal ion extracted into the organic phase.
-
The distribution coefficient (D) can be calculated as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.
-
Protocol 2: Spectroscopic Titration to Determine Binding Constant
This protocol outlines the use of UV-Vis spectrophotometry to determine the binding constant between DB24C8 and an alkali metal ion.
Materials:
-
This compound (DB24C8)
-
Alkali metal salt (e.g., Cesium Chloride)
-
Spectroscopic grade solvent (e.g., Acetonitrile)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solutions:
-
Prepare a stock solution of DB24C8 in the chosen solvent at a known concentration.
-
Prepare a stock solution of the alkali metal salt in the same solvent at a known, higher concentration.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of the DB24C8 solution alone.
-
Perform a titration by adding small, precise aliquots of the alkali metal salt solution to the DB24C8 solution in the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum. The aromatic rings in DB24C8 will exhibit a change in their absorption spectrum upon complexation with the metal ion.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the change is most significant.
-
Plot the change in absorbance against the concentration of the alkali metal ion.
-
Use a suitable binding model (e.g., 1:1 binding isotherm) to fit the data and calculate the binding constant (K).
-
Visualizations
Caption: Principle of selective binding of Cesium by this compound.
References
Application Notes and Protocols: The Role of Dibenzo-24-crown-8 in Supramolecular Chemistry and Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of Dibenzo-24-crown-8 (DB24C8) in the fields of supramolecular chemistry and self-assembly. DB24C8, a macrocyclic polyether, is a versatile building block for the construction of intricate molecular architectures such as rotaxanes, pseudorotaxanes, and molecular machines. Its unique ability to form stable host-guest complexes with specific molecular motifs, particularly secondary dialkylammonium salts, through non-covalent interactions, is the cornerstone of its utility. This document outlines key applications, presents relevant quantitative data, and provides detailed experimental protocols for the synthesis and characterization of DB24C8-based supramolecular assemblies.
Application Notes
Host-Guest Chemistry of this compound
The fundamental principle behind the use of DB24C8 in self-assembly is its remarkable ability to act as a host molecule. The cavity of DB24C8 is of a suitable size and electronic character to encapsulate guest molecules, most notably the dibenzylammonium ion. This recognition is driven by a combination of hydrogen bonding between the ammonium protons and the ether oxygen atoms of the crown ether, ion-dipole interactions, and π-π stacking interactions between the aromatic rings of the host and guest. This specific and reversible binding is the key to constructing more complex, interlocked molecular structures.
Formation of Pseudorotaxanes and Rotaxanes
A primary application of DB24C8 is in the template-directed synthesis of pseudorotaxanes and rotaxanes.
-
[1]Pseudorotaxanes are formed when a linear molecular "thread" containing a dibenzylammonium recognition site is threaded through the cavity of a DB24C8 macrocycle. This association is non-covalent, and the components can dissociate under certain conditions. The formation of these structures is a crucial first step in the synthesis of more stable rotaxanes.
-
[1]Rotaxanes are mechanically interlocked molecules where the threaded DB24C8 is trapped on the axle by bulky "stopper" groups at each end, preventing dethreading. The synthesis of rotaxanes often involves a "threading-followed-by-stoppering" approach, where the pseudorotaxane is first formed, and then the ends of the thread are capped with large chemical moieties.
These interlocked structures are not merely chemical curiosities; they are the basis for creating sophisticated molecular machines and switches.
Molecular Switches and Machines
The reversible nature of the host-guest interaction between DB24C8 and dibenzylammonium salts can be exploited to create molecular switches. By incorporating a second recognition site on the molecular thread, the position of the DB24C8 ring can be controlled by external stimuli such as changes in pH, light, or the presence of competing guests.[2] For instance, deprotonation of the ammonium station can cause the macrocycle to move to a different station on the thread, and this process can be reversed by re-protonation. This controlled molecular shuttling is the basis for the development of molecular motors, valves for controlled drug release, and molecular electronic devices.[3]
Self-Assembly into Supramolecular Polymers
DB24C8 derivatives can also be designed to self-assemble into higher-order structures like supramolecular polymers. For example, a molecule containing both a DB24C8 unit and a dibenzylammonium salt moiety can self-assemble into a "daisy chain" structure, which can then polymerize into long supramolecular chains.[2] The properties of these materials can be tuned by controlling the self-assembly process, opening up possibilities for the development of novel responsive materials.
Quantitative Data
The stability of the host-guest complexes formed by DB24C8 is quantified by the association constant (Ka). Higher Ka values indicate a more stable complex. The following table summarizes some reported association constants for DB24C8 with various guests.
| Host | Guest | Solvent | Ka (M⁻¹) | Reference |
| DB24C8 | Dibenzylammonium hexafluorophosphate | Acetonitrile | 190 | [4] |
| DB24C8 | trans-BCMB24C8 | Acetonitrile | 312 | [4] |
| DB24C8 | Diphenylviologen | Not Specified | 2.0 x 10² | [5] |
Experimental Protocols
Protocol for the Synthesis of a[1]Pseudorotaxane
This protocol describes the formation of a[1]pseudorotaxane from this compound and a dibenzylammonium salt-containing thread.
Materials:
-
This compound (DB24C8)
-
Dibenzylammonium hexafluorophosphate (or a similar thread-like molecule with a dibenzylammonium recognition site)
-
Acetonitrile (CD3CN for NMR analysis)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DB24C8 in acetonitrile. A typical concentration is 20 mM.
-
Prepare a stock solution of the dibenzylammonium salt in acetonitrile. A typical concentration is 20 mM.
-
-
Formation of the[1]Pseudorotaxane:
-
In an NMR tube, mix equal volumes of the DB24C8 and dibenzylammonium salt stock solutions.
-
The final concentration of each component will be 10 mM.
-
-
Characterization:
-
Acquire a ¹H NMR spectrum of the resulting solution at room temperature.
-
The formation of the pseudorotaxane is indicated by significant shifts in the proton signals of both the DB24C8 and the dibenzylammonium salt compared to their free forms. Specifically, the protons of the ammonium group and the aromatic protons of both components will show noticeable changes in chemical shift.
-
Protocol for the Synthesis of a[6]Rotaxane using a Macrocycle Transporter
This protocol outlines a sophisticated strategy for the synthesis of a[6]rotaxane, where the macrocycle is part of the final, single-molecule interlocked structure, using a "macrocycle transporter" approach.[6]
Materials:
-
A "macrocycle transporter" molecule (containing an ammonium template for DB24C8 and a reactive group like N-hydroxysuccinimide).
-
This compound (DB24C8) derivative.
-
A molecular thread precursor with a complementary reactive group.
-
Dichloromethane (DCM)
-
Other reagents and solvents as required for the specific thread extension and cyclization steps.
Procedure:
-
Formation of the Semirotaxane:
-
Extension of the Encircled Axle:
-
React the semirotaxane with the molecular thread precursor to extend the axle. The specific reaction conditions will depend on the chosen chemistries (e.g., amide coupling, click chemistry).
-
-
Self-Capping and Formation of the[6]Rotaxane:
-
Induce an intramolecular cyclization reaction to link the end of the extended thread to the macrocycle, thus forming the final[6]rotaxane. This step often requires high dilution conditions to favor the intramolecular reaction.
-
-
Purification and Characterization:
-
Purify the[6]rotaxane using column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the interlocked structure.
-
Protocol for Determining Association Constants (Ka) by ¹H NMR Titration
This protocol describes a general method for determining the association constant of a host-guest complex, such as DB24C8 and a dibenzylammonium salt, using ¹H NMR titration.[7][8]
Materials:
-
Host molecule (e.g., DB24C8)
-
Guest molecule (e.g., dibenzylammonium hexafluorophosphate)
-
Deuterated solvent (e.g., CD3CN)
-
High-precision microsyringe
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the host molecule in the deuterated solvent at a known, constant concentration (e.g., 1 mM) in an NMR tube.
-
Prepare a concentrated stock solution of the guest molecule in the same deuterated solvent (e.g., 50 mM).
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Using a microsyringe, add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Continue this process until the addition of the guest solution no longer causes a significant change in the chemical shifts of the host protons, typically up to 2-3 equivalents of the guest.
-
-
Data Analysis:
-
Identify a proton on the host molecule that shows a significant change in chemical shift upon complexation.
-
Plot the change in chemical shift (Δδ) of this proton as a function of the guest concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to calculate the association constant (Ka). Specialized software can be used for this fitting.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the supramolecular chemistry of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient formation of [3]pseudorotaxane based on cooperative complexation of this compound with diphenylviologen axle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Dibenzo-24-crown-8 Functionalized Polymers in Ion Recognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of dibenzo-24-crown-8 (DB24C8) functionalized polymers for selective ion recognition. Detailed experimental protocols and data are included to facilitate the adoption of these materials in various research and development settings, including environmental monitoring, analytical chemistry, and potentially, drug delivery systems.
Introduction
Crown ethers are macrocyclic polyethers with the remarkable ability to selectively bind specific cations within their central cavity, a phenomenon governed by the principle of host-guest chemistry. The selectivity of a crown ether is primarily determined by the compatibility between the size of its cavity and the ionic radius of the guest cation. This compound, with its large and flexible 24-membered ring structure, exhibits a particularly high affinity for larger alkali metal ions such as cesium (Cs⁺) and potassium (K⁺).
Functionalizing polymers with DB24C8 moieties combines the selective ion-binding properties of the crown ether with the processability, stability, and diverse functionalities of polymeric materials. These functionalized polymers have emerged as promising materials for a range of applications, including the development of ion-selective electrodes, sensors, and materials for ion extraction and separation. Their ability to respond to specific ionic stimuli also opens up possibilities for their use in smart materials and targeted drug delivery systems.
Applications
This compound functionalized polymers have been successfully employed in several key areas:
-
Selective Ion Sensing: These polymers form the basis of highly selective and sensitive sensors for the detection of specific ions. Potentiometric sensors, such as ion-selective electrodes (ISEs), incorporating DB24C8 have demonstrated excellent performance in determining the concentration of cesium and other metal ions in aqueous solutions.
-
Environmental Remediation: The strong affinity of DB24C8 for cesium makes these polymers particularly useful for the removal of radioactive cesium isotopes from contaminated water, a critical application in the context of nuclear waste management.
-
Stimuli-Responsive Materials: Copolymers of DB24C8 with environmentally sensitive polymers, such as Poly(N-isopropylacrylamide) (PNIPAM), exhibit changes in their physical properties, like their lower critical solution temperature (LCST), in response to the presence of specific ions. This stimuli-responsive behavior can be harnessed for the development of "smart" materials.
-
Potential in Drug Delivery: While still an emerging area, the ion-responsive nature of DB24C8-functionalized polymers presents opportunities for the development of drug delivery systems where the release of a therapeutic agent is triggered by specific ionic concentrations in the physiological environment.
Data Presentation
The following tables summarize the quantitative data reported for ion recognition by various DB24C8-functionalized polymer systems.
Table 1: Performance of a this compound Based PVC Membrane Sensor for Cesium Ion (Cs⁺) Detection
| Parameter | Value |
| Linear Concentration Range | 3.5 x 10⁻⁵ – 1.0 x 10⁻¹ mol dm⁻³ |
| Nernstian Slope | 50.7 mV per decade of concentration |
| Response Time | < 10 seconds |
| Operational pH Range | 3.0 – 9.0 |
| Lifespan | > 3 months |
Table 2: Performance of a this compound Based PVC Membrane Sensor for Cerium(III) Ion (Ce³⁺) Detection
| Parameter | Value |
| Linear Concentration Range | 1.0 x 10⁻⁵ – 1.0 x 10⁻¹ M |
| Nernstian Slope | 19.0 mV/decade |
| Detection Limit | 3.0 x 10⁻⁵ M |
| Response Time | 20 seconds |
| Operational pH Range | 3.5 - 8.0 |
| Lifespan | 4 months |
Table 3: Cloud Point Changes of DB24C8-PNIPAM Copolymers in the Presence of Cesium Ions (Cs⁺)
| Polymer (DB24C8 content) | Cloud Point without Cs⁺ (°C) | Cloud Point with Cs⁺ (°C) | Cloud Point Shift (°C) |
| P7 (5.0%) | 16.2 | 16.9 | +0.7 |
| P8 (7.6%) | Not specified | Not specified | ~4-5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Acrylamide Monomer
This protocol describes the synthesis of a polymerizable DB24C8 monomer, which can then be used to prepare functionalized polymers.
Materials:
-
2-Carboxythis compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Ethylenediamine
-
Acetonitrile (CH₃CN)
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 2-carboxythis compound and N-hydroxysuccinimide in DMF.
-
Add dicyclohexylcarbodiimide to the stirred solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent to obtain the N-hydroxysuccinimide ester of DB24C8.
-
-
Amine Coupling:
-
Dissolve the activated DB24C8 ester in acetonitrile.
-
Add this solution to a solution of excess ethylenediamine in acetonitrile.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the solution to remove any precipitate and evaporate the solvent to obtain the crude aminoethyl-functionalized DB24C8.
-
-
Acryloylation:
-
Dissolve the crude aminoethyl-functionalized DB24C8 and triethylamine in dichloromethane and cool to 0°C.
-
Add acryloyl chloride dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 19 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated sodium chloride solution, dry over magnesium sulfate, filter, and evaporate the solvent to yield the final DB24C8 acrylamide monomer.
-
Protocol 2: Radical Copolymerization of DB24C8 Monomer with N-isopropylacrylamide (NIPAM)
This protocol details the synthesis of a thermo-responsive, ion-sensitive copolymer.
Materials:
-
DB24C8 acrylamide monomer (from Protocol 1)
-
N-isopropylacrylamide (NIPAM)
-
Acrylamide (AAM)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve the DB24C8 acrylamide monomer, NIPAM, and AAM in DMSO in a glass tube at the desired molar ratios.
-
Add AIBN as the radical initiator (typically 1 mol% of the total monomer concentration).
-
-
Degassing:
-
Degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Fill the glass tube with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heat the reaction mixture at 70°C for 24 hours to initiate and sustain the polymerization.
-
-
Purification:
-
After polymerization, purify the resulting copolymer by dialysis against deionized water for several days to remove unreacted monomers and initiator fragments.
-
Lyophilize (freeze-dry) the purified polymer solution to obtain the final copolymer as a solid.
-
Protocol 3: Preparation of a DB24C8-based PVC Ion-Selective Electrode (ISE) Membrane
This protocol outlines the fabrication of a PVC membrane for use in an ion-selective electrode.
Materials:
-
Poly(vinyl chloride) (PVC)
-
This compound (ionophore)
-
A suitable plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE) or dioctyl phthalate (DOP))
-
A lipophilic salt (anionic additive, e.g., potassium tetrakis(4-chlorophenyl)borate)
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Membrane Cocktail:
-
Dissolve PVC, this compound, the plasticizer, and the lipophilic salt in THF in a glass vial. The exact ratios of these components should be optimized for the target ion.
-
Stir the mixture until all components are completely dissolved and a homogenous solution is formed.
-
-
Casting the Membrane:
-
Pour the membrane cocktail into a flat, clean glass petri dish.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. This will result in the formation of a thin, transparent polymeric membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the cast membrane.
-
Mount the membrane disc into an electrode body (e.g., a PVC tube).
-
Fill the electrode body with an internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl).
-
Protocol 4: Potentiometric Measurement of Ion Concentration
This protocol describes the use of the prepared ISE to measure ion concentrations.
Materials:
-
DB24C8-based ISE
-
External reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or pH/ion meter
-
Standard solutions of the target ion of known concentrations
-
Sample solution with unknown ion concentration
Procedure:
-
Calibration:
-
Immerse the ISE and the external reference electrode in a series of standard solutions of the target ion, starting from the lowest concentration.
-
Record the potential (in mV) for each standard solution after the reading has stabilized.
-
Plot a calibration curve of the measured potential versus the logarithm of the ion concentration. The slope of this curve should be close to the Nernstian value (e.g., ~59 mV/decade for monovalent cations at 25°C).
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and gently blot them dry.
-
Immerse the electrodes in the sample solution.
-
Record the stable potential reading.
-
Determine the concentration of the ion in the sample by interpolating the measured potential on the calibration curve.
-
Visualization of Mechanisms and Workflows
Signaling Pathway of Ion Recognition
The fundamental mechanism of ion recognition by DB24C8-functionalized polymers is based on the selective binding of a target ion by the crown ether cavity, leading to a measurable signal.
Caption: Ion recognition mechanism of a DB24C8-functionalized polymer.
Experimental Workflow for Polymer Synthesis and Characterization
This workflow illustrates the key steps involved in the synthesis and analysis of DB24C8-functionalized polymers.
Caption: Workflow for the synthesis and characterization of DB24C8 polymers.
Logical Relationship for Potentiometric Sensing
This diagram outlines the logical steps from electrode preparation to the determination of an unknown ion concentration.
Caption: Logical workflow for potentiometric ion sensing.
Application Notes and Protocols for Dibenzo-24-crown-8 Complexation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and data presentation for studying the complexation of dibenzo-24-crown-8 (DB24C8) with various guest molecules, particularly alkali metal cations and dibenzylammonium salts.
Introduction
This compound is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms. The presence of two benzo groups imparts a degree of rigidity to the macrocycle. The cavity size of DB24C8 is suitable for encapsulating large cations such as cesium, potassium, and sodium, as well as organic cations like dibenzylammonium ions. The study of these host-guest interactions is crucial for applications in ion sensing, phase-transfer catalysis, and the construction of molecular machines. This application note details the experimental methodologies to quantify the binding affinities and thermodynamic parameters of DB24C8 complexes.
Quantitative Data Summary
The following tables summarize the thermodynamic parameters for the complexation of this compound with various guest ions in different solvents.
Table 1: Complexation of this compound with Alkali Metal Cations in Acetonitrile at 25°C
| Cation | Log K | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Na⁺ | 4.36 | -47.3 | -79 |
| K⁺ | 3.8 | -41.4 | -63 |
| Rb⁺ | 3.8 | -42.3 | -66 |
| Cs⁺ | 4.19 | -46.0 | -71 |
Data sourced from studies on the thermodynamic properties of DB24C8 complexes in acetonitrile. The binding affinity sequence is Na⁺ > Cs⁺ > K⁺ ≈ Rb⁺.[1]
Table 2: Complexation of this compound and its Derivatives with Dibenzylammonium Salts in Acetonitrile at 298.15 K
| Host | Guest | Kₐ (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| DB24C8 | Dibenzylammonium PF₆⁻ | 1580 ± 120 | -18.2 ± 0.2 | -41.5 ± 0.8 | -23.3 ± 0.9 |
| Diformyl-DB24C8 | Dibenzylammonium PF₆⁻ | 450 ± 40 | -15.1 ± 0.2 | -30.2 ± 1.1 | -15.1 ± 1.2 |
| Dinitro-DB24C8 | Dibenzylammonium PF₆⁻ | 210 ± 20 | -13.2 ± 0.3 | -25.8 ± 1.5 | -12.6 ± 1.6 |
| Dimethyl-DB24C8 | Dibenzylammonium PF₆⁻ | 2450 ± 180 | -19.3 ± 0.2 | -45.1 ± 1.0 | -25.8 ± 1.1 |
| Diamino-DB24C8 | Dibenzylammonium PF₆⁻ | 4130 ± 320 | -20.6 ± 0.2 | -49.8 ± 1.3 | -29.2 ± 1.4 |
This data illustrates how substitutions on the dibenzo moiety of the crown ether can influence the binding affinity for organic cations.[2]
Experimental Protocols
Determination of Stoichiometry using Job's Plot (Method of Continuous Variations)
This method is used to determine the binding stoichiometry of a host-guest complex.
Protocol:
-
Stock Solutions: Prepare equimolar stock solutions of this compound (host) and the guest molecule in a suitable solvent (e.g., acetonitrile). The concentration should be chosen such that the complex exhibits a measurable change in absorbance.
-
Sample Preparation: Prepare a series of solutions with varying mole fractions of the host and guest, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the host ranges from 0 to 1 in increments of 0.1.
-
UV-Vis Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance change.
-
Data Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the host. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[3][4][5]
References
- 1. cache.kzoo.edu [cache.kzoo.edu]
- 2. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Job plot - Wikipedia [en.wikipedia.org]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
Application Notes and Protocols: Dibenzo-24-crown-8 in the Synthesis of Rotaxanes and Catenanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of mechanically interlocked molecules, specifically rotaxanes and catenanes, utilizing dibenzo-24-crown-8 (DB24C8) as a key macrocyclic component. The unique host-guest recognition properties of DB24C8 with secondary ammonium salts and other motifs make it a versatile building block in supramolecular chemistry.
Synthesis of a[1]Rotaxane using a "Slippage" Approach
The "slippage" approach involves threading a dumbbell-shaped axle molecule through the DB24C8 macrocycle at elevated temperatures, followed by cooling to form a stable[1]rotaxane. This method is effective when the bulky "stopper" groups of the axle are large enough to prevent dethreading at ambient temperatures but can pass through the macrocycle's cavity at higher temperatures.
Quantitative Data for[1]Rotaxane Synthesis
| Compound | Description | Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Semirotaxane Intermediate | Axle Precursor, DB24C8 (3 equiv.) | Dichloromethane | RT | 12 | 83 | [2] |
| 2 | Triazolium-based[3]Rotaxane | Azido-extended[1]rotaxane, Alkyne-macrocycle | Acetonitrile | RT | 24 | 60 | [4] |
Experimental Protocol: Synthesis of a Semirotaxane Intermediate (Compound 1)
This protocol is adapted from the synthesis of a semirotaxane architecture which serves as a precursor for more complex rotaxanes.[2]
Materials:
-
Axle precursor with an ammonium moiety and a bulky stopper (e.g., a tert-butylbenzyl group) at one end and a reactive group (e.g., N-hydroxysuccinimide ester) at the other.
-
This compound (DB24C8)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the axle precursor (1 equivalent) in anhydrous dichloromethane to a concentration of 0.12 M.
-
Add this compound (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of methanol in dichloromethane) to afford the pure semirotaxane.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The formation of the rotaxane is confirmed by the upfield shifts of the axle protons located within the cavity of the crown ether.
Logical Workflow for Semirotaxane Synthesis
Caption: Workflow for the synthesis of a[1]semirotaxane via the slippage approach.
Synthesis of a[1]Catenane via Ring-Closing Metathesis of a[1]Rotaxane
This advanced protocol demonstrates the synthesis of a[1]catenane starting from a functionalized[1]rotaxane. The strategy involves a "clipping" approach where a macrocycle is formed around a pre-existing ring. In this case, the axle of a[1]rotaxane, containing terminal olefin groups, is cyclized using a Grubbs catalyst.
Quantitative Data for[1]Catenane Synthesis
| Step | Description | Key Reagent | Solvent | Catalyst | Yield (%) | Reference |
| 1 | [1]Rotaxane Synthesis | Amine and activated ester half-axles, DB24C8 | Chloroform | - | High | [5] |
| 2 | [1]Catenane Formation | [1]Rotaxane with terminal olefins | Dichloromethane | Grubbs Catalyst (1st Gen) | High | [5][6] |
Experimental Protocol: Synthesis of a[1]Catenane from a[1]Rotaxane
This protocol is based on the active template synthesis of a rotaxane followed by ring-closing metathesis (RCM) to form the catenane.[5][6]
Part A: Synthesis of the[1]Rotaxane Precursor
-
Synthesize two "half-axle" components: one with a terminal amine and a bulky stopper, and the other with a terminal activated ester (e.g., N-hydroxysuccinimide) and another bulky stopper. Both half-axles should contain a central ammonium recognition site for DB24C8 and a terminal olefin group.
-
In a high-dilution setup, slowly add a solution of the amine half-axle to a solution of the activated ester half-axle in the presence of this compound in a suitable solvent like chloroform.
-
The reaction is typically carried out at room temperature over several hours.
-
After the reaction is complete, the solvent is removed, and the resulting[1]rotaxane is purified by column chromatography.
Part B: Ring-Closing Metathesis to Form the[1]Catenane
-
Dissolve the purified[1]rotaxane with terminal olefins in anhydrous and degassed dichloromethane to a low concentration (typically 1-2 mM) to favor intramolecular cyclization.
-
Add a solution of Grubbs catalyst (1st or 2nd generation, typically 5-10 mol%) in dichloromethane to the rotaxane solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.
-
Monitor the progress of the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent in vacuo.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel to yield the pure[1]catenane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the interlocked structure.
Synthetic Pathway for[1]Catenane Formation
Caption: Synthetic pathway for a[1]catenane via a[1]rotaxane precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of this compound - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01722J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a [2]catenane by ring closing metathesis of a [2]rotaxane prepared by crown ether active templation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Dibenzo-24-crown-8 in ion-selective electrodes.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether that has demonstrated significant utility as an ionophore in the development of ion-selective electrodes (ISEs). Its three-dimensional cavity, formed by a 24-atom ring containing eight oxygen atoms, allows for the selective complexation of specific cations. This property is particularly pronounced for potassium (K⁺) and cerium(III) (Ce³⁺) ions, making DB24C8 a valuable component in the fabrication of sensors for these ions. The selectivity of DB24C8 is attributed to the "size-fit" concept, where the diameter of the ion matches the cavity size of the crown ether, leading to a stable host-guest complex. This document provides detailed application notes and experimental protocols for the use of DB24C8 in ion-selective electrodes, with a primary focus on potassium ion detection.
Principle of Operation
The fundamental principle behind a DB24C8-based ion-selective electrode is the generation of a potentiometric response due to the selective binding of the target ion by the DB24C8 ionophore embedded within a polymeric membrane. This membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and the ionophore, is positioned at the interface between the sample solution and an internal reference solution.
When the electrode is immersed in a sample containing the target cation (e.g., K⁺), the DB24C8 molecules at the membrane surface selectively complex with the ions. This complexation event leads to a phase boundary potential at the sample-membrane interface, which is proportional to the activity of the target ion in the sample. This potential is measured against a stable external reference electrode, and the potential difference is correlated to the ion concentration.
Signaling Pathway
The signaling mechanism involves the selective recognition and transport of the target ion across the membrane interface, which generates a measurable electrical potential.
Caption: Ion-selective electrode signaling pathway.
Quantitative Data Summary
The performance of an ion-selective electrode is characterized by several key parameters. The following tables summarize the performance data for a Cerium(III)-selective electrode using this compound, which can serve as a reference for the development of a potassium-selective electrode.
Table 1: Optimal Membrane Composition for a Ce(III)-Selective Electrode [1]
| Component | Percentage (%) |
| This compound (Ionophore) | 4.5 |
| o-Nitrophenyloctyl ether (NPOE) (Plasticizer) | 62.5 |
| Polyvinyl chloride (PVC) (Matrix) | 33.0 |
Table 2: Performance Characteristics of a DB24C8-based Ce(III)-Selective Electrode [1]
| Parameter | Value |
| Linear Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | 19.0 mV/decade of concentration |
| Detection Limit | 3.0 x 10⁻⁵ M |
| Response Time | 20 seconds |
| Operational pH Range | 3.5 - 8.0 |
| Lifetime | 4 months |
Table 3: Selectivity Coefficients (log KpotCe,M) for the DB24C8-based Ce(III)-Selective Electrode [1]
The selectivity coefficient (Kpot) indicates the preference of the electrode for the target ion over an interfering ion. A smaller value signifies better selectivity.
| Interfering Ion (M) | log KpotCe,M |
| Na⁺ | -2.8 |
| K⁺ | -2.8 |
| Mg²⁺ | -3.5 |
| Ca²⁺ | -3.5 |
| Cu²⁺ | -2.4 |
| La³⁺ | -1.5 |
| Pr³⁺ | -1.5 |
| Sm³⁺ | -1.5 |
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of a this compound based ion-selective electrode, adapted for potassium ion sensing.
Protocol 1: Preparation of the PVC Membrane
This protocol describes the preparation of the ion-selective membrane.
Caption: Experimental workflow for PVC membrane preparation.
Materials:
-
This compound (DB24C8)
-
o-Nitrophenyloctyl ether (NPOE)
-
High molecular weight polyvinyl chloride (PVC)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Membrane Cocktail Preparation : Prepare a membrane cocktail by dissolving 4.5 mg of this compound, 62.5 mg of NPOE, and 33 mg of PVC in approximately 2-3 mL of THF.[1]
-
Homogenization : Thoroughly mix the components in a small beaker until a homogenous, viscous solution is obtained.
-
Casting : Pour the solution into a glass ring placed on a smooth glass plate.
-
Solvent Evaporation : Cover the setup with a filter paper to allow for slow evaporation of the THF over 24 hours at room temperature.[1]
-
Membrane Disc Preparation : Once the membrane is formed and dry, carefully cut out circular discs of the desired diameter to be used in the electrode body.
Protocol 2: Fabrication of the Ion-Selective Electrode
Materials:
-
PVC membrane disc (from Protocol 1)
-
Electrode body (e.g., glass or PVC tube)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (e.g., 0.1 M KCl)
Procedure:
-
Membrane Mounting : Securely fix the PVC membrane disc at the end of the electrode body.
-
Filling : Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Internal Electrode Insertion : Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Conditioning : Condition the assembled electrode by soaking it in a 0.01 M solution of the target ion (e.g., KCl) for at least 2 hours before use.
Protocol 3: Calibration and Measurement
This protocol outlines the procedure for calibrating the ISE and measuring the concentration of the target ion in a sample.
Caption: Logical workflow for ISE calibration and sample analysis.
Materials:
-
Calibrated this compound ISE
-
External reference electrode (e.g., saturated calomel electrode or Ag/AgCl electrode)
-
High-impedance voltmeter or ion meter
-
Standard solutions of the target ion (e.g., KCl) with concentrations ranging from 10⁻⁶ M to 10⁻¹ M.
-
Magnetic stirrer and stir bars
Procedure:
-
Electrode Setup : Connect the DB24C8 ISE and the external reference electrode to the voltmeter.
-
Calibration :
-
Immerse the electrodes in a series of standard solutions of decreasing concentration, starting from the most concentrated.
-
Gently stir the solution and record the stable potential reading for each standard.
-
Between measurements, rinse the electrodes with deionized water and gently pat them dry.
-
Plot the measured potential (E) as a function of the logarithm of the potassium ion activity (or concentration). The resulting graph is the calibration curve.
-
-
Sample Measurement :
-
Rinse and dry the electrodes and immerse them in the sample solution.
-
Record the stable potential reading.
-
Use the calibration curve to determine the concentration of the potassium ion in the sample.
-
Conclusion
This compound serves as a highly effective ionophore for the construction of ion-selective electrodes, particularly for the determination of potassium and cerium(III) ions. The protocols and data presented provide a comprehensive guide for researchers to fabricate and characterize their own DB24C8-based ISEs. The high selectivity and sensitivity of these electrodes make them valuable tools in various analytical applications, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis.
References
Application Notes and Protocols: Dibenzo-24-crown-8 as a Template in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a theoretical framework based on the known properties of crown ethers and general principles of nanoparticle synthesis. As of the latest literature review, specific applications and established protocols for the use of dibenzo-24-crown-8 (DB24C8) as a direct template in nanoparticle synthesis are not well-documented. The proposed methodologies are intended to serve as a conceptual guide for research and development in this novel area.
Introduction: The Potential of this compound in Nanomaterial Fabrication
This compound (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms. The defining characteristic of DB24C8 is its central cavity, which can selectively bind with cations of complementary size, such as potassium (K⁺), barium (Ba²⁺), and cesium (Cs⁺). This selective binding capability, a hallmark of crown ethers, presents a unique opportunity for its application in the controlled synthesis of metallic nanoparticles.
In nanoparticle synthesis, a template directs the nucleation and growth of nanoparticles, thereby controlling their size, shape, and distribution. It is hypothesized that DB24C8 can act as a "soft template" where the crown ether molecules self-assemble around precursor metal ions, creating a localized reaction environment that guides the formation of nanoparticles with uniform characteristics. The aromatic dibenzo groups of DB24C8 can further influence the stability and surface properties of the resulting nanoparticles through π-π stacking interactions.
Potential Applications:
-
Catalysis: Nanoparticles synthesized using a DB24C8 template could exhibit enhanced catalytic activity due to their controlled size and high surface area.
-
Drug Delivery: The unique surface chemistry imparted by the crown ether could be leveraged for targeted drug delivery applications.
-
Sensing: Nanoparticles functionalized with DB24C8 may be developed as selective sensors for specific metal ions.
Hypothetical Experimental Protocols
The following protocols are proposed based on standard chemical reduction methods for the synthesis of gold (Au) and silver (Ag) nanoparticles, adapted for the use of DB24C8 as a templating and stabilizing agent.
Protocol for this compound Templated Gold Nanoparticle (AuNP) Synthesis
This protocol describes a chemical reduction method for synthesizing AuNPs where DB24C8 is used to control the particle size and provide stability.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DB24C8)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Methanol
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve 10 mg of DB24C8 in 20 mL of toluene to create a 0.5 mg/mL solution.
-
In a separate vial, prepare a 10 mM aqueous solution of HAuCl₄.
-
-
Templating and Phase Transfer:
-
In a 50 mL flask, combine 10 mL of the DB24C8/toluene solution with 10 mL of the HAuCl₄ solution.
-
Stir the biphasic mixture vigorously for 1 hour. The gold ions will transfer to the organic phase, complexing with the DB24C8. The solution should change color, indicating the formation of the Au³⁺-DB24C8 complex.
-
-
Reduction:
-
Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.
-
While stirring the organic phase containing the Au³⁺-DB24C8 complex, rapidly inject 0.5 mL of the NaBH₄ solution.
-
Continue stirring for 2 hours at room temperature. A color change to deep red or purple indicates the formation of AuNPs.
-
-
Purification:
-
Transfer the organic phase to a separatory funnel and wash three times with deionized water to remove excess reducing agent and other water-soluble byproducts.
-
Precipitate the AuNPs by adding 20 mL of methanol.
-
Centrifuge the solution at 8000 rpm for 15 minutes to pellet the AuNPs.
-
Discard the supernatant and re-disperse the AuNPs in fresh toluene for storage and characterization.
-
Protocol for this compound Stabilized Silver Nanoparticle (AgNP) Synthesis
This protocol outlines a single-phase reduction method for synthesizing AgNPs in an aqueous environment, with DB24C8 acting as a capping and stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (DB24C8)
-
Sodium citrate dihydrate
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Prepare a 1% (w/v) solution of sodium citrate dihydrate in deionized water.
-
Prepare a 0.1 mg/mL solution of DB24C8 in a 1:1 ethanol/water mixture.
-
-
Synthesis Reaction:
-
In a 100 mL round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM AgNO₃ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, add 5 mL of the 1% sodium citrate solution. The solution should turn a pale yellow, indicating the nucleation of AgNPs.
-
Immediately after the addition of sodium citrate, inject 1 mL of the DB24C8 solution.
-
Continue boiling and stirring for 1 hour. The color of the solution will gradually darken to a yellowish-brown.
-
-
Purification and Storage:
-
Allow the solution to cool to room temperature.
-
The resulting AgNP solution can be stored at 4°C in a dark container for several weeks.
-
For further purification, the nanoparticles can be centrifuged and washed with deionized water.
-
Hypothetical Quantitative Data
The following tables summarize the expected outcomes of the nanoparticle synthesis protocols described above. These values are illustrative and would require experimental validation.
Table 1: Expected Properties of DB24C8-Templated Gold Nanoparticles
| Parameter | Expected Value | Characterization Method |
| Average Particle Size | 5 - 15 nm | Dynamic Light Scattering (DLS) |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
| Surface Plasmon Resonance (λmax) | 520 - 530 nm | UV-Vis Spectroscopy |
| Zeta Potential | -20 to -30 mV | Zeta Potential Analyzer |
Table 2: Expected Properties of DB24C8-Stabilized Silver Nanoparticles
| Parameter | Expected Value | Characterization Method |
| Average Particle Size | 20 - 40 nm | Dynamic Light Scattering (DLS) |
| Morphology | Quasi-spherical | Transmission Electron Microscopy (TEM) |
| Surface Plasmon Resonance (λmax) | 410 - 425 nm | UV-Vis Spectroscopy |
| Zeta Potential | -25 to -35 mV | Zeta Potential Analyzer |
Visualizations
The following diagrams illustrate the theoretical workflow and templating mechanism of DB24C8 in nanoparticle synthesis.
Caption: Workflow for the synthesis of gold nanoparticles using DB24C8.
Caption: Proposed mechanism of DB24C8 in templating nanoparticle formation.
Troubleshooting & Optimization
How to improve the yield of Dibenzo-24-crown-8 synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dibenzo-24-crown-8 (DB24C8) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the condensation of two molecules of catechol with two molecules of a suitable oligoethylene glycol derivative, typically 1,8-dichloro-3,6-dioxaoctane or the corresponding ditosylate, in the presence of a base.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields in DB24C8 synthesis are often attributed to several factors, including the formation of linear polymers as byproducts, incomplete reaction, and suboptimal reaction conditions. A critical factor in macrocyclization is the "template effect," where a cation of appropriate size directs the cyclization process, minimizing the formation of undesired linear polymers.
Q3: What is the "template effect" and how does it improve the yield?
A3: The template effect in crown ether synthesis refers to the use of a metal cation that fits within the cavity of the desired crown ether. The cation acts as a template, organizing the precursor molecules around it and bringing the reactive ends in close proximity, which favors the intramolecular cyclization over intermolecular polymerization. For the 24-membered ring of DB24C8, cesium ions (Cs⁺) are particularly effective as a template due to their suitable ionic radius. The use of an appropriate template can significantly increase the yield of the desired macrocycle.
Q4: What are the common side products in this compound synthesis?
A4: The primary side products are linear polyethers formed through intermolecular condensation of the reactants. Other potential side products can include smaller cyclic ethers if shorter oligoethylene glycol impurities are present, or incomplete reaction products.
Q5: How can I purify the crude this compound product?
A5: Purification of DB24C8 is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as acetone or a mixture of dichloromethane and methanol, can effectively remove impurities. For more challenging separations, silica gel column chromatography is a reliable method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of DB24C8 | 1. Absence or inappropriate template ion.2. Ineffective base.3. Low reaction temperature or insufficient reaction time.4. Impure reactants or solvents. | 1. Introduce a cesium salt (e.g., Cs₂CO₃, CsOH) as a template to promote cyclization.2. Use a strong base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) to ensure complete deprotonation of catechol.3. Increase the reaction temperature (refluxing in a suitable solvent like n-butanol is common) and ensure the reaction runs for an adequate duration (often 16-24 hours).4. Use freshly distilled solvents and high-purity reactants. |
| Formation of a Viscous, Insoluble Polymer | 1. Lack of a template effect, leading to dominant intermolecular polymerization.2. High concentration of reactants. | 1. As mentioned above, employ a cesium salt as a template.2. Perform the reaction under high-dilution conditions. This can be achieved by the slow, dropwise addition of the reactants over a prolonged period to the reaction mixture. |
| Difficulty in Purifying the Product | 1. Presence of multiple, closely related side products.2. Oily or waxy crude product that is difficult to crystallize. | 1. Utilize silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for separation.2. Attempt to induce crystallization by dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., methanol or hexane) until turbidity is observed, followed by cooling. |
| Incomplete Reaction | 1. Insufficient amount of base.2. Deactivation of reactants or catalyst. | 1. Use a stoichiometric excess of the base to drive the reaction to completion.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of catechol and other sensitive reagents. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different bases and template ions on the yield of dibenzo-crown ether synthesis, based on principles of Williamson ether synthesis and the template effect.
| Reactants | Base | Template Ion | Solvent | Temperature | Yield of Dibenzo-Crown Ether | Reference Principle |
| Catechol, 1,8-dichloro-3,6-dioxaoctane | KOH | K⁺ | n-Butanol | Reflux | Moderate | Williamson Ether Synthesis |
| Catechol, 1,8-dichloro-3,6-dioxaoctane | Cs₂CO₃ | Cs⁺ | Acetonitrile | Reflux | High | Template Effect[1] |
| Catechol, 1,8-bis(p-toluenesulfonyloxy)-3,6-dioxaoctane | K₂CO₃ | K⁺ | Acetone | Reflux | Moderate | Williamson Ether Synthesis |
| Catechol, 1,8-bis(p-toluenesulfonyloxy)-3,6-dioxaoctane | Cs₂CO₃ | Cs⁺ | DMF | 100 °C | High | Template Effect[1] |
Note: Yields are generalized as "Moderate" or "High" based on established principles of crown ether synthesis. Specific yields can vary based on precise experimental conditions.
Experimental Protocols
High-Yield Synthesis of this compound via Cesium Template
This protocol is based on the principles of the Williamson ether synthesis utilizing a cesium template to maximize the yield of the desired macrocycle.
Materials:
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Catechol
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1,8-dichloro-3,6-dioxaoctane
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Cesium Carbonate (Cs₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (CH₂Cl₂)
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Methanol (CH₃OH)
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Deionized water
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous acetonitrile.
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Addition of Base: Add anhydrous cesium carbonate to the acetonitrile with stirring.
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Reactant Addition: In the dropping funnel, prepare a solution of catechol and 1,8-dichloro-3,6-dioxaoctane in anhydrous acetonitrile.
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Reaction: Heat the cesium carbonate suspension to reflux. Slowly add the solution of catechol and the dichloro-compound from the dropping funnel to the refluxing suspension over a period of 8-12 hours. This slow addition is crucial for maintaining high-dilution conditions.
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Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in dichloromethane and wash with deionized water to remove any remaining salts.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification:
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Recrystallization: Dissolve the crude solid in a minimal amount of hot acetone or dichloromethane. Allow the solution to cool slowly to room temperature, and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
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Column Chromatography (if necessary): If recrystallization does not yield a pure product, perform silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
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Visualizations
References
Solving solubility issues with Dibenzo-24-crown-8 in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in solving solubility issues with Dibenzo-24-crown-8 (DB24C8) in various solvents.
Solubility Data
The solubility of this compound is influenced by several factors, including the choice of solvent, temperature, and the presence of other solutes. While comprehensive quantitative data is limited in publicly available literature, the following table summarizes known solubility information.
| Solvent System | Temperature | Concentration | Notes |
| Methanol | Hot | Qualitatively described as "almost transparent" | Heating significantly improves solubility. |
| Ethanol | Room Temperature | Sufficient for recrystallization | Used as a common solvent for purification. |
| Acetonitrile/Chloroform (2:3 mixture) | Room Temperature | A derivative, cis-bis(carbomethoxybenzo)-24-crown-8, is soluble up to 30 mM. Another derivative, trans-bis(carbomethoxybenzo)-24-crown-8, is soluble up to 12.4 mM.[1] | Provides an estimated range for the solubility of the parent compound. |
| Supercritical Carbon Dioxide | 35-65 °C | Solubility is pressure and temperature dependent. | Higher temperatures generally lead to higher solubility. |
Experimental Protocols
Protocol 1: General Dissolution of this compound
This protocol outlines a general procedure for dissolving this compound in an organic solvent.
Materials:
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This compound (solid)
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Selected organic solvent (e.g., Methanol, Ethanol, Chloroform, Acetonitrile)
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Glass vial or flask
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Magnetic stirrer and stir bar
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Hot plate (optional)
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Sonicator (optional)
Procedure:
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Weighing: Accurately weigh the desired amount of this compound and transfer it to the glass vial or flask.
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Solvent Addition: Add a small volume of the selected solvent to the vessel.
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Agitation: Begin stirring the mixture using a magnetic stirrer.
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Heating (Optional): If the compound does not readily dissolve at room temperature, gently heat the mixture on a hot plate while continuing to stir. For solvents like methanol, heating can significantly improve solubility.[2][3]
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Sonication (Optional): If clumps or aggregates are present, sonicate the mixture for short intervals to aid in dispersion and dissolution.
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Incremental Solvent Addition: Continue to add small increments of the solvent while stirring (and heating, if necessary) until the this compound is completely dissolved.
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Observation: A clear and transparent solution indicates complete dissolution.
Protocol 2: Recrystallization of this compound from Ethanol
This protocol is for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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Ethanol
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Erlenmeyer flasks
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Hot plate
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Ice bath
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate and stir until the solid is completely dissolved.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound should start to form.
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Cooling: To maximize the yield of crystals, place the flask in an ice bath for about 30 minutes.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide & FAQs
Q1: this compound is not dissolving in my chosen solvent at room temperature. What should I do?
A1: Many crown ethers, including this compound, exhibit increased solubility at higher temperatures. Try gently heating the solvent while stirring. For instance, this compound is known to be significantly more soluble in hot methanol.[2][3] If heating is not desirable for your experiment, consider using a co-solvent system. For example, a mixture of acetonitrile and chloroform has been shown to be effective for derivatives of this compound.[1]
Q2: My solution of this compound is cloudy or has suspended particles.
A2: This could be due to incomplete dissolution or the presence of impurities. Try the following:
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Sonication: Use an ultrasonic bath to break up any aggregates of the solid powder.
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Heating: Gently warm the solution while stirring.
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Filtration: If cloudiness persists after heating and sonication, it may be due to insoluble impurities. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear solution.
Q3: The compound precipitates out of solution after cooling. How can I prevent this?
A3: This indicates that the solution was supersaturated at the lower temperature. To prevent precipitation:
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Maintain Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature at which the compound is soluble.
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Use a Co-solvent: Adding a co-solvent in which this compound has higher solubility can help to keep it in solution at lower temperatures.
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Reduce Concentration: Prepare a more dilute solution if the final concentration is not critical for your application.
Q4: Can I use this compound in aqueous solutions?
A4: this compound has very low solubility in water due to the presence of the two hydrophobic benzene rings. For applications in aqueous media, it is often used as a phase-transfer catalyst to transport ions from an aqueous phase to an organic phase. Alternatively, chemically modified, water-soluble derivatives of this compound have been synthesized for specific applications.
Visual Guides
Caption: Workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
References
Effective purification techniques for crude Dibenzo-24-crown-8.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Dibenzo-24-crown-8 (DB24C8).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains unreacted starting materials and byproducts from its synthesis. The most common impurities include catechol and 1,8-dichloro-3,6-dioxaoctane. Additionally, polymeric byproducts and smaller crown ether analogues may be present.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the level of impurities and the desired final purity.
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Recrystallization is a simple and effective method for removing most impurities and is often the first choice for initial purification.
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Column chromatography is recommended for separating impurities with polarities similar to DB24C8 or for achieving very high purity.[1]
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Complexation with metal salts , such as barium or strontium alkanedisulfonates, is an alternative, highly selective method that can be safer than distillation.
Q3: What is the expected purity and yield after purification?
A3: The purity and yield will vary depending on the initial quality of the crude product and the purification method employed. The following table provides a summary of typical quantitative data for different purification techniques.
| Purification Technique | Purity Level | Typical Yield | Notes |
| Single Recrystallization | >95% | 70-85% | Effective for removing major impurities. |
| Column Chromatography | >98% | 50-70% | Can achieve high purity but may have lower yields due to product loss on the column. |
| Recrystallization followed by Column Chromatography | >99% | 40-60% | A multi-step approach for achieving the highest purity. |
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and to identify volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Product does not dissolve in hot solvent. | Insufficient solvent or inappropriate solvent. | Gradually add more hot solvent until the product dissolves. If it still doesn't dissolve, consider a different recrystallization solvent. |
| Oily precipitate forms instead of crystals. | The solution is supersaturated, or the cooling process is too rapid. | Reheat the solution, add a small amount of additional solvent, and allow it to cool down more slowly. Seeding with a small crystal of pure DB24C8 can also induce crystallization. |
| Low recovery of purified product. | Too much solvent was used, or the product is partially soluble in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals appear colored. | Presence of colored impurities. | Perform a hot filtration with activated charcoal before cooling the solution to remove colored impurities. |
Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor separation of product and impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the methanol concentration). If they are not eluting, increase the polarity. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Product elutes with a tailing peak. | The sample was overloaded on the column, or the compound is interacting strongly with the stationary phase. | Reduce the amount of crude product loaded onto the column. Adding a small amount of a polar solvent like triethylamine to the mobile phase can sometimes reduce tailing for polar compounds. |
Experimental Protocols
Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 10-15 mL per gram of crude product) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Column Chromatography
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Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane). Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring a level surface. Do not let the column run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the prepared column.
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Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a polar solvent like methanol. A typical gradient might be from 100% dichloromethane to a 98:2 mixture of dichloromethane:methanol.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow diagram illustrating the purification and analysis process for this compound.
Caption: A troubleshooting decision tree for common issues encountered during the recrystallization of this compound.
References
Technical Support Center: Optimizing Dibenzo-24-crown-8 as a Phase Transfer Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibenzo-24-crown-8 (DB24C8) as a phase transfer catalyst (PTC).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and recommended actions in a structured question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in a phase transfer catalysis system is a common issue that can stem from several factors. Follow this logical troubleshooting workflow to diagnose and resolve the problem:
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Catalyst Integrity and Loading:
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Potential Issue: The this compound catalyst may be impure, degraded, or used in an insufficient amount. Impurities can poison the catalyst, and too low a concentration will not facilitate adequate transfer of the reactant between phases.[1]
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Recommended Action:
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Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and protected from light).
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Incrementally increase the catalyst loading, starting from a typical range of 1-5 mol% relative to the limiting reagent.[1]
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-
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Agitation Efficiency:
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Potential Issue: Inefficient mixing between the aqueous and organic phases leads to a small interfacial area, which is critical for the transfer of the ionic species by the catalyst.[1]
-
Recommended Action:
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Increase the stirring rate to ensure a fine emulsion is formed.
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For viscous reaction mixtures, consider using a mechanical stirrer instead of a magnetic stir bar.[1]
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-
-
Base Strength and Concentration (for base-mediated reactions):
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Potential Issue: The base may be too weak to deprotonate the pro-nucleophile effectively in the aqueous phase, or its concentration may be too low.
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Recommended Action:
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If applicable, consider using a stronger base (e.g., switching from potassium carbonate to potassium hydroxide).
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Increase the concentration of the aqueous base to drive the equilibrium towards the formation of the active nucleophile.[1]
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-
-
Solvent Choice:
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Potential Issue: The organic solvent may not be optimal for solubilizing the this compound/cation complex and the reacting organic substrate.
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Recommended Action:
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Experiment with a range of aprotic solvents with varying polarities. Common choices for phase transfer catalysis include toluene, dichloromethane, and acetonitrile.[1] The polarity of the solvent can significantly affect the reaction rate.
-
-
-
Reaction Temperature:
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Potential Issue: The reaction temperature may be too low to overcome the activation energy of the reaction.
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Recommended Action:
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Gradually increase the reaction temperature in increments of 10-20°C.
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Monitor the reaction at each temperature for any signs of product formation or catalyst/reactant decomposition.[1]
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Issue 2: Formation of Side Products
Question: I am observing significant formation of unexpected side products in my reaction. What could be the cause?
Answer: The formation of side products can be attributed to several factors in a phase transfer catalysis system:
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Reaction with the Catalyst: While this compound is generally stable, under harsh basic conditions or at elevated temperatures, some degradation is possible, although less common than with quaternary ammonium salts.
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Alternative Reaction Pathways:
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Elimination vs. Substitution: In reactions with alkyl halides, if the substrate is sterically hindered (secondary or tertiary), the basic conditions may favor elimination (E2) over the desired nucleophilic substitution (SN2), leading to the formation of alkenes. To mitigate this, consider using a milder base or lowering the reaction temperature.
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Hydrolysis: If your substrate or product contains sensitive functional groups, such as esters or amides, they may be susceptible to hydrolysis by the aqueous base. Reducing the reaction time, using a less concentrated or weaker base, or employing a solid-liquid PTC system to minimize water content can be effective strategies.
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Issue 3: Difficulty with Work-up and Product Isolation
Question: I am having trouble with the work-up of my reaction, particularly with persistent emulsions. How can I resolve this?
Answer: Emulsion formation is a common issue in biphasic reactions with vigorous stirring.
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Breaking Emulsions:
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Addition of Brine: Adding a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
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Filtration: Filtering the entire mixture through a pad of celite or a phase separator can sometimes resolve the emulsion.
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Solvent Addition: Adding a small amount of a different organic solvent might alter the properties of the interface and break the emulsion.
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Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in phase transfer catalysis?
A1: this compound is a macrocyclic polyether that acts as a phase transfer catalyst by complexing with cations (typically alkali metal cations like K⁺ or Na⁺) from an inorganic salt.[2] This complexation effectively "solubilizes" the cation in the organic phase. To maintain charge neutrality, the corresponding anion is dragged along into the organic phase, where it can then react with the organic substrate.[2][3]
Q2: How do I choose the appropriate inorganic salt to use with this compound?
A2: The choice of the inorganic salt is dictated by the desired anion (the nucleophile) and the cation that this compound can effectively complex. This compound has a large cavity and is known to form stable complexes with larger alkali metal cations such as potassium (K⁺) and cesium (Cs⁺). Therefore, potassium or cesium salts of your desired nucleophile are often good choices.
Q3: What are the key parameters to optimize for a reaction using this compound as a PTC?
A3: The key parameters to optimize include:
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Catalyst Loading: Typically in the range of 1-5 mol%.
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Solvent: Aprotic solvents of varying polarity should be screened.
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Temperature: This will depend on the specific reaction and should be optimized to balance reaction rate with potential side reactions or decomposition.
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Agitation Rate: Vigorous stirring is crucial for maximizing the interfacial area.
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Concentration of Reactants: The concentration of both the organic substrate and the inorganic salt can influence the reaction rate.
Q4: Can this compound be recovered and reused?
A4: In principle, this compound can be recovered and reused. However, its recovery from the reaction mixture can sometimes be challenging due to its solubility in many organic solvents. If catalyst recovery is a primary concern, consider using a polymer-supported version of a crown ether.
Q5: Are there any safety concerns associated with this compound?
A5: this compound, like other crown ethers, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. Crown ethers can exhibit toxicity, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.
Data Presentation
The following tables provide representative data on how reaction conditions can be optimized for a generic nucleophilic substitution reaction using this compound as a phase transfer catalyst. Note: These are illustrative examples, and optimal conditions will vary depending on the specific substrates and reaction.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 1 | 0.5 | 24 | 35 |
| 2 | 1.0 | 24 | 65 |
| 3 | 2.0 | 24 | 85 |
| 4 | 5.0 | 24 | 88 |
| 5 | 10.0 | 24 | 88 |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Reaction Time (h) | Product Yield (%) |
| 1 | Toluene | 12 | 75 |
| 2 | Dichloromethane | 12 | 68 |
| 3 | Acetonitrile | 12 | 82 |
| 4 | Hexane | 12 | 25 |
Table 3: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 1 | 25 (Room Temp.) | 24 | 45 |
| 2 | 50 | 18 | 78 |
| 3 | 80 | 12 | 92 |
| 4 | 100 | 12 | 89 (slight decomposition observed) |
Experimental Protocols
General Protocol for a this compound Catalyzed Williamson Ether Synthesis (O-alkylation of a Phenol)
This protocol describes a general procedure for the O-alkylation of a phenol with an alkyl halide using this compound as a phase transfer catalyst in a liquid-liquid system.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the organic solvent (e.g., toluene, 10 mL per mmol of phenol), and this compound (0.02 eq.).
-
-
Aqueous Phase Preparation:
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In a separate beaker, prepare an aqueous solution of a suitable base (e.g., 50% w/w potassium hydroxide).
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-
Reagent Addition:
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Add the alkyl halide (1.1 eq.) to the reaction flask.
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With vigorous stirring, add the aqueous base solution to the reaction mixture.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80°C).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
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After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
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Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
-
Product Isolation:
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography or recrystallization to obtain the pure ether.
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Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in PTC.
Caption: General mechanism of this compound PTC.
References
Understanding the stability of Dibenzo-24-crown-8 under acidic or basic conditions.
This technical support center provides guidance on the stability of Dibenzo-24-crown-8 (DB24C8) under acidic and basic conditions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (DB24C8) in acidic solutions?
A1: Based on the general chemistry of ethers, DB24C8 is expected to be susceptible to cleavage in the presence of strong, non-oxidizing acids, particularly at elevated temperatures.[1][2][3][4] The ether linkages in the polyether chain can be protonated, making them susceptible to nucleophilic attack.[2][5][6] The presence of aromatic rings in the DB24C8 structure may offer some electronic stabilization, but prolonged exposure to harsh acidic conditions will likely lead to degradation. Diaryl ethers, however, are generally not cleaved by acids.[7][8]
Q2: What are the likely degradation products of DB24C8 in acidic media?
A2: Acid-catalyzed cleavage of the ether bonds is the primary degradation pathway.[1][2][3] This would likely result in the formation of various catechol-containing fragments and the corresponding diol portions of the polyether chain. The exact nature of the products will depend on the specific acid used and the reaction conditions.
Q3: Is DB24C8 stable in basic solutions?
A3: Ethers are generally considered to be chemically inert to bases.[3][4] Therefore, DB24C8 is expected to exhibit good stability in basic solutions under typical experimental conditions. Cleavage of ethers by bases requires very strong bases, such as organometallic reagents, and is not a common reaction pathway.[1]
Q4: Can the complexation of ions with DB24C8 affect its stability?
A4: While the primary factor for stability is the integrity of the ether bonds, the presence of complexed cations could potentially influence the electron density of the oxygen atoms. However, there is no direct evidence to suggest that ion complexation significantly alters the chemical stability of the crown ether ring itself under acidic or basic conditions.
Q5: Are there any known quantitative data on the stability of DB24C8 at different pH values?
A5: To date, there is a lack of specific published quantitative data (e.g., degradation kinetics, half-life) on the stability of this compound across a range of pH values and temperatures. It is highly recommended to perform stability studies under your specific experimental conditions if the integrity of the crown ether is critical for your application.
Troubleshooting Guides
Problem: I am observing a loss of DB24C8 in my acidic reaction mixture.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis | 1. Reduce Acidity: If possible, lower the concentration of the acid or use a weaker acid. 2. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of ether cleavage.[1] 3. Limit Exposure Time: Minimize the time DB24C8 is in contact with the acidic solution. 4. Monitor Degradation: Use analytical techniques like HPLC or NMR to monitor the concentration of DB24C8 over time. |
| Oxidative degradation | If using an oxidizing acid (e.g., nitric acid), consider switching to a non-oxidizing acid (e.g., HCl, H₂SO₄). |
Problem: My experimental results are inconsistent when using DB24C8 in different buffer systems.
| Possible Cause | Troubleshooting Step |
| Buffer components interacting with DB24C8 | While unlikely to cause degradation, some buffer components could interfere with the complexation properties of the crown ether. Run control experiments with DB24C8 in the buffer alone to assess for any interactions. |
| pH-dependent degradation | Even with buffered solutions, prolonged exposure to acidic pH at elevated temperatures can cause slow degradation. Re-evaluate the stability of DB24C8 under your specific buffered conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of DB24C8
This protocol outlines a general approach for assessing the stability of DB24C8 under acidic and basic conditions.[9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of DB24C8 in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the DB24C8 stock solution to solutions of varying acid concentrations (e.g., 0.1 N HCl, 1 N HCl) and a control (water).
-
Basic Hydrolysis: Add an aliquot of the DB24C8 stock solution to solutions of varying base concentrations (e.g., 0.1 N NaOH, 1 N NaOH) and a control (water).
-
-
Incubation: Incubate the solutions at different temperatures (e.g., room temperature, 50°C, 80°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detector at a wavelength where DB24C8 has significant absorbance.
-
-
-
Data Analysis: Quantify the amount of DB24C8 remaining at each time point and calculate the percentage of degradation. Identify any major degradation products by comparing the chromatograms of the stressed samples to the control.
Protocol 2: Monitoring DB24C8 Stability by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of DB24C8 in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your acidic or basic conditions.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution to serve as the time-zero reference.
-
Stress Application: Add the desired acid or base to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor for changes in the characteristic signals of DB24C8, such as the disappearance of the polyether proton signals and the appearance of new signals corresponding to degradation products.[12][13]
Visualizations
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low binding affinity in Dibenzo-24-crown-8 host-guest experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low binding affinity in Dibenzo-24-crown-8 (DB24C8) host-guest experiments.
Troubleshooting Guide: Low Binding Affinity
Low binding affinity in your this compound (DB24C8) host-guest experiments can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My binding affinity (K_a) is lower than expected. Where should I start troubleshooting?
Start by systematically evaluating the critical components of your experiment: the host (DB24C8), the guest molecule, the solvent, and your experimental setup. The following flowchart outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for low binding affinity.
Q2: How do I know if the purity of my this compound or guest is the issue?
Impurities can compete for binding or interfere with analytical measurements.
-
Host (DB24C8) Purity:
-
Verification: Confirm the purity of your DB24C8 using techniques like NMR, mass spectrometry, and melting point determination. The melting point should be sharp and consistent with literature values.
-
Purification: If impurities are detected, recrystallization is a common and effective purification method.
-
-
Guest Purity:
-
Verification: Ensure the purity of your guest molecule, especially if it is a salt, as counter-ions can influence binding.
-
Water Content: Water can significantly impact binding, especially in non-aqueous solvents. Ensure your guest and solvents are sufficiently dry.
-
Q3: The purity of my compounds is high, but the affinity is still low. Could the solvent be the problem?
Yes, the solvent plays a critical role in host-guest complexation. The stability of DB24C8 complexes is highly sensitive to the solvent environment.
-
Solvent Polarity: In general, crown ether complexes are more stable in less polar, aprotic solvents. Highly polar solvents can solvate the guest ion effectively, competing with the host for binding.
-
Solvent Mixtures: Using binary solvent mixtures can be an effective strategy to fine-tune the properties of the medium. For instance, the stability of the (DB24C8·Cs)+ complex varies non-linearly with the composition of binary mixed solvents.
-
Donor/Acceptor Properties: The donor and acceptor properties of the solvent (e.g., Gutmann donor number) can influence the solvation of the cation and the crown ether, thereby affecting complex stability.
The following diagram illustrates the decision-making process for solvent selection.
Caption: Logic for optimizing the solvent system.
Q4: Can the properties of the guest molecule itself lead to low binding affinity?
Absolutely. The "size-fit" relationship is a key principle in crown ether chemistry.
-
Cation Size: DB24C8 has a relatively large and flexible cavity, estimated to be around 4.5-5.0 Å. It generally shows a preference for larger alkali metal cations like Cesium (Cs⁺). Smaller cations may not interact optimally with all the donor oxygen atoms of the crown ether.
-
Guest Charge: Higher charge density on the guest can lead to stronger interactions, but also stronger solvation by polar solvents.
-
Guest Structure: For non-ionic guests, the shape, size, and presence of binding motifs (e.g., ammonium ions) are critical. The flexibility of the guest also plays a role.
Q5: I've considered the host, guest, and solvent. What other experimental parameters should I check?
-
Concentration: Ensure that the concentrations of your host and guest are appropriate for the binding affinity you are trying to measure and the technique you are using. Very low concentrations may not yield a measurable signal, while very high concentrations can lead to aggregation or solubility issues.
-
Temperature: The stability of crown ether complexes can be temperature-dependent. The complexation of (DB24C8·Cs)⁺, for example, has been found to decrease with increasing temperature. Consider performing your experiments at different temperatures to determine the optimal conditions.
-
pH (for aqueous or protic systems): If your guest's protonation state is pH-dependent, ensure the pH of your solution is controlled and appropriate for the desired guest form.
-
Counter-ion: For guest salts, the counter-ion can sometimes form an ion pair with the complex, affecting the overall measured binding affinity. Consider using guests with weakly coordinating anions like PF₆⁻ or ClO₄⁻.
Frequently Asked Questions (FAQs)
Q: What is a typical binding affinity for this compound with alkali metal ions?
The binding affinity, often expressed as the logarithm of the formation constant (log K_f), varies significantly with the solvent. Below is a summary of some reported values.
| Guest Ion | Solvent | log K_f |
| Na⁺ | Acetonitrile | 3.10 |
| K⁺ | Acetonitrile | 2.8 |
| Rb⁺ | Acetonitrile | 2.8 |
| Cs⁺ | Acetonitrile | 2.9 |
| Cs⁺ | Methanol | 3.53 |
| Cs⁺ | Ethanol | 3.93 |
| Cs⁺ | Dimethylformamide | 3.15 |
Note: These values are compiled from various sources and experimental conditions may differ.
Q: What is the stoichiometry of this compound complexes?
For most monovalent and divalent cations, DB24C8 typically forms a 1:1 host-guest complex. However, due to its large and flexible nature, other stoichiometries can sometimes be observed under specific conditions.
Q: Are there ways to chemically modify this compound to improve its binding affinity?
Yes. Introducing charged or functional groups to the DB24C8 scaffold can enhance its binding properties. For example, monosulfonation of DB24C8 has been shown to increase its affinity for alkali cations.[1]
Q: Which analytical techniques are best for measuring the binding affinity of this compound?
Commonly used techniques include:
-
UV-Vis Titration: Suitable if the host or guest has a chromophore that changes upon complexation.
-
Fluorescence Spectroscopy: Can be very sensitive if either the host or guest is fluorescent and its emission properties change upon binding.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction (K_a, ΔH, and ΔS).
-
NMR Spectroscopy: Can provide detailed structural information about the complex in solution in addition to the binding constant.
-
Conductometry: Useful for studying the complexation of ions, as the mobility of the ion changes upon complexation with the crown ether.
Experimental Protocols
Protocol 1: Determination of Binding Affinity by UV-Vis Titration
This protocol assumes that the complexation of the guest by DB24C8 results in a change in the UV-Vis absorbance spectrum.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent (e.g., acetonitrile).
-
Prepare a concentrated stock solution of the guest molecule (e.g., 50 mM of a guest salt) in the same solvent.
-
-
Instrumentation Setup:
-
Set the spectrophotometer to scan a relevant wavelength range.
-
Use a thermostatted cuvette holder to maintain a constant temperature.
-
-
Titration Procedure:
-
Place a known volume and concentration of the DB24C8 solution into the cuvette (e.g., 2 mL of a 0.05 mM solution).
-
Record the initial absorbance spectrum.
-
Add small aliquots of the concentrated guest solution (e.g., 2-10 µL) to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new absorbance spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed (saturation).
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each step.
-
Plot the change in absorbance at a specific wavelength against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the association constant (K_a).
-
Protocol 2: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event.
-
Sample Preparation:
-
Prepare solutions of DB24C8 and the guest molecule in the exact same buffer or solvent to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Typical starting concentrations: 10-50 µM DB24C8 in the sample cell and 100-500 µM guest in the syringe.
-
-
Instrumentation Setup:
-
Thoroughly clean the sample and reference cells.
-
Set the desired experimental temperature.
-
-
Titration Procedure:
-
Load the DB24C8 solution into the sample cell and the guest solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger, equal-volume injections (e.g., 2 µL).
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the guest solution into the buffer/solvent alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of guest to host.
-
Fit the data to a suitable binding model to obtain the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
Preventing decomposition of Dibenzo-24-crown-8 during chemical reactions.
Welcome to the technical support center for Dibenzo-24-crown-8 (DB24C8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of DB24C8 during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this macrocycle in your research.
Troubleshooting Guide: Preventing DB24C8 Decomposition
This guide addresses common issues that can lead to the degradation of this compound during chemical reactions.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low yield of desired product, presence of unexpected aromatic byproducts. | Acid-Catalyzed Cleavage: Strong acids (e.g., HBr, HI, strong Lewis acids) can protonate the ether oxygens, leading to nucleophilic attack and cleavage of the polyether chain. The aromatic catechol moieties are often observed as decomposition products. | - Use non-coordinating or weaker acids: If acidic conditions are necessary, consider using acids with non-nucleophilic counterions or milder organic acids. - Control stoichiometry: Use the minimum required amount of acid. - Lower reaction temperature: Perform the reaction at the lowest effective temperature to minimize the rate of decomposition. - Protect the crown ether: In multi-step syntheses, consider if the crown ether moiety can be introduced at a later stage to avoid harsh acidic conditions. |
| Reaction mixture turns dark brown or black at elevated temperatures; recovery of DB24C8 is low. | Thermal Decomposition: Although DB24C8 has a melting point of approximately 103-105°C, prolonged exposure to high temperatures, especially in the presence of other reagents, can lead to thermal degradation. This often involves random chain scission of the polyether backbone. | - Maintain minimum effective temperature: Determine the lowest possible temperature at which your reaction proceeds at a reasonable rate. - Inert atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation. - Limit reaction time: Monitor the reaction progress and stop it as soon as the desired conversion is achieved to avoid prolonged heating. |
| Formation of oxidized byproducts, such as formates or other carbonyl-containing compounds. | Oxidative Degradation: Strong oxidizing agents can attack the ether linkages, leading to cleavage and the formation of various oxidation products. | - Avoid strong oxidizing agents: Where possible, select alternative synthetic routes that do not require potent oxidants. - Use of mild oxidants: If an oxidation step is unavoidable, screen for milder or more selective oxidizing agents. - Degas solvents: Remove dissolved oxygen from reaction solvents, especially for reactions that are sensitive to oxidation and may involve radical pathways. |
| Inconsistent reaction outcomes, particularly in phase-transfer catalysis. | Hydrolysis in Biphasic Systems: In aqueous-organic biphasic systems, localized high concentrations of acid or base at the interface can promote hydrolysis of the crown ether over extended reaction times. | - pH control: Maintain a stable and moderate pH in the aqueous phase. - Phase-transfer catalyst concentration: Use the lowest effective concentration of DB24C8. - Reaction time: Minimize the reaction time to reduce the exposure of DB24C8 to potentially harsh interfacial conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for DB24C8, like other crown ethers, are acid-catalyzed cleavage of the ether bonds, thermal degradation at elevated temperatures, and oxidative cleavage of the polyether chain.
Q2: At what temperature does this compound begin to decompose?
A2: While the melting point of this compound is in the range of 103-105°C, significant thermal decomposition typically occurs at much higher temperatures. However, the exact onset of thermal degradation can be influenced by the presence of other chemical species in the reaction mixture. It is recommended to keep reaction temperatures as low as reasonably possible, especially for extended reaction times.
Q3: Which acids are most likely to cause decomposition of DB24C8?
A3: Strong protic acids with nucleophilic counterions, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are particularly effective at cleaving ether linkages and are therefore most likely to cause decomposition of DB24C8. Strong Lewis acids should also be used with caution.
Q4: Can I use this compound in reactions involving strong bases?
A4: this compound is generally more stable in the presence of bases compared to strong acids. However, very strong bases in combination with high temperatures could potentially lead to degradation, although this is less common than acid-catalyzed decomposition.
Q5: Are there any specific oxidizing agents I should avoid when using DB24C8?
A5: It is advisable to avoid strong oxidizing agents such as chromium trioxide, permanganates, and peroxides in the presence of DB24C8, as they can lead to oxidative cleavage of the ether bonds.
Q6: How can I detect if my this compound has decomposed?
A6: Decomposition can be detected by chromatographic methods (TLC, HPLC, GC-MS) by the appearance of new, more polar spots/peaks corresponding to the cleaved byproducts. Spectroscopic methods such as ¹H NMR can also be used to identify the loss of the characteristic signals of the intact crown ether and the appearance of new signals.
Data Summary: Stability of this compound
| Condition | Parameter | Value / Observation | Citation |
| Thermal Stability | Melting Point | 103-105 °C | [1] |
| Decomposition Temperature | Specific TGA data for DB24C8 is not readily available in the literature. As a general guideline for polyethers, thermal degradation occurs at elevated temperatures through chain scission. | ||
| Chemical Stability | Acidic Conditions | Susceptible to cleavage by strong acids, particularly HBr and HI. The catechol moiety and cleaved polyether fragments are potential byproducts. | |
| Basic Conditions | Generally stable under basic conditions. | ||
| Oxidative Conditions | Prone to cleavage by strong oxidizing agents. | ||
| Sulfonation | Can be directly sulfonated, indicating stability under these specific conditions. |
Experimental Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution using DB24C8
This protocol provides a general method for a nucleophilic substitution reaction using DB24C8 as a phase-transfer catalyst, with considerations for preventing its decomposition.
Reaction: Alkylation of a phenol with an alkyl halide.
Materials:
-
Phenol derivative
-
Alkyl halide
-
Potassium Carbonate (K₂CO₃), solid
-
This compound (DB24C8)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of this compound (0.05 - 0.1 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to create an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask. Begin stirring the suspension. Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Higher temperatures should be avoided to minimize any potential for thermal degradation of the DB24C8.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate. Wash the filtrate with deionized water to remove any remaining salts.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Notes for this Protocol:
-
If decomposition of DB24C8 is suspected (indicated by a complex mixture of byproducts), reduce the reaction temperature and/or the amount of DB24C8 used.
-
Ensure the potassium carbonate is finely powdered to maximize its surface area and efficiency, potentially allowing for milder reaction conditions.
Visualizations
Below are diagrams illustrating key concepts related to the decomposition and handling of this compound.
Caption: Factors leading to the decomposition of this compound.
Caption: A logical workflow for troubleshooting DB24C8 decomposition.
References
Technical Support Center: Regioselective Functionalization of Dibenzo-24-crown-8 (DB24C8)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of Dibenzo-24-crown-8 (DB24C8).
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for regioselective functionalization of the aromatic rings of this compound?
A1: The primary strategies for regioselective functionalization of DB24C8 involve electrophilic aromatic substitution and directed ortho-metalation. Key methods include:
-
Nitration: Introduction of nitro groups onto the benzene rings, typically at the 4- and 4'-positions.
-
Halogenation: Introduction of halogen atoms (e.g., bromine) onto the aromatic rings.
-
Formylation: Introduction of an aldehyde group.
-
Directed Ortho-Metalation (DoM): Deprotonation at the position ortho to an ether oxygen, followed by reaction with an electrophile.
Q2: How can I control the regioselectivity of nitration on DB24C8?
A2: Regioselectivity in the nitration of DB24C8 is primarily directed by the electron-donating ether oxygen atoms, which activate the ortho and para positions. The bulky nature of the crown ether macrocycle often favors substitution at the less sterically hindered para positions (4 and 4'). A mixture of nitric acid in a solvent like acetic acid or acetonitrile is commonly used. Controlling the reaction temperature and the concentration of the nitrating agent can help to minimize side reactions and improve selectivity.
Q3: What are the main challenges in the dinitration of DB24C8 and how can they be overcome?
A3: A significant challenge in the dinitration of DB24C8 is the formation of a mixture of cis and trans isomers, which can be difficult to separate.[1] The physical characteristics of these isomers are often very similar. Separation can typically be achieved by fractional crystallization, taking advantage of slight differences in their solubility in specific solvents.[1] Careful control of crystallization conditions, such as solvent composition and cooling rate, is crucial for successful separation.
Q4: What reagents are recommended for the regioselective bromination of DB24C8?
A4: N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic rings like those in DB24C8. The reaction can be carried out in various solvents, and the use of a catalyst, such as silica gel, can enhance the reaction rate and selectivity.
Q5: Can I introduce a formyl group onto the DB24C8 ring? Which methods are suitable?
A5: Yes, formylation of DB24C8 is possible. Two common methods are:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.
-
Rieche Formylation: This method employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst like SnCl₄ or TiCl₄.
Q6: How does directed ortho-metalation work for DB24C8 and what are the key considerations?
A6: Directed ortho-metalation (DoM) involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to deprotonate the aromatic ring at the position ortho to one of the ether oxygens. The lithium atom in the organolithium reagent coordinates to the Lewis basic oxygen, directing the deprotonation to the adjacent position. The resulting aryllithium intermediate can then be quenched with an electrophile (e.g., DMF to introduce a formyl group). Key considerations include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Temperature: Reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Base and Solvent: The choice of organolithium reagent and solvent (e.g., THF, diethyl ether) can influence the reaction's success. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the reactivity of the organolithium base.
Troubleshooting Guides
Nitration Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of dinitro-DB24C8 | - Incomplete reaction. - Over-nitration leading to degradation. - Loss during workup and purification. | - Increase reaction time or temperature cautiously. - Use a milder nitrating agent or lower the concentration of nitric acid. - Optimize the extraction and crystallization procedures. |
| Difficult separation of cis and trans isomers | - Similar solubility of the isomers in the chosen solvent. | - Experiment with different solvent systems for fractional crystallization (e.g., mixtures of polar and non-polar solvents). - Employ slow crystallization techniques. - Consider column chromatography, although it can be challenging for these isomers. |
| Formation of undesired byproducts | - Over-nitration or oxidation of the crown ether. | - Lower the reaction temperature. - Add the nitrating agent slowly to the reaction mixture. |
Directed Ortho-Metalation (DoM)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No reaction or low conversion | - Inactive organolithium reagent. - Presence of moisture or other protic impurities. - Insufficiently low temperature. - Poor solubility of DB24C8 at low temperatures. | - Titrate the organolithium reagent to determine its exact concentration. - Ensure all glassware is flame-dried and reagents and solvents are anhydrous. - Maintain the reaction temperature at -78 °C or below using a dry ice/acetone bath. - Use a co-solvent to improve solubility, if compatible with the reaction. |
| Low yield of the desired functionalized product after electrophilic quench | - Inefficient trapping of the aryllithium intermediate. - Degradation of the aryllithium species before quenching. - Side reactions with the electrophile. | - Add the electrophile slowly at low temperature. - Ensure the electrophile is pure and anhydrous. - Consider using a more reactive electrophile. |
| Formation of multiple products | - Lithiation at multiple sites. - Side reactions of the organolithium reagent. | - Use a more sterically hindered base (e.g., t-BuLi) to potentially improve regioselectivity. - Add TMEDA to potentially enhance the rate and selectivity of the desired lithiation. |
Experimental Protocols
Protocol 1: Dinitration of this compound
This protocol is adapted from procedures used for similar dibenzo-crown ethers.[1]
Materials:
-
This compound (DB24C8)
-
Glacial Acetic Acid
-
Fuming Nitric Acid (90%)
-
Dichloromethane (DCM)
-
Methanol
-
Ice bath
Procedure:
-
Dissolve DB24C8 in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled DB24C8 solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker of ice water. A precipitate of the dinitro-DB24C8 isomers will form.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold methanol.
-
Dry the crude product under vacuum.
-
Separation of Isomers: Perform fractional crystallization from a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the cis and trans isomers.
Characterization:
-
¹H NMR: Expect shifts in the aromatic region corresponding to the substituted benzene rings.
-
¹³C NMR: Expect new signals in the aromatic region and shifts in the signals of the carbons attached to the nitro groups.
-
IR Spectroscopy: Look for characteristic strong peaks for the nitro group (typically around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the dinitrated product.
Protocol 2: Directed Ortho-Metalation and Formylation of this compound
This is a general procedure based on established DoM protocols.
Materials:
-
This compound (DB24C8)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Dissolve DB24C8 in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Add freshly distilled TMEDA to the solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution. The solution may change color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Slowly add anhydrous DMF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the dinitration of this compound.
Caption: Decision tree for choosing a functionalization strategy.
References
Technical Support Center: Synthesis and Scale-Up of Dibenzo-24-crown-8 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of Dibenzo-24-crown-8 (DB24C8) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound backbone?
A1: The most prevalent method for synthesizing the DB24C8 backbone is the Williamson ether synthesis. This reaction involves the condensation of a catechol with a suitable oligoethylene glycol dihalide or ditosylate, such as 1,8-dichloro-3,6-dioxaoctane, in the presence of a base.[1] The base deprotonates the hydroxyl groups of the catechol, forming a phenoxide that then acts as a nucleophile, displacing the halides or tosylates in an SN2 reaction to form the macrocyclic ether.
Q2: What are the critical parameters to control for a successful large-scale Williamson ether synthesis of DB24C8?
A2: For a successful scale-up, several parameters are critical:
-
High-Dilution Conditions: To favor intramolecular cyclization and minimize the formation of linear polymers, the reaction should be performed under high-dilution conditions. This is often achieved by the slow addition of the reactants to a large volume of solvent.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for achieving a good yield. A strong base is required to deprotonate the catechol, and the solvent must be able to dissolve the reactants and facilitate the SN2 reaction. Anhydrous conditions are also essential to prevent side reactions.[2]
-
Temperature Control: The reaction temperature needs to be carefully controlled to balance the rate of reaction with the minimization of side reactions.
Q3: How can I purify the crude this compound product?
A3: Purification of crude DB24C8 can be challenging due to its properties. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the crown ether well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. Isopropanol is one solvent that has been used for the recrystallization of DB24C8 derivatives.[3]
-
Column Chromatography: Silica gel column chromatography is another effective method for purification. A solvent system with appropriate polarity is chosen to separate the desired crown ether from unreacted starting materials and byproducts. A common eluent system is a mixture of methanol and dichloromethane.[3]
Q4: What are some common methods for functionalizing the aromatic rings of this compound?
A4: The aromatic rings of DB24C8 can be functionalized through various electrophilic aromatic substitution reactions. Common examples include:
-
Nitration: The introduction of nitro groups can be achieved using a mixture of nitric acid and acetic acid or nitric acid in acetonitrile.[1] These nitro derivatives can then be reduced to amino groups, which serve as versatile handles for further derivatization.
-
Sulfonation: Direct sulfonation of the parent DB24C8 can be performed to introduce sulfonic acid groups.[4]
-
Acylation: Carboxylic acid or anhydride groups can be added to the aromatic rings, which can then be used for amide bond formation to attach other molecules.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Catechol | Use a stronger base (e.g., NaH, KH) or ensure the base used (e.g., K2CO3, KOH) is of high quality and used in sufficient excess. |
| Polymerization as a Side Reaction | Employ high-dilution conditions by adding the reactants slowly and separately to a large volume of solvent. This favors the intramolecular cyclization over intermolecular polymerization. |
| Inefficient SN2 Reaction | Ensure the use of a good leaving group on the oligoethylene glycol chain (e.g., tosylate or iodide instead of chloride). The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with a dichloride starting material. |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also promote side reactions. A systematic study of the temperature profile is recommended for a specific system. |
Problem 2: Presence of Significant Side Products
| Side Product | Identification | Removal Strategy |
| Linear Oligomers/Polymers | Often appear as a sticky, non-crystalline residue. Can be identified by NMR spectroscopy showing repeating units without the characteristic signals of the cyclic product. | These are often less soluble than the crown ether in certain solvents. Attempt selective precipitation or utilize column chromatography for separation. |
| Products of E2 Elimination | Formation of alkene byproducts from the oligoethylene glycol dihalide, especially with secondary or tertiary halides. Can be detected by NMR (vinylic proton signals) and GC-MS. | Use primary halides as starting materials whenever possible. Employ less sterically hindered bases.[2] |
| Partially Reacted Intermediates | Compounds where only one end of the oligoethylene glycol chain has reacted with catechol. Can be identified by TLC and NMR. | These can often be separated from the desired product by column chromatography due to their different polarities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a this compound Derivative
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dicyclohexylcarbodiimide / N-Hydroxysuccinimide | DMF | Room Temp. | 48 | 82[3] |
| 2 | Triethylamine | CH2Cl2 | 0 to Room Temp. | 20 | 68 (two steps)[3] |
| 3 | KOH | Alcoholic Medium | Reflux | N/A | Not specified[1] |
Note: The yields presented are for specific derivatization reactions and not the direct synthesis of the parent DB24C8. Direct comparative data for the parent compound under varying conditions is sparse in the literature.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Carboxythis compound)-succinimide
This protocol describes the activation of a carboxylic acid derivative of DB24C8, a common step for further functionalization.
Materials:
-
2-Carboxythis compound
-
N-Hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
To a stirred solution of 2-carboxythis compound and N-hydroxysuccinimide in DMF, add dicyclohexylcarbodiimide.[3]
-
Stir the reaction mixture at room temperature for 48 hours.[3]
-
Filter the solution by suction filtration to remove the white precipitate of dicyclohexylurea.[3]
-
Evaporate the filtrate in vacuo.[3]
-
Purify the crude product by silica gel column chromatography using a methanol:dichloromethane (1:19) eluent system.[3]
-
Recrystallize the purified product from isopropanol to afford the final product as a white solid.[3]
Visualizations
Caption: General synthesis and purification workflow for DB24C8 derivatives.
Caption: Troubleshooting decision tree for low yield in DB24C8 synthesis.
References
Minimizing side reactions in the synthesis of Dibenzo-24-crown-8.
Technical Support Center: Synthesis of Dibenzo-24-crown-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method is a templated Williamson ether synthesis. This involves the reaction of catechol with 1,8-dichloro-3,6-dioxaoctane in the presence of a base, which also acts as a template to promote cyclization.
Q2: What is the "template effect" and why is it important in this synthesis?
A2: The template effect refers to the use of a cation (often from the base, such as K⁺ from KOH) that fits favorably into the cavity of the forming crown ether. This cation organizes the reacting molecules into a conformation that promotes intramolecular cyclization to form the desired crown ether, rather than intermolecular polymerization which leads to linear side products. For the synthesis of this compound, a potassium (K⁺) template is often employed.[1]
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include:
-
Formation of linear polymers: This occurs when the reactants undergo intermolecular reactions instead of the desired intramolecular cyclization.
-
Incomplete reaction: Unreacted starting materials remain in the reaction mixture.
-
Formation of smaller or larger crown ethers: Although less common with a template, it is possible if reaction conditions are not optimal.
Q4: How can I purify the crude this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as acetone or a mixture of dichloromethane and methanol. Column chromatography over silica gel can also be employed for more rigorous purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Template Effect: The chosen base may not be providing an optimal template cation. 2. High Concentration of Reactants: This favors intermolecular polymerization over intramolecular cyclization. 3. Reaction Temperature is Too Low: Insufficient energy for the reaction to proceed at a reasonable rate. 4. Reaction Time is Too Short: The reaction has not gone to completion. | 1. Use a potassium-based base like KOH, as K⁺ is an effective template for 24-membered crown ethers.[1] 2. Employ high-dilution conditions by slowly adding the reactants to a larger volume of solvent. This favors the intramolecular reaction. 3. Optimize the reaction temperature. Refluxing in a solvent like n-butanol is common. 4. Increase the reaction time, monitoring the progress by TLC. |
| Presence of a Large Amount of Polymeric Byproducts | 1. High Reactant Concentration: As mentioned above, this is a primary cause of polymerization. 2. Ineffective Template: The cation from the base is not efficiently organizing the reactants for cyclization. | 1. Implement high-dilution techniques. A syringe pump for slow addition of reactants is ideal. 2. Ensure the use of a suitable templating base, such as KOH.[1] |
| Unreacted Catechol or 1,8-dichloro-3,6-dioxaoctane in Product | 1. Insufficient Base: Not enough base to deprotonate the catechol, which is necessary for the nucleophilic attack. 2. Reaction Time Too Short or Temperature Too Low: The reaction has not proceeded to completion. 3. Poor Quality of Reagents: Degradation of starting materials or solvent impurities can hinder the reaction. | 1. Use a slight excess of the base relative to catechol. 2. Increase the reaction time and/or temperature. Monitor the reaction progress via TLC. 3. Use freshly purified reagents and dry solvents. |
| Difficulty in Purifying the Product | 1. Presence of Multiple Side Products: A complex mixture of products can make purification challenging. 2. Product is an Oil or Gummy Solid: This can be due to impurities preventing crystallization. | 1. Optimize the reaction conditions to minimize side product formation. 2. Attempt purification via column chromatography. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent to precipitate the desired product. |
Quantitative Data on Synthesis Parameters
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the reaction outcome, based on general principles of Williamson ether synthesis and specific studies on related crown ethers.
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference/Notes |
| Base (Template) | KOH | Generally provides good yields due to the template effect of K⁺. | Can lead to a cleaner reaction with fewer polymeric byproducts. | [1] |
| NaOH | Can also be used, but the smaller Na⁺ ion may be a less effective template for the 24-membered ring. | May result in a higher proportion of linear oligomers. | ||
| Solvent | n-Butanol | A common high-boiling solvent that allows for higher reaction temperatures. | Good for solubilizing reactants and facilitating the reaction. | |
| Acetonitrile | Another common solvent, often used with carbonate bases. | Can provide good results, but the choice may depend on the specific base used. | ||
| Concentration | High Dilution (<0.1 M) | Significantly increases the yield of the cyclic product. | Reduces the formation of linear polymers, leading to higher purity. | A key principle for macrocyclization. |
| High Concentration (>0.5 M) | Drastically reduces the yield of the desired crown ether. | Leads to a high proportion of polymeric byproducts, making purification difficult. | ||
| Temperature | Reflux | Generally required to drive the reaction to completion in a reasonable timeframe. | Can also promote side reactions if too high for extended periods. | |
| Room Temperature | The reaction is typically too slow to be practical. | - |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the reliable method for the synthesis of Dibenzo-18-crown-6, with modifications for this compound.
Reactants:
-
Catechol
-
1,8-dichloro-3,6-dioxaoctane
-
Potassium Hydroxide (KOH)
-
n-Butanol (solvent)
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add catechol and n-butanol.
-
Base Addition: While stirring, add potassium hydroxide pellets to the flask.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: Prepare a solution of 1,8-dichloro-3,6-dioxaoctane in n-butanol. Add this solution dropwise to the refluxing mixture over several hours using the dropping funnel. This slow addition maintains high dilution and favors cyclization.
-
Reflux: After the addition is complete, continue to reflux the mixture for an extended period (e.g., 12-24 hours) to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Wash the salts with a small amount of n-butanol or dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Logical relationship for maximizing this compound yield.
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide: Dibenzo-24-crown-8 vs. 18-crown-6 for Potassium and Sodium Ion Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ion selectivity of two common crown ethers, Dibenzo-24-crown-8 (DB24C8) and 18-crown-6, for potassium (K⁺) and sodium (Na⁺) ions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate macrocycle for their specific applications, such as ion-selective electrodes, phase transfer catalysis, and drug delivery systems.
Executive Summary
The selection of a suitable crown ether for specific cation binding is governed by the principle of "size-fit," where the cation diameter closely matches the cavity size of the crown ether. 18-crown-6, with a cavity diameter of 2.6–3.2 Å, exhibits a high selectivity for the potassium ion (ionic diameter 2.76 Å) over the smaller sodium ion (ionic diameter 2.04 Å). In contrast, the larger this compound, with a cavity size of 4.0-4.5 Å, can accommodate larger cations and can even form complexes with more than one metal ion. While it can bind potassium, its selectivity over sodium is generally less pronounced than that of 18-crown-6. The presence of the rigid dibenzo groups in DB24C8 also influences its binding characteristics and solubility.
Data Presentation: Quantitative Comparison
The following tables summarize the stability constants (log K) and thermodynamic parameters for the complexation of this compound and 18-crown-6 with potassium and sodium ions in various solvents. These values provide a quantitative measure of the binding affinity and selectivity.
Table 1: Stability Constants (log K) for Crown Ether-Cation Complexes at 25°C
| Crown Ether | Cation | Methanol | Acetonitrile | Propylene Carbonate | Water | Nitrobenzene |
| 18-crown-6 | K⁺ | 6.05[1] | 5.92[2] | 6.10[1] | 2.03[1] | - |
| Na⁺ | 4.30[1] | 4.35[2] | 4.38[1] | 0.80[1] | - | |
| This compound | K⁺ | 3.50[3] | 2.89[4][5] | 3.49[1] | - | 4.8[6] |
| Na⁺ | - | 3.48[4][5] | 4.29[1] | - | 5.1[6] |
Note: Higher log K values indicate stronger binding. The selectivity for K⁺ over Na⁺ can be estimated by the difference in their log K values (Δlog K = log K(K⁺) - log K(Na⁺)).
Table 2: Thermodynamic Parameters for Crown Ether-Cation Complexation in Methanol at 25°C
| Crown Ether | Cation | ΔH (kJ/mol) | ΔS (J/mol·K) |
| 18-crown-6 | K⁺ | -62.8 | -99 |
| Na⁺ | -43.5 | -64 | |
| This compound | K⁺ | -36.4[3] | -57.7[3] |
| Na⁺ | - | - |
Note: Negative ΔH indicates an exothermic and enthalpically favorable binding process. ΔS reflects the change in entropy upon complexation.
Key Experiments and Methodologies
The determination of binding affinities and selectivity of crown ethers for cations relies on several key experimental techniques. Below are detailed protocols for some of the most common methods.
Potentiometric Titration
This method involves monitoring the change in the potential of an ion-selective electrode (ISE) as a solution of the crown ether is titrated with a salt solution of the cation of interest.
Experimental Protocol:
-
Electrode Setup: A potassium or sodium ion-selective electrode and a reference electrode (e.g., Ag/AgCl) are connected to a high-impedance potentiometer or a pH/ion meter.
-
Calibration: The ISE is calibrated using a series of standard solutions of the cation (e.g., KCl or NaCl) of known concentrations to establish a linear relationship between the electrode potential and the logarithm of the cation activity (Nernst equation).
-
Titration: A known volume of a solution containing the crown ether in a suitable solvent (e.g., methanol) is placed in a thermostatted cell. The initial potential is recorded.
-
A standard solution of the metal salt (e.g., KCl or NaCl in the same solvent) is incrementally added to the crown ether solution using a micropipette or an automated titrator.
-
After each addition, the solution is stirred until a stable potential reading is obtained. The potential and the total volume of the added titrant are recorded.
-
Data Analysis: The stability constants are calculated from the titration curve (potential vs. volume of titrant) by fitting the data to a suitable binding model (e.g., 1:1 or 1:2 complexation) using specialized software.
Solvent Extraction
This technique measures the distribution of a metal salt between an aqueous phase and an immiscible organic phase containing the crown ether. The selectivity is determined by comparing the extraction efficiency for different cations.
Experimental Protocol:
-
Phase Preparation: An aqueous phase is prepared by dissolving a salt of the cation (e.g., KCl or NaCl) at a known concentration. An organic phase is prepared by dissolving the crown ether (e.g., this compound or 18-crown-6) in an immiscible organic solvent (e.g., chloroform or dichloromethane) at a known concentration. To facilitate extraction, a lipophilic anion such as picrate is often added to the aqueous phase.[7]
-
Extraction: Equal volumes of the aqueous and organic phases are placed in a separatory funnel.
-
The funnel is stoppered and shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the cation-crown ether complex into the organic phase.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of the cation remaining in the aqueous phase is determined using techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), or by measuring the absorbance of the picrate anion in the organic phase using a UV-Vis spectrophotometer.
-
Calculation: The distribution ratio (D) is calculated as the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase. The extraction constant (Kex) and stability constant of the complex can then be derived from the distribution data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction between a crown ether and a cation, providing a complete thermodynamic profile of the complexation.
Experimental Protocol:
-
Sample Preparation: A solution of the crown ether is prepared in a suitable buffer or solvent and placed in the sample cell of the calorimeter. A solution of the metal salt is prepared in the same buffer/solvent and loaded into the injection syringe. It is crucial that the buffers are identical to minimize heats of dilution.
-
Titration: The metal salt solution is injected in small, precise aliquots into the crown ether solution in the sample cell, which is maintained at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection. A series of heat pulses is observed, with the magnitude of each pulse decreasing as the crown ether becomes saturated with the cation.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. These values are then plotted against the molar ratio of the metal ion to the crown ether. The resulting binding isotherm is fitted to a binding model to determine the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS
Visualizations
Signaling Pathways and Logical Relationships
The principle of ion selectivity by crown ethers is primarily based on the "size-fit" concept, where the cation that best fits the cavity of the macrocycle forms the most stable complex.
Caption: Size-fit concept for K⁺ and Na⁺ with 18-crown-6 and this compound.
Experimental Workflow: Solvent Extraction
The following diagram illustrates the workflow for determining ion selectivity using the solvent extraction method.
Caption: Workflow for determining ion selectivity via solvent extraction.
Conclusion
The choice between this compound and 18-crown-6 for selective binding of potassium over sodium ions is highly dependent on the specific requirements of the application. For applications demanding high K⁺/Na⁺ selectivity, 18-crown-6 is the superior choice due to the excellent match between its cavity size and the ionic diameter of the potassium ion. However, the larger and more flexible this compound may be advantageous in contexts where the complexation of larger cations is desired or where its unique solubility and structural properties, conferred by the dibenzo groups, are beneficial. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their work with these versatile macrocyclic compounds.
References
- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. Thermodynamic study of complex formation between 18-crown-6 and potassium ion in some binary non-aqueous solvents using a conductometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Thermodynamic Study for this compound Complexes with Alkali Metal Ions in Nonaqueous Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Comparative study of cation binding affinities of different dibenzo crown ethers.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cation binding affinities of various dibenzo crown ethers, supported by experimental data. This document outlines the binding characteristics of these macrocyclic compounds and details the experimental methodologies used to determine their affinities.
Dibenzo crown ethers are a class of macrocyclic polyethers that exhibit selective binding towards various cations. This selectivity is influenced by factors such as the size of the crown ether's cavity, the type of cation, and the solvent system used. Understanding these binding affinities is crucial for applications ranging from ion separation and sensing to the development of novel drug delivery systems. This guide focuses on a comparative study of dibenzo-18-crown-6 (DB18C6), dibenzo-21-crown-7 (DB21C7), dibenzo-24-crown-8 (DB24C8), and dibenzo-30-crown-10 (DB30C10).
Cation Binding Affinity Data
The binding affinity of a crown ether for a cation is typically quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the experimentally determined log K values for the complexation of various dibenzo crown ethers with several alkali and alkaline earth metal cations in methanol at 25°C, unless otherwise specified.
| Crown Ether | Cation | Ionic Radius (Å) | Log K |
| Dibenzo-18-crown-6 | Na⁺ | 1.02 | 4.36 |
| K⁺ | 1.38 | 5.00 | |
| Rb⁺ | 1.52 | 4.35 | |
| Cs⁺ | 1.67 | 3.56 | |
| Sr²⁺ | 1.18 | > 5 | |
| Dibenzo-21-crown-7 | Na⁺ | 1.02 | 3.3 |
| K⁺ | 1.38 | 4.3 | |
| Rb⁺ | 1.52 | 4.4 | |
| Cs⁺ | 1.67 | 4.6 | |
| This compound | Na⁺ | 1.02 | 3.48 |
| K⁺ | 1.38 | 3.61 | |
| Rb⁺ | 1.52 | 3.52 | |
| Cs⁺ | 1.67 | 3.78 | |
| Dibenzo-30-crown-10 | K⁺ | 1.38 | 3.7 |
| Rb⁺ | 1.52 | 4.0 | |
| Cs⁺ | 1.67 | 3.7 |
Note: The data presented is a compilation from various sources and experimental conditions may vary slightly.
Experimental Protocols
The determination of cation binding affinities of crown ethers relies on a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.
Conductometric Titration
Conductometric titration is a widely used method to determine the stoichiometry and stability constants of crown ether-cation complexes. The principle lies in the change in molar conductivity of a solution as the complex is formed.
Materials and Equipment:
-
Conductivity meter with a dipping cell
-
Thermostated water bath
-
Microburette
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Dibenzo crown ether
-
Metal salt (e.g., chloride or perchlorate salt of the cation)
Procedure:
-
Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a stock solution of the dibenzo crown ether of a significantly higher concentration (e.g., 2 x 10⁻² M) in the same solvent.
-
Place a known volume (e.g., 25 mL) of the metal salt solution into a thermostated titration cell.
-
Immerse the conductivity cell into the solution and allow the temperature to equilibrate.
-
Record the initial conductance of the solution.
-
Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburette.
-
After each addition, stir the solution to ensure homogeneity and record the conductance once the reading stabilizes.
-
Continue the titration until the molar ratio of crown ether to cation is approximately 2:1 or until no significant change in conductance is observed.
-
Plot the molar conductance as a function of the molar ratio of ligand to cation. The change in the slope of the curve indicates the stoichiometry of the complex, and the stability constant can be calculated by fitting the data to a suitable binding model.
NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful technique that monitors the change in the chemical shift of protons on the crown ether or the cation upon complexation.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
High-precision syringes
-
Deuterated solvent (e.g., CD₃OD, CD₃CN)
-
Dibenzo crown ether
-
Metal salt
Procedure:
-
Prepare a stock solution of the dibenzo crown ether of a known concentration in the deuterated solvent.
-
Prepare a stock solution of the metal salt at a much higher concentration in the same solvent.
-
Place a known volume of the crown ether solution into an NMR tube.
-
Acquire the ¹H NMR spectrum of the free crown ether.
-
Add a small, precise volume of the metal salt solution to the NMR tube.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Repeat the addition of the metal salt and acquisition of the spectrum for a series of increasing metal salt concentrations.
-
Monitor the chemical shift changes of specific protons on the crown ether that are sensitive to the binding event.
-
Plot the change in chemical shift (Δδ) as a function of the molar ratio of the cation to the crown ether.
-
The binding constant can be determined by fitting the titration curve to a 1:1 or other appropriate binding isotherm using non-linear regression analysis.
UV-Vis Spectrophotometric Titration
This method is applicable when the complexation of the crown ether with a cation leads to a change in the ultraviolet-visible (UV-Vis) absorption spectrum of the crown ether.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostated cell holder
-
Microsyringes
-
Solvent transparent in the UV-Vis region of interest (e.g., methanol, acetonitrile)
-
Dibenzo crown ether
-
Metal salt
Procedure:
-
Prepare a stock solution of the dibenzo crown ether of a known concentration.
-
Prepare a stock solution of the metal salt at a higher concentration.
-
Place a known volume of the crown ether solution into a quartz cuvette.
-
Record the UV-Vis spectrum of the free crown ether.
-
Add a small aliquot of the metal salt solution to the cuvette.
-
Mix the solution thoroughly and record the UV-Vis spectrum.
-
Repeat the addition of the metal salt and recording of the spectrum until no further significant changes in the absorbance are observed.
-
Monitor the change in absorbance at a specific wavelength where the change is most significant.
-
Plot the absorbance change as a function of the cation concentration.
-
The stability constant is determined by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation for 1:1 complexes.
Solvent Extraction
Solvent extraction is a technique used to determine the distribution of a cation between two immiscible phases (typically aqueous and organic) in the presence of a crown ether.
Materials and Equipment:
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Apparatus for quantitative analysis of the cation (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry)
-
Aqueous phase (e.g., deionized water)
-
Organic phase (e.g., chloroform, dichloromethane)
-
Dibenzo crown ether
-
Metal salt and a suitable counter-ion (e.g., picrate)
Procedure:
-
Prepare an aqueous solution of the metal salt with a known concentration.
-
Prepare an organic solution of the dibenzo crown ether with a known concentration.
-
In a separatory funnel, mix equal volumes of the aqueous and organic solutions.
-
Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal cation remaining in the aqueous phase and the concentration extracted into the organic phase using a suitable analytical technique.
-
The distribution ratio (D) is calculated as the ratio of the total concentration of the metal in the organic phase to that in the aqueous phase.
-
The extraction equilibrium constant, and subsequently the stability constant of the complex, can be determined from the relationship between the distribution ratio and the crown ether concentration.
Visualizing the Process
To better understand the interactions and experimental workflows, the following diagrams are provided.
Figure 1: General mechanism of cation binding by a dibenzo crown ether.
Figure 2: A simplified workflow for determining binding constants via conductometric titration.
A Comparative Guide to Validating Dibenzo-24-crown-8 Complex Binding Constants using Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative methods for validating the binding constants of Dibenzo-24-crown-8 (DB24C8) complexes. Experimental data is presented to offer a clear performance comparison, alongside a detailed protocol for ITC analysis.
This compound (DB24C8) is a macrocyclic polyether known for its ability to form stable complexes with various guest molecules, particularly metal ions and organic cations. The accurate determination of the binding affinity and thermodynamic profile of these complexes is crucial for applications ranging from ion sensing and separation to the development of novel drug delivery systems. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for this purpose, providing a complete thermodynamic characterization of the binding interaction in a single experiment.
Performance Comparison: ITC vs. Alternative Methods
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. This provides a complete thermodynamic signature of the interaction, offering deep insights into the driving forces behind complex formation.
Alternative methods, such as conductometric titration, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectrophotometry, are also employed to determine binding constants. Conductometric titration is particularly common for studying the complexation of crown ethers with metal ions and relies on changes in the molar conductivity of a solution as the complex is formed. While effective for determining binding constants, these methods often provide less direct or comprehensive thermodynamic information compared to ITC. For instance, enthalpy and entropy values are typically derived indirectly from the temperature dependence of the binding constant (van't Hoff equation), which can be less accurate than the direct measurement provided by ITC.
The following tables summarize experimental data for the binding of this compound and its derivatives with various guest molecules, as determined by ITC and conductometric titration, illustrating the type of data obtained from each technique.
Table 1: Thermodynamic Data for DB24C8 Derivative Complexes by Isothermal Titration Calorimetry
This table presents the thermodynamic parameters for the complexation of this compound (DB24C8) and its derivatives with 1,2-bis(pyridinium)ethane guests in acetonitrile at 298.15 K, as determined by ITC.[1]
| Host | Guest | Kₛ (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |
| DB24C8 | a | 1.11 x 10⁴ | -23.1 | -47.1 | -24.0 |
| b | 7.92 x 10³ | -22.3 | -49.0 | -26.7 | |
| c | 1.83 x 10⁴ | -24.3 | -47.8 | -23.5 | |
| d | 2.50 x 10⁴ | -25.1 | -48.7 | -23.6 |
Guests: a = 1,2-bis(pyridinium)ethane, b = 1,2-bis(4-methylpyridinium)ethane, c = 1,2-bis(4-chloropyridinium)ethane, d = 1,2-bis(4-bromopyridinium)ethane.
Table 2: Binding Constants for DB24C8 Complexes by Conductometric Titration
This table shows the stability constants (log K) for the 1:1 complexes of this compound (DB24C8) with various metal ions in different solvent systems at 25°C, determined by conductometric titration.
| Guest Ion | Solvent System | log K | Reference |
| K⁺ | Acetonitrile-Nitromethane (100% AN) | 3.33 | [2] |
| Rb⁺ | Acetonitrile-Nitromethane (100% AN) | 3.23 | [2] |
| Cs⁺ | Acetonitrile-Nitromethane (100% AN) | 3.12 | [2] |
| Tl⁺ | Acetonitrile-Nitromethane (100% AN) | 4.28 | [2] |
| Na⁺ | Acetonitrile | 2.37 | [2] |
| Y³⁺ | Acetonitrile | 4.41 | [3] |
| Y³⁺ | Methanol | 3.20 | [3] |
| Y³⁺ | Ethanol | 3.75 | [3] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical experimental workflow for determining the binding parameters of a this compound complex using Isothermal Titration Calorimetry.
Caption: Experimental workflow for ITC analysis of DB24C8 complexes.
Detailed Experimental Protocol for Isothermal Titration Calorimetry
This protocol provides a general framework for validating the binding constants of this compound complexes using ITC.
1. Materials and Reagents
-
This compound (host) of high purity.
-
Guest molecule (e.g., metal salt, organic cation) of high purity.
-
An appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The solvent should have a low enthalpy of ionization to minimize background heat effects.
2. Sample Preparation
-
Solution Preparation: Prepare stock solutions of DB24C8 and the guest molecule in the same batch of solvent to ensure a precise match.
-
Concentration Determination: Accurately determine the concentrations of the host and guest solutions. For DB24C8, this can be done by weight, and for guests, by appropriate analytical methods.
-
Buffer Matching: It is critical that the solutions of the host and guest are in identical solvent/buffer conditions. For macromolecular guests, dialysis against the experimental buffer is recommended. The final dialysis buffer should then be used to dissolve the DB24C8.
-
Degassing: Thoroughly degas both the host and guest solutions immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause significant artifacts in the data. This is typically done under vacuum with gentle stirring.
3. Instrument Setup and Calibration
-
Instrument: A high-sensitivity isothermal titration calorimeter.
-
Cleaning: Ensure the sample and reference cells are thoroughly cleaned according to the manufacturer's instructions.
-
Loading the Sample Cell: Load the DB24C8 solution into the sample cell. The volume required will depend on the specific instrument model.
-
Loading the Syringe: Load the guest solution into the titration syringe, ensuring no air bubbles are present.
-
Experimental Parameters:
-
Temperature: Set the desired experimental temperature (e.g., 25 °C).
-
Stirring Speed: Set an appropriate stirring speed to ensure rapid mixing without generating significant frictional heat.
-
Injection Parameters: Define the number of injections, the volume of each injection, and the spacing between injections. A typical experiment might consist of an initial small injection (to remove any material diffused from the syringe tip) followed by a series of larger, equal-volume injections.
-
4. Experimental Run
-
Thermal Equilibration: Allow the system to equilibrate thermally until a stable baseline is achieved.
-
Titration: Initiate the automated titration sequence. The instrument will inject the guest solution into the sample cell at the predetermined intervals.
-
Control Experiment: To account for the heat of dilution of the guest solution, perform a control titration by injecting the guest solution into the solvent/buffer alone. The data from this control run should be subtracted from the main experimental data.
5. Data Analysis
-
Data Integration: The raw data, a plot of power versus time, will show a series of peaks corresponding to each injection. Integrate the area under each peak to determine the heat change for each injection.
-
Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the analysis software provided with the instrument. This fitting process will yield the binding constant (Kₐ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).
-
Thermodynamic Calculation: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
-
By following this detailed protocol, researchers can obtain high-quality, reproducible data to accurately validate the binding constants and thermodynamic profiles of this compound complexes, facilitating a deeper understanding of their molecular recognition properties.
References
Unveiling the Conformational Landscape of Dibenzo-24-crown-8: A Comparative Analysis of Computational Modeling and Experimental Findings
A comprehensive guide for researchers, scientists, and drug development professionals dissecting the conformational intricacies of Dibenzo-24-crown-8 (DB24C8). This report bridges the gap between theoretical predictions and experimental observations, offering a detailed comparison of data from computational modeling and established analytical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ion Mobility-Mass Spectrometry (IM-MS).
This compound, a significant macrocyclic polyether, plays a crucial role in host-guest chemistry, ion transport, and the development of novel therapeutic agents. Its flexible 24-membered ring, flanked by two benzene rings, can adopt a multitude of conformations, profoundly influencing its binding affinity and selectivity. Understanding this conformational landscape is paramount for the rational design of DB24C8-based systems with tailored properties. This guide provides a critical evaluation of how well computational models replicate experimental realities, offering valuable insights for researchers leveraging these tools in their work.
At a Glance: Comparing Theoretical and Experimental Geometries
The conformation of DB24C8 has been elucidated through both high-level computational simulations and precise experimental measurements. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the stable conformers of crown ethers in the gas phase, while X-ray crystallography provides a definitive picture of the molecule's structure in the solid state. A comparison of key geometric parameters from these two methods reveals a strong correlation, validating the utility of computational approaches in predicting the structural features of DB24C8.
| Parameter | Computational (DFT) | Experimental (X-ray Crystallography) |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.41 | 1.37 - 1.40 |
| C-O (ether) | 1.36 - 1.43 | 1.35 - 1.44 |
| C-C (aliphatic) | 1.51 - 1.53 | 1.49 - 1.52 |
| **Bond Angles (°) ** | ||
| C-O-C | 112 - 118 | 111 - 117 |
| O-C-C | 107 - 110 | 106 - 111 |
| Selected Dihedral Angles (°) | ||
| O-C-C-O | Typically gauche (±60°) or anti (±180°) | Predominantly gauche in the crystal structure |
| C-O-C-C | Predominantly anti (±180°) | Generally observed as anti |
Note: The presented values are representative ranges and can vary slightly depending on the specific computational model and the crystal packing forces in the solid state.
Experimental and Computational Methodologies
A thorough understanding of the methods employed to probe the conformational space of DB24C8 is essential for interpreting the comparative data.
Experimental Protocols
X-ray Crystallography: Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules in the solid state.
-
Crystal Growth: Crystals of DB24C8 suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, acetone).
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data, resulting in a detailed molecular structure. The final structure is often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and can be accessed via a CIF (Crystallographic Information File)[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides invaluable information about the conformation and dynamics of molecules in solution.
-
Sample Preparation: A solution of DB24C8 is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid interference from protonated solvent signals.
-
Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to aid in signal assignment and provide information about through-bond and through-space connectivities, which are crucial for conformational analysis.
-
Data Analysis: Chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) are analyzed to deduce information about the average conformation and the flexibility of the macrocyclic ring in solution. Temperature-dependent NMR studies can also be performed to investigate dynamic processes.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions in the gas phase based on their size and shape, providing a measure of their rotationally averaged collision cross-section (CCS).
-
Ionization: DB24C8 is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like electrospray ionization (ESI).
-
Ion Mobility Separation: The generated ions are introduced into a drift tube filled with an inert buffer gas (e.g., nitrogen or helium). An electric field propels the ions through the drift tube, and their drift time is measured. More compact conformers experience fewer collisions with the buffer gas and travel faster than more extended conformers.
-
Mass Analysis: Following the ion mobility separation, the ions are guided into a mass analyzer to determine their mass-to-charge ratio.
-
CCS Determination: The measured drift time is used to calculate the experimental collision cross-section (CCS) of the ion.
Computational Modeling Protocol
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometries and relative energies of different conformers of molecules.
-
Model Building: The initial 3D structure of DB24C8 is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This process finds the minimum energy structure for each conformer in the gas phase.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Property Calculations: Once the optimized geometries are obtained, other properties such as NMR chemical shifts and coupling constants, as well as theoretical collision cross-sections, can be calculated and compared with experimental data.
Visualizing the Workflow: From Theory to Experiment
The interplay between computational modeling and experimental validation is a cornerstone of modern chemical research. The following diagram illustrates the logical workflow for the conformational analysis of this compound.
Caption: Logical workflow for the conformational analysis of DB24C8.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that benefits immensely from a synergistic approach combining computational modeling and experimental techniques. DFT calculations provide a powerful means to explore the potential energy surface and predict the properties of different conformers. These theoretical predictions show strong agreement with experimental data from X-ray crystallography, which offers a precise snapshot of the molecule's solid-state structure. NMR spectroscopy and ion mobility-mass spectrometry further enrich our understanding by providing insights into the conformational dynamics in solution and the gas phase, respectively. For researchers in drug development and materials science, this integrated approach is indispensable for accurately predicting and ultimately controlling the conformational behavior of DB24C8 and its derivatives, paving the way for the design of novel molecules with enhanced functionality.
References
Unveiling the Crown: A Comparative Guide to Macrocyclic Ligands for a Selective Large Cation Complexation
For researchers, scientists, and drug development professionals, the selective binding of large cations is a critical aspect of various applications, from ion-selective sensors and separation technologies to the development of targeted drug delivery systems. Dibenzo-24-crown-8 (DB24C8) has long been a reference compound for this purpose. However, the quest for enhanced selectivity, stability, and versatility has led to the development of compelling alternatives. This guide provides an in-depth comparison of DB24C8 with two major classes of synthetic macrocycles: cryptands and calixarenes, supported by experimental data and detailed protocols.
This guide will delve into the structural nuances, binding affinities, and thermodynamic profiles of these macrocyclic hosts. By presenting quantitative data in a clear, comparative format and offering detailed experimental methodologies, we aim to equip researchers with the knowledge to select the most appropriate ligand for their specific large cation complexation needs.
At a Glance: Structural Differences
The efficacy of a macrocyclic ligand in selectively binding a cation is intrinsically linked to its three-dimensional structure and the preorganization of its binding sites.
-
This compound (DB24C8): A relatively flexible 24-membered ring containing eight oxygen atoms. The presence of two benzene rings reduces its flexibility compared to the parent 24-crown-8, influencing its complexation behavior. Its larger cavity size is suitable for encapsulating large cations.
-
Cryptands: These are bicyclic or polycyclic multidentate ligands with a three-dimensional cage-like structure. The most common cryptand for large cation binding is [2.2.2]cryptand. This rigid, preorganized cavity leads to a phenomenon known as the "cryptate effect," characterized by exceptionally high thermodynamic and kinetic stability of the resulting complexes.[1][2]
-
Calixarenes: These are cyclic oligomers of phenol-formaldehyde condensates, forming a cup-shaped molecule with a defined upper and lower rim. Their molecular backbone is flexible and can be readily functionalized at both rims to create specific binding cavities and modulate their selectivity and solubility. Calix[3]arenes and calix[4]arenes, with their larger cavities, are particularly suited for complexing large cations.[5][6]
Performance Comparison: Binding Constants and Thermodynamics
The stability of a complex between a macrocycle and a cation is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), provide insights into the driving forces of the complexation reaction.
Below are tables summarizing the stability constants for the complexation of large cations by DB24C8, [2.2.2]cryptand, and representative calixarenes in methanol, a common solvent for such studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Stability Constants (log K) for 1:1 Complexation in Methanol at 25°C
| Cation | Ionic Radius (Å) | This compound | [2.2.2]Cryptand | p-tert-Butylcalix[3]arene |
| K+ | 1.38 | 3.4 - 3.6 | 10.5 - 11.5 | ~3.5 |
| Rb+ | 1.52 | 3.1 - 3.5 | 9.8 - 10.5 | ~3.2 |
| Cs+ | 1.67 | 2.8 - 3.4 | 4.0 - 4.5 | ~3.8 |
| Ba2+ | 1.35 | ~3.0 | 12.0 | ~4.0 |
Note: The ranges in log K values for DB24C8 reflect data from multiple sources with slight variations in experimental conditions. Data for calixarenes can vary significantly based on the specific functionalization of the upper and lower rims.
Table 2: Thermodynamic Parameters for Complexation in Methanol at 25°C
| Complex | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force |
| [K(DB24C8)]+ | -35.1 | -14.6 | Enthalpy |
| [K([2.2.2]cryptand)]+ | -61.1 | -1.7 | Strong Enthalpy |
| [Cs(p-tert-butylcalix[3]arene)]+ | -25.7 | -4.2 | Enthalpy |
Analysis of Performance Data:
-
[2.2.2]Cryptand consistently exhibits significantly higher stability constants for K+, Rb+, and Ba2+ compared to both DB24C8 and the representative calixarene. This is a direct consequence of the cryptate effect, where the preorganized, three-dimensional cavity leads to a highly favorable enthalpic contribution to the complexation. The rigid structure minimizes the entropic penalty associated with organizing the ligand around the cation.
-
This compound shows moderate to good affinity for the large cations, with selectivity generally following the order K+ > Rb+ > Cs+. The complexation is primarily enthalpy-driven.
-
Calixarenes , such as p-tert-butylcalix[3]arene, demonstrate a remarkable ability to be tailored for specific cations. While the parent calixarene may show lower stability constants than cryptands, functionalization of the lower rim with appropriate donor groups can dramatically enhance both affinity and selectivity. For instance, ester derivatives of calix[3]arene have shown high selectivity for Cs+.[7] The complexation is also predominantly enthalpy-driven.
Experimental Protocols
Accurate determination of binding parameters is crucial for comparing the performance of these macrocycles. Here are detailed methodologies for key experiments.
Potentiometric Titration with Ion-Selective Electrodes (ISEs)
This method directly measures the activity of the free (uncomplexed) cation in solution, allowing for the calculation of the stability constant.
Methodology:
-
Electrode System: An ion-selective electrode specific for the cation of interest (e.g., a potassium ISE) and a suitable reference electrode (e.g., Ag/AgCl) are connected to a high-impedance potentiometer.
-
Calibration: The electrode system is calibrated using a series of standard solutions of the cation with known concentrations in the same solvent and ionic strength as the experimental solution. A calibration curve of potential (mV) versus log[cation activity] is constructed.
-
Titration: A solution of the macrocycle (e.g., 1 mM in methanol) is titrated with a solution of the cation salt (e.g., 50 mM KCl in methanol). The potential is recorded after each addition of the titrant.
-
Data Analysis: The activity of the free cation at each point in the titration is determined from the calibration curve. The stability constant (K) is then calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding) using specialized software.
Caption: Workflow for determining stability constants using potentiometric titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (K, ΔH, and stoichiometry) in a single experiment.
Methodology:
-
Sample Preparation: A solution of the macrocycle (e.g., 0.1 mM) is placed in the sample cell of the calorimeter. A more concentrated solution of the cation salt (e.g., 2 mM) is loaded into the injection syringe. Both solutions must be prepared in the same buffer or solvent to minimize heats of dilution.
-
Titration: The cation solution is injected into the macrocycle solution in small, precise aliquots. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. These values are plotted against the molar ratio of cation to macrocycle. The resulting binding isotherm is then fitted to a suitable binding model to extract the stability constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Solvent Extraction
This classical method is particularly useful for assessing the ability of a macrocycle to transport a cation from an aqueous phase to an organic phase.
Methodology:
-
Phase Preparation: An aqueous solution of the cation salt (e.g., 1 mM KCl) is prepared. An organic solution of the macrocycle (e.g., 10 mM in chloroform) is also prepared.
-
Extraction: Equal volumes of the aqueous and organic phases are mixed and shaken vigorously for a set period (e.g., 1 hour) to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Analysis: The concentration of the cation remaining in the aqueous phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). The concentration of the cation in the organic phase is calculated by difference.
-
Calculation: The distribution ratio (D) is calculated as the ratio of the total concentration of the cation in the organic phase to its total concentration in the aqueous phase. The extraction constant can be derived from the distribution ratio.
Caption: Experimental workflow for solvent extraction studies.
Applications and Future Perspectives
The choice of macrocycle for a specific application depends on the desired balance of selectivity, stability, and cost.
-
Cryptands are the preferred choice when exceptionally high stability and selectivity are paramount, such as in the development of highly sensitive ion-selective electrodes or for the encapsulation of radioactive isotopes for medical applications.
-
This compound remains a valuable and cost-effective option for applications requiring good, but not necessarily the highest, selectivity for large cations.
-
Calixarenes offer the greatest potential for customization. Their facile functionalization allows for the development of highly specific receptors for a wide range of applications, including drug delivery systems where the calixarene can be modified to target specific cells or tissues, and for the selective extraction of valuable or toxic metals from complex mixtures.
The field of supramolecular chemistry continues to evolve, with ongoing research focused on the design of new macrocyclic architectures with even greater selectivity and novel functionalities. The principles and data presented in this guide provide a solid foundation for researchers to navigate the exciting landscape of large cation complexation.
References
- 1. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[4]arene Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Methods for Confirming Dibenzo-24-crown-8 Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of host-guest complexes involving Dibenzo-24-crown-8 (DB24C8) is a cornerstone of supramolecular chemistry, with applications ranging from ion sensing to drug delivery. Confirming the formation and characterizing the stability of these complexes is paramount. This guide provides an objective comparison of key spectroscopic methods used for this purpose, complete with experimental protocols and representative data to aid in methodology selection and implementation.
Overview of Spectroscopic Techniques
The interaction between DB24C8 and a guest molecule (such as a metal cation or an ammonium salt) alters the electronic and vibrational environment of both species. Spectroscopic techniques are adept at detecting these subtle changes, providing evidence of complex formation and enabling the quantification of binding affinities. The most common methods employed are Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages and provides complementary information.
Comparative Summary of Spectroscopic Methods
| Method | Principle of Detection | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Changes in the chemical environment of nuclei upon complexation lead to shifts in resonance frequencies (chemical shifts). | Stoichiometry, association constant (Kₐ), structural information about the complex, kinetics of binding (fast/slow exchange). | Provides rich structural detail. Highly quantitative. | Lower sensitivity compared to fluorescence. Requires higher sample concentrations. Can be complex to analyze. |
| UV-Vis Spectroscopy | Changes in the electronic transitions of chromophores (the dibenzo groups of DB24C8) upon guest binding. | Stoichiometry, association constant (Kₐ). | Simple, rapid, and widely available. Requires lower concentrations than NMR. | Requires a chromophore near the binding site. Spectral changes can be small. Less structural information provided. |
| Fluorescence Spectroscopy | Changes in fluorescence emission (intensity, wavelength) of a fluorophore upon complexation. DB24C8's aromatic rings have intrinsic fluorescence. | Stoichiometry, association constant (Kₐ). | Extremely sensitive, allowing for very low concentrations. | The host or guest must be fluorescent, or a fluorescent competitor must be used. Susceptible to quenching and environmental effects. |
| FTIR Spectroscopy | Changes in the vibrational frequencies of bonds (e.g., C-O-C stretches in the crown ether, N-H stretches in an ammonium guest) upon complexation. | Direct evidence of specific bond interactions in the complex. | Provides fingerprint information about the binding interaction. Can be used for solid or solution samples. | Spectral changes can be subtle and difficult to interpret in solution due to solvent interference. Less straightforward for quantifying binding constants. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying host-guest complexation in solution. ¹H NMR is most common, as changes in the chemical shifts of the protons on both the host and guest molecules provide unambiguous evidence of interaction.
Quantitative Data Presentation
Upon complexation, protons on the DB24C8 macrocycle, particularly those on the aromatic rings and the ether backbone closest to the guest, will experience a change in their local electronic environment, resulting in a shift in their resonance frequency. By titrating a solution of the host with the guest and monitoring these changes, an association constant (Kₐ) can be determined.
Table 1: Representative ¹H NMR Titration Data for DB24C8 Host with a Guest
| Guest Equivalents | δ (ppm) Aromatic Protons | δ (ppm) Ether Protons (Hₐ) | δ (ppm) Ether Protons (Hₑ) |
| 0.0 | 6.90 | 4.12 | 3.90 |
| 0.5 | 6.95 | 4.15 | 3.94 |
| 1.0 | 7.00 | 4.18 | 3.98 |
| 2.0 | 7.08 | 4.23 | 4.05 |
| 5.0 | 7.15 | 4.29 | 4.11 |
| 10.0 | 7.18 | 4.31 | 4.13 |
Note: The data in this table are illustrative. Actual chemical shift changes (Δδ) will depend on the specific guest, solvent, and temperature.
Detailed Experimental Protocol: ¹H NMR Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DB24C8 host (e.g., 20 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Prepare a stock solution of the guest (e.g., dibenzylammonium hexafluorophosphate) at a higher concentration (e.g., 200 mM) in the same deuterated solvent. The host solution should also contain the guest at the initial concentration to avoid dilution effects on the host concentration during the titration.
-
-
Initial Spectrum:
-
Transfer a precise volume (e.g., 0.5 mL) of the DB24C8 host solution into an NMR tube.
-
Acquire a high-quality ¹H NMR spectrum. This is the "zero equivalents" point.
-
-
Titration:
-
Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution (e.g., 10 µL, corresponding to 0.2 equivalents).
-
Gently mix the solution thoroughly.
-
Acquire a new ¹H NMR spectrum.
-
-
Repeat:
-
Continue adding aliquots of the guest solution, acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change significantly (indicating saturation). Typically, data is collected for 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, and 10.0 guest equivalents.
-
-
Data Analysis:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy monitors changes in the electronic absorption of the dibenzo groups of DB24C8 upon complexation. The interaction with a guest can alter the energy of the π-π* transitions, leading to a shift in the absorption maximum (λₘₐₓ) or a change in molar absorptivity.[3][4]
Quantitative Data Presentation
A titration is performed by adding increasing concentrations of a guest to a solution of DB24C8 and recording the UV-Vis spectrum after each addition. The resulting data can be used to generate a binding curve and determine the association constant.
Table 2: Representative UV-Vis Titration Data for DB24C8 with a Metal Cation Guest
| Guest Concentration (µM) | Absorbance at 275 nm |
| 0 | 0.500 |
| 10 | 0.525 |
| 20 | 0.548 |
| 50 | 0.589 |
| 100 | 0.645 |
| 200 | 0.690 |
Note: This table illustrates a hypothetical increase in absorbance (hyperchromic effect) upon complexation. A shift in wavelength (bathochromic or hypsochromic) may also be observed.
Detailed Experimental Protocol: UV-Vis Titration
-
Preparation of Solutions:
-
Prepare a stock solution of DB24C8 in a UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 50 µM).
-
Prepare a concentrated stock solution of the guest salt (e.g., 5 mM potassium perchlorate) in the same solvent.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to use as a reference.
-
Fill the sample cuvette with a precise volume of the DB24C8 solution (e.g., 2 mL).
-
-
Initial Spectrum:
-
Record the UV-Vis spectrum of the DB24C8 solution. Note the absorbance at the λₘₐₓ (e.g., ~275 nm).
-
-
Titration:
-
Add a small aliquot of the concentrated guest solution (e.g., 5 µL) directly to the cuvette.
-
Mix gently but thoroughly by capping and inverting the cuvette or using a micro-stirrer.
-
Allow the solution to equilibrate and record the new UV-Vis spectrum.
-
-
Repeat:
-
Continue the incremental addition of the guest solution, recording a spectrum after each addition, until the absorbance value at the monitored wavelength becomes constant.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the mole ratio of guest to host.
-
Analyze the resulting binding isotherm using non-linear regression to determine the stoichiometry and association constant (Kₐ).[5]
-
Fluorescence Spectroscopy
The dibenzo groups of DB24C8 are weakly fluorescent. The binding of a guest can enhance or quench this fluorescence, or cause a shift in the emission maximum. This change is the basis for confirming complexation. The high sensitivity of this technique makes it suitable for studying strong binding interactions at low concentrations.[6]
Quantitative Data Presentation
Similar to other methods, a fluorescence titration is performed. The fluorescence intensity at the emission maximum is recorded as a function of guest concentration.
Table 3: Representative Fluorescence Titration Data for DB24C8 with a Quenching Guest
| Guest Concentration (µM) | Fluorescence Intensity (a.u.) at 310 nm |
| 0.0 | 850 |
| 0.5 | 725 |
| 1.0 | 610 |
| 2.0 | 450 |
| 5.0 | 280 |
| 10.0 | 190 |
Note: This table illustrates fluorescence quenching (decrease in intensity). Complexation can also cause fluorescence enhancement.
Detailed Experimental Protocol: Fluorescence Titration
-
Preparation of Solutions:
-
Prepare a dilute stock solution of DB24C8 in a suitable solvent (e.g., 1-5 µM in acetonitrile). The concentration should be chosen to give an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a concentrated stock solution of the guest in the same solvent.
-
-
Instrument Setup:
-
Set the excitation wavelength (e.g., ~275 nm for the dibenzo group) and record the emission spectrum to find the emission maximum (e.g., ~310 nm).
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
-
Initial Spectrum:
-
Place a precise volume of the DB24C8 solution (e.g., 2 mL) in a fluorescence cuvette and record the emission spectrum.
-
-
Titration:
-
Add a small aliquot of the guest stock solution to the cuvette, mix, and record the new emission spectrum.
-
-
Repeat and Analyze:
-
Continue adding the guest until the fluorescence intensity plateaus.
-
Plot the fluorescence intensity at the emission maximum against the guest concentration.
-
Fit the data using a suitable binding model (e.g., Stern-Volmer for quenching, or non-linear regression for general binding) to calculate Kₐ.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the changes in vibrational modes of the host and/or guest upon complexation. For DB24C8, key vibrations include the C-O-C stretches of the ether linkages and vibrations of the aromatic rings. If the guest is an ammonium salt, the N-H stretching and bending vibrations are particularly sensitive to the formation of hydrogen bonds within the crown ether cavity.
Quantitative Data Presentation
FTIR is more qualitative than the other methods for confirming complexation in solution but can provide powerful evidence of the specific interactions involved. Changes are observed as shifts in peak positions (in cm⁻¹) and changes in peak shape or intensity.
Table 4: Representative FTIR Peak Shifts for DB24C8 Complexation with an Ammonium Salt
| Vibrational Mode | Free DB24C8 (cm⁻¹) | Free Guest (NH₄⁺) (cm⁻¹) | DB24C8-Guest Complex (cm⁻¹) | Δν (cm⁻¹) |
| Aromatic C-H Stretch | 3060 | - | 3062 | +2 |
| Aliphatic C-H Stretch | 2870 | - | 2875 | +5 |
| N-H Stretch | - | 3150 | 3050 | -100 |
| C-O-C Asymmetric Stretch | 1125 | - | 1115 | -10 |
Note: Data are illustrative. A significant shift, particularly the broadening and red-shifting (lower wavenumber) of the N-H stretch, is a strong indicator of hydrogen bonding and complex formation.
Detailed Experimental Protocol: FTIR Analysis
-
Sample Preparation (Solution):
-
Dissolve the host, guest, and the pre-formed complex separately in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile). Solvent absorption can be a major issue.
-
Acquire spectra using a liquid transmission cell with windows made of materials like NaCl or KBr.
-
Subtract the solvent spectrum from each sample spectrum.
-
-
Sample Preparation (Solid State - KBr Pellet):
-
Grind 1-2 mg of the sample (DB24C8 or the complex) with ~200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Sample Preparation (Solid State - ATR):
-
Place a small amount of the solid powder sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
-
Data Analysis:
-
Compare the spectrum of the complex with the spectra of the free host and free guest.
-
Identify shifts in the key vibrational bands (C-O-C, N-H, etc.) to confirm the interactions associated with complex formation.
-
Workflow and Logic Diagram
The selection of a spectroscopic method often follows a logical progression from initial confirmation to detailed characterization.
Caption: Workflow for confirming and characterizing DB24C8 complexes.
This diagram illustrates a typical workflow where rapid methods like UV-Vis or fluorescence spectroscopy are used for initial screening and to confirm that an interaction occurs. If complexation is observed, NMR is employed for detailed quantitative and structural analysis, often supplemented by FTIR to probe the specific bonding interactions.
References
Comparing the catalytic efficiency of Dibenzo-24-crown-8 with other phase transfer catalysts.
Despite a comprehensive search for experimental data directly comparing the catalytic efficiency of Dibenzo-24-crown-8 (DB24C8) with other phase transfer catalysts (PTCs) in specific reactions with quantitative outcomes, no studies providing such a direct comparison were identified. The available literature discusses the general principles of phase transfer catalysis and the roles of various catalysts, including crown ethers and quaternary ammonium salts, but lacks specific, side-by-side quantitative data (e.g., reaction yields, rate constants) for DB24C8 against other PTCs under identical experimental conditions.
Therefore, it is not possible to construct a data-driven comparison guide with the detailed experimental protocols and quantitative data tables as requested. The core requirement of objectively comparing DB24C8's performance with alternatives, supported by experimental data, cannot be met based on the currently available information from the performed searches.
To provide a useful resource for researchers, a generalized discussion of phase transfer catalysis and the expected roles of different catalyst types is presented below, along with a hypothetical experimental workflow for how such a comparison could be designed.
General Principles of Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The phase transfer catalyst transports one of the reactants across the phase boundary, allowing the reaction to proceed at a much higher rate than it would otherwise.
Common classes of phase transfer catalysts include:
-
Quaternary Ammonium and Phosphonium Salts: These salts, such as Tetrabutylammonium Bromide (TBAB) and Aliquat 336, have a positively charged cation with lipophilic alkyl groups and a counter-anion. The cation can pair with an anionic reactant from the aqueous phase and transport it into the organic phase.
-
Crown Ethers: These are cyclic polyethers, such as 18-crown-6 and this compound, that can selectively complex with metal cations. By encapsulating the cation of an inorganic salt (e.g., K⁺ in KF), the "naked" anion is rendered more soluble and highly reactive in the organic phase. The size of the crown ether's cavity determines its selectivity for different cations.
The efficiency of a phase transfer catalyst is influenced by several factors, including its lipophilicity, the stability of the ion pair it forms, and its ability to release the transported reactant in the organic phase.
Hypothetical Experimental Design for Comparing PTC Efficiency
To objectively compare the catalytic efficiency of DB24C8 with other PTCs, a well-defined experimental protocol is necessary. The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that is often used to evaluate the performance of phase transfer catalysts.
Model Reaction: Williamson Ether Synthesis
A suitable model reaction would be the synthesis of n-butyl phenyl ether from potassium phenoxide and n-butyl bromide.
Reaction: C₆H₅OK (solid/aqueous) + CH₃(CH₂)₃Br (organic) → C₆H₅O(CH₂)₃CH₃ (organic) + KBr (solid/aqueous)
Experimental Protocol
-
Reaction Setup: A mixture of potassium phenoxide (1.0 equivalent), n-butyl bromide (1.2 equivalents), and a suitable organic solvent (e.g., toluene) would be prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: The phase transfer catalyst to be tested (e.g., DB24C8, 18-crown-6, TBAB, Aliquat 336) would be added in a specific molar percentage (e.g., 1 mol%). A control reaction without any catalyst would also be run.
-
Reaction Conditions: The reaction mixture would be stirred vigorously at a constant temperature (e.g., 80°C) for a set period. Aliquots of the reaction mixture would be taken at regular intervals.
-
Analysis: The progress of the reaction would be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the yield of the n-butyl phenyl ether.
-
Data Comparison: The yield of the product at different time points would be plotted for each catalyst. The initial reaction rates and the final product yields would be used to compare the catalytic efficiency.
Visualizing Concepts in Phase Transfer Catalysis
The following diagrams, generated using the DOT language, illustrate key concepts in phase transfer catalysis.
Caption: General mechanism of phase transfer catalysis by a crown ether.
Caption: Experimental workflow for comparing phase transfer catalysts.
Caption: Logical relationship for comparing catalyst performance.
A Comparative Guide to the Thermodynamic Stability of Dibenzo-24-crown-8 Complexes with Alkali Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermodynamic stability of complexes formed between the macrocyclic polyether Dibenzo-24-crown-8 (DB24C8) and various alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺). The stability of these host-guest complexes is a critical factor in their potential applications, ranging from ion-selective electrodes and phase transfer catalysis to the development of novel drug delivery systems. This document summarizes key thermodynamic data from published experimental studies, details the experimental protocols used to obtain this data, and presents a visual workflow of the determination process.
Data Presentation: Thermodynamic Parameters of DB24C8-Alkali Metal Complexes
The thermodynamic stability of crown ether-metal ion complexes is primarily described by the stability constant (log K), and the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation. These parameters are significantly influenced by the solvent used and the compatibility between the size of the cation and the crown ether's cavity. The following table summarizes the thermodynamic data for 1:1 complexes of DB24C8 with alkali metal ions in various non-aqueous solvents.
| Alkali Metal Ion | Solvent | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Na⁺ | Acetonitrile | 3.73 | -31.8 | -35 |
| Propylene Carbonate | 4.33 | -24.7 | 0 | |
| Nitromethane | > 4.5 | - | - | |
| K⁺ | Acetonitrile | 3.1 | -22.6 | -20 |
| Propylene Carbonate | 3.51 | -19.7 | +1.7 | |
| Nitrobenzene (water sat.) | 5.5 | - | - | |
| Rb⁺ | Acetonitrile | 3.1 | -21.3 | -16 |
| Propylene Carbonate | 3.49 | -20.5 | -2.1 | |
| Nitrobenzene (water sat.) | 4.9 | - | - | |
| Cs⁺ | Acetonitrile | 3.3 | -25.5 | -24 |
| Propylene Carbonate | 3.48 | -20.9 | -3.8 | |
| Nitrobenzene (water sat.) | 4.6 | - | - | |
| Li⁺ | Nitrobenzene (water sat.) | 5.1 | - | - |
Note: The stability of these complexes is influenced by factors such as the relative sizes of the cation and the ligand cavity, the spatial arrangement of the ligand's binding sites, and solvent effects.[1] In acetonitrile, the stability sequence for DB24C8 complexes is Na⁺ > Cs⁺ > Rb⁺ > K⁺.[2] In nitrobenzene saturated with water, the stability was found to increase in the order Cs⁺ < Rb⁺ < Li⁺ < K⁺ < Na⁺.[1] The complexation reactions are generally exothermic (negative ΔH) and result in a decrease in entropy (negative ΔS).[2][3]
Experimental Protocols
The thermodynamic data presented above are primarily determined by conductometric and calorimetric titration methods. These techniques allow for the precise measurement of the interactions between the crown ether and metal ions in solution.
Conductometric Titration
Conductometric titration is a widely used method for determining the stability constants of crown ether complexes.[4][5] The principle lies in the difference in molar conductivity between the free solvated metal ion and the larger, less mobile crown ether-metal ion complex.
Materials and Equipment:
-
Conductivity meter with a dipping-type conductivity cell
-
Microburette or automated titration system
-
Thermostated water bath
-
High-purity this compound
-
High-purity alkali metal salts (e.g., perchlorates or chlorides)
-
High-purity solvent (e.g., acetonitrile, propylene carbonate)
Procedure:
-
Solution Preparation: Prepare a stock solution of the alkali metal salt (e.g., 1 x 10⁻³ M) and a stock solution of DB24C8 (e.g., 2 x 10⁻² M) in the chosen solvent.
-
Titration Setup: Place a known volume (e.g., 25 mL) of the metal salt solution into a thermostated titration cell maintained at a constant temperature (e.g., 25 °C).
-
Initial Conductance Measurement: Immerse the conductivity cell into the metal salt solution and record the initial conductance.
-
Titration: Add small, precise aliquots of the DB24C8 solution to the metal salt solution using a microburette.
-
Conductance Monitoring: After each addition, allow the solution to equilibrate and record the conductance.
-
Data Analysis: Plot the molar conductance of the solution as a function of the molar ratio of DB24C8 to the metal ion. The stability constant (K) is then calculated from the changes in conductivity using a suitable non-linear least-squares fitting program.[6]
Calorimetric Titration
Isothermal titration calorimetry (ITC) directly measures the heat change associated with the complexation reaction, allowing for the simultaneous determination of the stability constant (K), enthalpy change (ΔH), and stoichiometry of the interaction.
Materials and Equipment:
-
Isothermal titration calorimeter
-
Syringe for titrant injection
-
High-purity this compound
-
High-purity alkali metal salts
-
High-purity solvent
Procedure:
-
Solution Preparation: Prepare a solution of the alkali metal salt to be placed in the sample cell and a more concentrated solution of DB24C8 to be used as the titrant. The solvent for both solutions must be identical.
-
Instrument Setup: Set the desired experimental temperature for the calorimeter.
-
Cell Loading: Load the metal salt solution into the sample cell and the DB24C8 solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the DB24C8 solution into the sample cell.
-
Heat Measurement: The instrument measures the heat absorbed or released after each injection.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the metal ion. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K, ΔH, and the stoichiometry). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the thermodynamic stability of this compound complexes with alkali metal ions.
Caption: Experimental workflow for thermodynamic analysis.
This guide provides a foundational understanding of the thermodynamic stability of this compound complexes with alkali metal ions. For more in-depth information and specific experimental conditions, researchers are encouraged to consult the primary literature cited.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 4. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Gas Phase vs. Solution: A Comparative Analysis of Dibenzo-24-crown-8 Complex Formation
A deep dive into the environmental influence on host-guest chemistry, contrasting the intrinsic binding properties observed in the gas phase with the solvent-mediated interactions in solution for Dibenzo-24-crown-8 (DB24C8).
The formation of host-guest complexes is a fundamental concept in supramolecular chemistry, with crown ethers representing a cornerstone of this field. This compound (DB24C8), a flexible macrocycle with a large 24-membered ring and two rigid benzo groups, exhibits versatile complexing abilities. However, the stability, structure, and thermodynamics of its complexes are profoundly influenced by the surrounding environment. This guide provides a comparative analysis of DB24C8 complex formation in the gas phase—an environment that reveals intrinsic molecular interactions—versus in solution, where solvent effects play a dominant and often decisive role.
Core Differences: The Role of the Solvent
The primary distinction between complex formation in the gas phase and in solution is the absence or presence of solvent molecules.
-
In the Gas Phase: Studies are conducted under high vacuum, isolating the crown ether and guest ion from any external interactions. This environment allows for the examination of the intrinsic binding energy and the inherent conformational preferences of the complex. The interactions are purely between the host and the guest, dominated by electrostatic forces, hydrogen bonding, and van der Waals forces.
-
In Solution: The crown ether, the guest ion, and the resulting complex are all solvated. The overall thermodynamics of complexation is a net result of the energy required to desolvate the host and the guest, and the energy released upon formation of the host-guest complex and its subsequent solvation.[1][2] The nature of the solvent—its polarity, donor ability, and dielectric constant—can dramatically alter the stability and even the selectivity of the complex.[3][4]
Structural Insights: Open vs. Closed Conformations
A key structural aspect of DB24C8 complexes, particularly in the gas phase, is the existence of different conformers. Cryogenic ion mobility-mass spectrometry has revealed that DB24C8 complexes with alkali metal ions like Na⁺ and K⁺ can adopt both "open" and "closed" conformations.[5][6]
-
Closed Conformer: The flexible polyether chain wraps around the cation, and the two benzene rings are brought into close proximity, stabilized by π-π stacking interactions.[6]
-
Open Conformer: The crown ether is not fully wrapped around the ion, leading to a greater distance between the two benzene rings.[5]
In the gas phase, the relative abundance of these conformers can be studied directly. In solution, while such conformational dynamics exist, they are more challenging to observe directly and are influenced by solvent interactions. Computational studies suggest a "thermodynamic reversal," where a conformer that is less stable in the gas phase may become the most stable in solution due to favorable interactions with solvent molecules.[7][8]
Quantitative Comparison of Complex Stability
The stability of a complex is quantitatively described by its binding energy in the gas phase or its stability constant (K) and associated thermodynamic parameters (ΔG, ΔH, ΔS) in solution.
Gas-Phase Binding
Solution-Phase Stability
In solution, the stability of the complex is a delicate balance of several energetic contributions. The stability constant (log K) is a direct measure of the equilibrium between the free and complexed species.
Table 1: Stability Constants (log K) for 1:1 Complexes of this compound with Various Cations in Different Solvents at 25°C.
| Cation | Solvent | log K | Reference |
| Na⁺ | Acetonitrile | 3.57 | [9] |
| K⁺ | Acetonitrile | 3.10 | [10] |
| K⁺ | Propylene Carbonate | >4 | |
| Rb⁺ | Acetonitrile | 3.10 | [10] |
| Cs⁺ | Acetonitrile | 3.24 | [9] |
| Cs⁺ | Methanol (MeOH) | 3.15 | [4] |
| Cs⁺ | Ethanol (EtOH) | 4.04 | [4] |
| Cs⁺ | Dimethylformamide (DMF) | 2.72 | [4] |
| Tl⁺ | Acetonitrile | 3.66 | [10] |
Note: Stability constants are highly dependent on the experimental method and conditions. The values presented are for comparative purposes.
The data clearly shows that the stability of the (DB24C8·Cs)⁺ complex is significantly influenced by the solvent, with the order of stability being EtOH > MeOH > DMF.[4] This trend is inversely related to the solvent's ability to solvate the Cs⁺ cation; solvents that strongly solvate the cation compete more effectively with the crown ether, leading to lower complex stability.[4]
Logical Workflow: Gas Phase vs. Solution Complexation
The following diagram illustrates the key factors and processes influencing DB24C8 complex formation in the two distinct environments.
Caption: A flowchart comparing the pathways of DB24C8 complex formation in the gas phase and solution.
Experimental Protocols
The investigation of DB24C8 complexes relies on distinct experimental techniques tailored to the specific phase.
Gas-Phase Analysis: Cryogenic Ion Mobility-Mass Spectrometry (IM-MS)
This powerful technique allows for the separation of ions based on their size and shape (collision cross-section), enabling the distinction between different conformers of a complex.[5]
-
Ion Generation: The DB24C8-cation complexes are formed in solution and introduced into the mass spectrometer via electrospray ionization (ESI).
-
Ion Trapping and Cooling: The generated ions are guided into an ion trap where they are accumulated and cooled to cryogenic temperatures (e.g., 86 K) through collisions with a buffer gas like helium.[6] This cooling process "freezes" the ions into their most stable low-energy conformations.
-
Mobility Separation: The cooled ions are pulsed into a drift tube filled with a buffer gas. Under the influence of a weak electric field, ions travel through the tube at a rate dependent on their size and shape. Compact, "closed" conformers experience fewer collisions and travel faster than extended, "open" conformers.
-
Mass Analysis: After exiting the drift tube, the ions are guided into a mass analyzer (e.g., time-of-flight) for mass-to-charge ratio determination.
-
Data Analysis: The arrival time distribution at the detector is used to calculate the experimental collision cross-sections (CCS), which are then compared with theoretical CCS values calculated for candidate structures to identify the conformers present.[6]
Solution-Phase Analysis: Conductometric Titration
Conductometry is a sensitive method for determining the stability constants of complexes in solution, particularly in non-aqueous solvents.[4][10] It relies on the change in molar conductivity of a salt solution as the complex is formed.
-
Preparation of Solutions: A solution of the metal salt (e.g., CsCl) with a known concentration (typically ~10⁻⁴ M) is prepared in the chosen solvent (e.g., acetonitrile-methanol mixture). A second solution of the ligand (DB24C8) at a higher concentration (typically ~10⁻² M) is also prepared in the same solvent.
-
Initial Conductance Measurement: A precise volume of the metal salt solution is placed in a thermostatted conductivity cell (e.g., at 25.0 °C). The initial molar conductance of the solution is measured.
-
Titration: The DB24C8 solution is added stepwise to the salt solution using a microburette. After each addition and allowing for equilibration, the molar conductance of the solution is recorded.
-
Data Acquisition: The molar conductance is plotted against the molar ratio of ligand to metal ion ([L]/[M]).
-
Data Analysis: The stoichiometry of the complex is determined from the inflection point of the titration curve. The stability constant (K) is calculated by fitting the molar conductance-mole ratio data to a suitable binding model equation using a non-linear least-squares program.[4][10] This calculation accounts for the molar conductivities of the free metal ion and the complexed ion.
Conclusion
The study of this compound complexation in both the gas phase and solution provides a holistic understanding of its host-guest chemistry. Gas-phase experiments strip away the complexities of the solvent to reveal the intrinsic binding forces and conformational preferences of the host-guest pair. In contrast, solution-phase studies provide critical, practical data on complex stability in real-world chemical systems, highlighting the profound and often dominant role of the solvent.[1] For researchers in drug development and materials science, understanding this dichotomy is essential for designing macrocyclic systems with tailored recognition and transport properties, as the behavior in a biological, aqueous environment will be governed by the principles observed in solution, not the intrinsic affinities seen in the gas phase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00835A [pubs.rsc.org]
- 7. Thermodynamic Reversal and Structural Correlation of 24-Crown-8/Protonated Tryptophan and 24-Crown 8/Protonated Serine Noncovalent Complexes in the Gas Phase vs in Solution: Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic Study for this compound Complexes with Alkali Metal Ions in Nonaqueous Solvents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Efficacy of Dibenzo-24-crown-8 in Diverse Solvent Systems: A Comparative Guide for Ion Extraction
For researchers, scientists, and drug development professionals, the selective extraction of specific ions is a critical process. Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether, has demonstrated significant potential as a selective extractant for various metal cations. This guide provides an objective comparison of its performance in different solvent systems, supported by experimental data, to aid in the selection of optimal extraction conditions.
This compound is a large crown ether with a cavity diameter estimated to be between 4.5 and 5.0 Å, making it particularly suitable for complexing with larger alkali metal ions like cesium (Cs⁺)[1]. Its efficacy, however, is not solely dependent on the size-fit principle but is also significantly influenced by the solvent system employed and the nature of the counter-anion present in the aqueous phase.
Comparative Efficacy of this compound in Various Solvents
The choice of the organic solvent plays a pivotal role in the efficiency and selectivity of ion extraction using DB24C8. The polarity, viscosity, and solvating power of the solvent directly impact the stability of the crown ether-cation complex and its partitioning between the aqueous and organic phases.
Below are tables summarizing the extraction equilibrium constants (Kex) and distribution ratios (D) for various ions with DB24C8 in different solvent systems. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions, such as the counter-ion used and the composition of the aqueous phase.
Table 1: Overall Extraction Equilibrium Constants (log Kex) for Metal Picrates with this compound
| Ion | Benzene/Water |
| Tl⁺ | 5.35 |
| Cs⁺ | 5.18 |
| Ag⁺ | 4.60 |
| K⁺ | 4.49 |
| Rb⁺ | 4.43 |
| Na⁺ | 4.09 |
| Pb²⁺ | 6.50 |
| Sr²⁺ | 6.25 |
| Ba²⁺ | 6.13 |
| Hg²⁺ | 5.85 |
| Ca²⁺ | < 4 |
-
Experimental Conditions: The aqueous phase contained the metal picrate, and the organic phase was a solution of DB24C8 in benzene at 25 °C. The extracted species were determined to be 1:1:1 (metal:crown:picrate) for univalent cations and 1:1:2 for bivalent cations.
Table 2: Extraction of Various Ions with this compound in Nitrobenzene
| Ion | Aqueous Phase | % Extraction |
| Ba²⁺ | 0.008-0.05 M Picric Acid | Quantitative |
| UO₂²⁺ | 6-10 M HCl | Quantitative |
-
Experimental Conditions: For Barium, extraction was performed with 0.0008-0.01 M DB24C8 in nitrobenzene. For Uranium, 0.01 M DB24C8 in nitrobenzene was used.
Comparison with Other Crown Ethers
The performance of DB24C8 is often benchmarked against other crown ethers, particularly Dibenzo-18-crown-6 (DB18C6), which has a smaller cavity size.
-
Alkali Metal Cations: While DB18C6 shows a high selectivity for potassium ions (K⁺) due to the optimal fit between the ion and the crown ether cavity, DB24C8, with its larger and more flexible ring, can effectively complex with a wider range of larger cations, most notably Cs⁺[1]. In some systems, DB24C8 has been shown to shield alkali metal ions from solvents more effectively than DB18C6 due to its larger number of oxygen atoms and more flexible structure.
-
Synergistic Extraction: In some applications, the extraction efficiency of DB24C8 is enhanced when used in combination with other extractants. For instance, in the extraction of lanthanides, the addition of DB24C8 can act as a synergistic agent, although the effect may be less pronounced compared to smaller crown ethers like DB18C6.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for ion extraction using this compound.
General Protocol for Solvent Extraction of Metal Picrates
This procedure is commonly used to determine the extraction equilibrium constants.
Materials:
-
This compound (DB24C8)
-
Organic solvent (e.g., Benzene, Chloroform, Nitrobenzene)
-
Metal picrate salt
-
Deionized water
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DB24C8 of a known concentration in the chosen organic solvent.
-
Prepare an aqueous stock solution of the metal picrate at a specific concentration.
-
-
Extraction:
-
In a separatory funnel, mix equal volumes (e.g., 10 mL) of the DB24C8 solution and the metal picrate solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal picrate remaining in the aqueous phase using a UV-Vis spectrophotometer by monitoring the absorbance of the picrate anion at its characteristic wavelength (around 354 nm).
-
The concentration of the extracted metal complex in the organic phase can be determined by difference.
-
-
Calculation of Extraction Equilibrium Constant (Kex):
-
The Kex can be calculated from the distribution ratio (D) of the metal ion between the organic and aqueous phases and the concentrations of the crown ether and the picrate anion.
-
Protocol for the Extraction of Barium from an Acidic Medium
Materials:
-
This compound (DB24C8)
-
Nitrobenzene
-
Picric Acid
-
Barium salt solution
-
Stripping agent (e.g., 2 M HNO₃)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
Procedure:
-
Extraction:
-
Prepare an aqueous solution containing a known concentration of barium and picric acid (e.g., 0.01 M).
-
Prepare a solution of DB24C8 in nitrobenzene (e.g., 0.005 M).
-
Mix equal volumes of the aqueous and organic phases in a separatory funnel and shake for a sufficient time to reach equilibrium.
-
Allow the phases to separate.
-
-
Stripping:
-
Separate the organic phase containing the Ba²⁺-DB24C8 complex.
-
Contact the organic phase with a stripping agent (e.g., 2 M HNO₃) to back-extract the barium into a fresh aqueous phase.
-
-
Quantification:
-
Determine the concentration of barium in the stripped aqueous phase using AAS or ICP-AES.
-
The extraction efficiency can be calculated from the initial and final concentrations of barium in the aqueous phases.
-
Visualizing the Ion Extraction Workflow
The following diagram illustrates the general workflow of a solvent extraction experiment for ion separation using a crown ether like this compound.
Caption: General workflow for ion extraction using this compound.
Signaling Pathway of Ion Complexation and Extraction
The following diagram illustrates the conceptual signaling pathway of ion complexation by this compound at the interface of two immiscible liquids, leading to its extraction into the organic phase.
Caption: Pathway of ion complexation and extraction by this compound.
References
Safety Operating Guide
Proper Disposal of Dibenzo-24-crown-8: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Dibenzo-24-crown-8 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data sheets (SDS) and hazardous waste management principles.
This compound, a macrocyclic polyether, requires careful handling due to its potential hazards. Disposal must be conducted through an approved waste disposal plant.[1][2] Improper disposal can lead to environmental contamination, as the substance is toxic to aquatic life with long-lasting effects.[1]
Key Disposal Procedures
Personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), before handling this compound for disposal.[3]
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled hazardous waste container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Ensure the container is tightly closed to prevent accidental spills or the release of dust.
Step 2: Preparing for Disposal
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Leave chemicals in their original containers if possible.
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the complete chemical name and any other relevant information from the Safety Data Sheet (SDS).
-
Waste material must be disposed of in accordance with national and local regulations.
Step 4: Decontamination of Empty Containers
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]
-
After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or as directed by your local regulations.
Safety and Hazard Data
For quick reference, the following table summarizes key safety and hazard information for this compound.
| Parameter | Value | Reference |
| CAS Number | 14174-09-5 | [3] |
| Storage Class Code | 11 - Combustible Solids | [3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous for water) | [3] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |
| Hazard Statements | May cause an allergic skin reaction. Toxic to aquatic life with long lasting effects. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dibenzo-24-crown-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for the handling of Dibenzo-24-crown-8. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Recommended when handling the powder to prevent inhalation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is crucial to prevent accidental exposure and contamination. The following workflow outlines the step-by-step procedure for safe handling in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary. This plan provides procedural guidance for such emergencies.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
A spill of this compound should be handled promptly and safely. The following diagram illustrates the appropriate response to a spill.
Caption: Emergency response procedure for a this compound spill.
Disposal of this compound
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, labeled container for solid, non-halogenated organic waste ("Container C" in some classifications).[1][2] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed bag and dispose of as solid chemical waste in the designated container. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The clean, dry container can then be disposed of according to institutional guidelines. |
It is imperative to consult your institution's specific hazardous waste disposal guidelines and to follow all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
